molecular formula ¹³CC₄H₁₂O₅ B1161267 D-Ribitol-3-13C

D-Ribitol-3-13C

カタログ番号: B1161267
分子量: 153.14
注意: 研究専用です。人間または獣医用ではありません。
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説明

D-Ribitol-3-13C, also known as D-Ribitol-3-13C, is a useful research compound. Its molecular formula is ¹³CC₄H₁₂O₅ and its molecular weight is 153.14. The purity is usually 95%.
BenchChem offers high-quality D-Ribitol-3-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Ribitol-3-13C including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

¹³CC₄H₁₂O₅

分子量

153.14

同義語

D-Adonitol-3-13C

製品の起源

United States
Foundational & Exploratory

Unraveling Bacterial D-Ribitol Metabolism: An In-depth Technical Guide to D-Ribitol-3-¹³C Isotope Tracing

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the metabolic pathways of D-Ribitol in bacteria, with a specific focus on the application of D-Ribitol-3-¹³C as an isotopic tracer. As a senior application scientist, this document is structured to offer not just procedural steps, but a deep-seated understanding of the rationale behind experimental design and data interpretation, ensuring scientific integrity and fostering innovation in metabolic research and drug discovery.

Section 1: The Central Role of D-Ribitol in Bacterial Physiology

D-Ribitol, a five-carbon sugar alcohol, is a significant metabolite in the bacterial kingdom. It is a key component of the cell wall in many Gram-positive bacteria, forming ribitol teichoic acids, which are crucial for cell shape, division, and pathogenesis[1]. Furthermore, for several bacterial species, D-Ribitol serves as a viable carbon and energy source, feeding into the central carbon metabolism through specialized catabolic pathways[1][2]. Understanding these pathways is paramount for developing novel antimicrobial strategies and for metabolic engineering applications.

Section 2: Dichotomy of D-Ribitol Catabolism: Two Primary Bacterial Strategies

Bacteria have evolved two principal pathways for the catabolism of D-Ribitol. The specific pathway utilized is largely dependent on the bacterial species and its genetic repertoire.

The Phosphoenolpyruvate:Carbohydrate Phosphotransferase System (PTS) Dependent Pathway

Prominently found in bacteria such as Lactobacillus casei, this pathway initiates with the transport and concomitant phosphorylation of D-Ribitol[1].

  • Transport and Phosphorylation: D-Ribitol is transported into the cell by a specific mannose-type phosphotransferase system (PTS), which utilizes phosphoenolpyruvate (PEP) as the phosphate donor, yielding intracellular D-ribitol-5-phosphate (D-Ribitol-5-P)[1].

  • Oxidation: Intracellular D-Ribitol-5-P is then oxidized to D-ribulose-5-phosphate (D-Ribulose-5-P) by an NAD+-dependent D-ribitol-5-P 2-dehydrogenase [1].

  • Epimerization: D-Ribulose-5-P is subsequently converted to D-xylulose-5-phosphate (D-Xylulose-5-P) by D-ribulose-5-P 3-epimerase [1].

  • Cleavage: Finally, D-xylulose-5-P phosphoketolase cleaves D-Xylulose-5-P into glyceraldehyde-3-phosphate (GAP) and acetyl-phosphate, both of which can enter central metabolic pathways[1].

pts_pathway D_Ribitol_ext D-Ribitol (extracellular) PTS Mannose-type PTS D_Ribitol_ext->PTS Transport & Phosphorylation D_Ribitol_5P D-Ribitol-5-P PTS->D_Ribitol_5P D_Ribulose_5P D-Ribulose-5-P D_Ribitol_5P->D_Ribulose_5P D-ribitol-5-P 2-dehydrogenase (NAD⁺ → NADH) D_Xylulose_5P D-Xylulose-5-P D_Ribulose_5P->D_Xylulose_5P D-ribulose-5-P 3-epimerase GAP Glyceraldehyde-3-P D_Xylulose_5P->GAP D-xylulose-5-P phosphoketolase Acetyl_P Acetyl-Phosphate D_Xylulose_5P->Acetyl_P Central_Metabolism Central Carbon Metabolism GAP->Central_Metabolism Acetyl_P->Central_Metabolism dehydrogenase_kinase_pathway D_Ribitol_ext D-Ribitol (extracellular) Transporter Ion Symporter D_Ribitol_ext->Transporter Transport D_Ribitol_int D-Ribitol (intracellular) Transporter->D_Ribitol_int D_Ribulose D-Ribulose D_Ribitol_int->D_Ribulose D-ribitol dehydrogenase (NAD⁺ → NADH) D_Ribulose_5P D-Ribulose-5-P D_Ribulose->D_Ribulose_5P D-ribulokinase (ATP → ADP) PPP Pentose Phosphate Pathway D_Ribulose_5P->PPP

Dehydrogenase/Kinase D-Ribitol Catabolic Pathway

Section 3: Tracing the Fate of D-Ribitol-3-¹³C: Experimental Design and Protocols

The use of D-Ribitol-3-¹³C as a tracer allows for the precise tracking of the third carbon of the ribitol backbone as it traverses these metabolic pathways. This provides invaluable information on pathway utilization, flux rates, and connections to other metabolic networks.

Experimental Rationale: Why D-Ribitol-3-¹³C?

Labeling at the C3 position is particularly informative. In both pathways, the initial enzymatic steps result in the formation of D-ribulose-5-phosphate. The subsequent fate of the ¹³C label at the C3 position of this intermediate will differ depending on the downstream pathways, such as the pentose phosphate pathway or glycolysis, allowing for the dissection of these routes.

Step-by-Step Experimental Workflow for ¹³C-Labeling Studies

The following protocol provides a robust framework for conducting D-Ribitol-3-¹³C tracing experiments in bacterial cultures.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture 1. Bacterial Culture (to mid-log phase) Inoculation 3. Inoculate Labeled Medium Culture->Inoculation Medium 2. Prepare Minimal Medium with D-Ribitol-3-¹³C Medium->Inoculation Incubation 4. Incubate to Isotopic Steady State Inoculation->Incubation Quenching 5. Quench Metabolism (e.g., cold methanol) Incubation->Quenching Extraction 6. Metabolite Extraction Quenching->Extraction Analysis 7. Analytical Chemistry (GC-MS, NMR) Extraction->Analysis Data 8. Data Analysis & Flux Calculation Analysis->Data

General Workflow for D-Ribitol-3-¹³C Labeling Experiments

Protocol: D-Ribitol-3-¹³C Labeling of Bacterial Cultures

  • Bacterial Strain and Pre-culture:

    • Select the bacterial strain of interest.

    • Grow a pre-culture in a suitable rich medium to mid-exponential phase to ensure a healthy and active cell population.

  • Preparation of Labeled Medium:

    • Prepare a minimal medium where D-Ribitol is the sole carbon source. The use of a minimal medium is crucial to avoid isotopic dilution from other carbon sources.[3]

    • Supplement the medium with D-Ribitol-3-¹³C at a concentration that supports growth (typically in the range of 2-5 g/L).

  • Inoculation and Growth:

    • Harvest the cells from the pre-culture by centrifugation and wash them with the minimal medium (without a carbon source) to remove any residual rich medium.

    • Inoculate the labeled minimal medium with the washed cells to a starting OD600 of approximately 0.05-0.1.

  • Incubation and Sampling:

    • Incubate the cultures under appropriate conditions (temperature, aeration).

    • Monitor cell growth (OD600).

    • Harvest cells at mid-exponential phase to ensure they are in a state of balanced growth and have reached an isotopic steady state.

  • Metabolic Quenching:

    • Rapidly quench metabolic activity to preserve the in-vivo metabolic state. A common and effective method is to plunge the culture into a cold solvent, such as 60% methanol pre-chilled to -40°C.[4]

  • Metabolite Extraction:

    • Pellet the quenched cells by centrifugation at a low temperature.

    • Extract the intracellular metabolites using a suitable solvent system, such as a cold methanol-water-chloroform mixture, to separate polar and nonpolar metabolites.[5]

Section 4: Analytical Methodologies for ¹³C-Labeled Metabolite Analysis

The analysis of ¹³C incorporation into downstream metabolites is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for identifying and quantifying metabolites after derivatization to increase their volatility.

Protocol: Sample Derivatization for GC-MS Analysis

  • Drying: Dry the extracted polar metabolites completely under a stream of nitrogen or using a vacuum concentrator.

  • Methoximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried extract and incubate to protect carbonyl groups.

  • Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to derivatize hydroxyl and amine groups.[6]

Data Interpretation: The mass spectra of the derivatized metabolites will show a characteristic isotopic pattern. The mass shift in the molecular ion and fragment ions will indicate the number of ¹³C atoms incorporated. Analysis of specific fragment ions can provide positional information of the label.

Table 1: Predicted Mass Shifts for Key Metabolites from D-Ribitol-3-¹³C

Metabolite (TMS-derivatized)Key Fragment Ion (m/z)Expected Mass Shift with ¹³C at C3 of Ribitol
Ribitol-5TMSM-15 (loss of CH₃)+1
Ribulose-5TMSM-15+1
Xylulose-5TMSM-15+1
Glyceraldehyde-3-P-3TMSM-15+1 (if derived from C3-C5 of xylulose)
Acetyl-Phosphate-2TMSM-150 (if derived from C1-C2 of xylulose)

Note: The exact fragmentation patterns and mass shifts should be confirmed with standards and spectral libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can directly detect the position of the ¹³C label without the need for derivatization.

¹³C NMR Analysis:

  • Direct ¹³C NMR spectra will show signals for the ¹³C-enriched carbons. The chemical shifts of these signals can be used to identify the labeled metabolites.

  • For ribitol, the ¹³C chemical shifts are approximately 62.4 ppm (C1, C5), 72.1 ppm (C2, C4), and 72.2 ppm (C3) in D₂O.[7] The signal at 72.2 ppm would be enhanced in extracts from cells grown on D-Ribitol-3-¹³C.

  • The appearance of enhanced signals at other chemical shifts will indicate the metabolic fate of the C3 carbon.

2D ¹H-¹³C HSQC NMR:

  • This technique provides a correlation between the ¹³C nucleus and its attached protons, offering higher resolution and more definitive assignments of labeled positions in complex mixtures.[8]

Section 5: Regulation of D-Ribitol Catabolic Pathways

The expression of the genes involved in D-ribitol catabolism is tightly regulated to ensure that the enzymes are only produced when D-ribitol is available. These genes are often organized in operons, termed rbt operons.

  • Induction: The rbt operons are typically induced by the presence of D-ribitol or an intermediate in its catabolic pathway.[9]

  • Repression: In many bacteria, the expression of the rbt operon is subject to catabolite repression, where the presence of a preferred carbon source, such as glucose, prevents the utilization of D-ribitol.

  • Regulatory Proteins: The regulation is mediated by specific transcriptional regulators, often belonging to the LacI/GalR family of repressors, which bind to operator regions upstream of the rbt genes.[9] The binding of these repressors is typically alleviated by an inducer molecule.

Section 6: Conclusion and Future Directions

The use of D-Ribitol-3-¹³C as an isotopic tracer provides a powerful tool for dissecting the complexities of bacterial carbon metabolism. The methodologies outlined in this guide offer a robust framework for researchers to investigate pathway utilization, quantify metabolic fluxes, and understand the regulatory networks governing D-ribitol catabolism. These insights are critical for advancing our knowledge of bacterial physiology and for the development of novel antimicrobial agents and engineered microbial systems for biotechnological applications. Future research will likely focus on integrating ¹³C-tracing data with other omics datasets to build comprehensive systems-level models of bacterial metabolism.

References

  • Bourand, A., et al. (2013). Utilization of d-Ribitol by Lactobacillus casei BL23 Requires a Mannose-Type Phosphotransferase System and Three Catabolic Enzymes. Journal of Bacteriology, 195(15), 3397-3407. [Link]

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  • Gustavs, L., et al. (2011). a 13 C NMR spectrum of pure ribitol and b of the ethanolic extract of "C." trebouxioides in D 2 O. ResearchGate. [Link]

  • Xiong, W., et al. (2018). Isotope-Assisted Metabolite Analysis Sheds Light on Central Carbon Metabolism of a Model Cellulolytic Bacterium Clostridium thermocellum. Frontiers in Microbiology, 9, 1968. [Link]

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  • De Falco, B., et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. Analytical Methods, 14(36), 3466-3481. [Link]

  • Sreelatha, S., et al. (2022). 13 C NMR and 1 H NMR analyses were carried out to discover the different amino acids and carbon compounds forming the molecular structure of the bacteriocin of Enterococcus casseliflavus MI001. ResearchGate. [Link]

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  • Tucker, K. L., et al. (2022). Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer. PloS one, 17(12), e0278226. [Link]

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  • Gauthier, K., et al. (2023). Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. Metabolites, 13(4), 481. [Link]

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  • Hollinshead, W., et al. (2019). 13C-Fingerprinting and Metabolic Flux Analysis of Bacterial Metabolisms. Methods in molecular biology (Clifton, N.J.), 1927, 215-230. [Link]

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  • Liew, Y. J., et al. (2022). Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria. Metabolites, 12(11), 1092. [Link]

  • Yao, J., et al. (2016). 13C analysis of fatty acid fragments by gas chromatography mass spectrometry for metabolic flux analysis. Journal of visualized experiments : JoVE, (112), 54054. [Link]

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Tracing Metabolic Flux: A Technical Guide on D-Ribitol-3-13C vs. Unlabeled Ribitol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Renaissance of Ribitol in Cellular Metabolism

Historically viewed as a minor metabolic intermediate, ribitol—a pentose sugar alcohol formed by the reduction of ribose—has recently emerged as a critical focal point in therapeutic development and cellular physiology[1]. The discovery that mammalian cells utilize ribitol as an essential precursor for CDP-ribitol synthesis has revolutionized our understanding of glycosylation. Specifically, CDP-ribitol is the obligate substrate for the fukutin-related protein (FKRP), which drives the functional O-mannosylation of α-dystroglycan (F-α-DG)[2]. Mutations in this pathway lead to severe muscular dystrophies.

To investigate these complex metabolic networks, researchers must differentiate between endogenous baseline ribitol and exogenously administered therapeutic ribitol. D-Ribitol-3-13C , a stable isotope-labeled tracer where the naturally abundant 12C at the C3 position is replaced with 13C, provides an elegant, high-resolution solution for dynamic metabolic flux analysis[1].

Physicochemical and Isotopic Divergence

Unlabeled ribitol and D-Ribitol-3-13C are stereochemically and biologically identical, ensuring that the labeled tracer does not induce kinetic isotope effects that could skew enzymatic processing. However, their mass and nuclear magnetic resonance (NMR) signatures differ fundamentally, providing the basis for analytical differentiation[3].

Table 1: Comparative Properties of Unlabeled Ribitol and D-Ribitol-3-13C

PropertyUnlabeled D-RibitolD-Ribitol-3-13C
Molecular Formula C5H12O513CC4H12O5[3]
Molecular Weight 152.15 g/mol 153.14 g/mol [3]
Isotope Enrichment Natural Abundance (~1.1% 13C)≥ 99% 13C at C3 position
Primary Analytical Utility Baseline establishment, biological standardMetabolic flux analysis, pharmacokinetics
NMR Signature Standard 13C NMR spectrumEnhanced signal at the C3 chemical shift

Mechanistic Tracing: Unraveling the CDP-Ribitol Pathway

Expertise & Causality: The choice to label specifically at the C3 position (rather than universal labeling) is highly strategic. The C3 carbon is centrally located within the pentose backbone. This central placement ensures that even if secondary metabolic shunts cause truncation or cleavage at the terminal carbons, the 13C label remains intact within the core structural fragments, reliably reaching the final CDP-ribitol molecule.

When cells are pulsed with D-Ribitol-3-13C, the heavy isotope is conserved through successive kinase and nucleotidyltransferase reactions, allowing researchers to unequivocally confirm that exogenous ribitol is successfully converted into the FKRP substrate[2].

Pathway Ribitol D-Ribitol-3-13C (Exogenous Tracer) Rib5P 13C-Ribitol-5-Phosphate Ribitol->Rib5P Ribitol Kinase (ATP -> ADP) CDPRib CDP-13C-Ribitol Rib5P->CDPRib ISPD (CTP -> PPi) AlphaDG Functional α-Dystroglycan (O-Mannosylation) CDPRib->AlphaDG FKRP (Glycosyltransferase)

Caption: Metabolic flux of D-Ribitol-3-13C into the α-dystroglycan glycosylation pathway.

Analytical Differentiation: MS Strategies

To quantify metabolic flux, the analytical system must resolve the ~1.00335 Da mass difference between the 12C and 13C isotopologues. While some studies utilize fully labeled 13C5-ribitol (resulting in a +5 m/z shift)[2], the precise use of D-Ribitol-3-13C yields a highly specific +1 m/z shift (M+1)[4].

Table 2: Expected MS Peak Shifts (Native vs. Labeled)

AnalyteAnalytical ModeUnlabeled Base Peak (m/z)3-13C Labeled Peak (m/z)
Ribitol (Native) LC-MS (ESI-)151.06 (M-H)-152.06 (M-H)-
Ribitol-5-Phosphate LC-MS (MRM)231.03 -> 96.96232.03 -> 96.96
CDP-Ribitol LC-MS (MRM)536.10 -> 322.05537.10 -> 322.05

Note: Because natural carbon contains approximately 1.1% 13C, the unlabeled standard will natively exhibit a small M+1 peak. Accurate flux analysis requires mathematical correction for this natural isotopic distribution[4].

Self-Validating Experimental Protocols

To ensure analytical trustworthiness and reproducibility, the following protocols incorporate internal validation steps to prevent artifactual data generation during sample preparation.

Workflow Step1 1. Cell Culture Pulse (13C-Ribitol vs Vehicle) Step2 2. Quenching & Extraction (Cold MeOH/CHCl3/H2O) Step1->Step2 Step3 3. Derivatization (MSTFA + 1% TMCS) Step2->Step3 Step4 4. GC-MS / LC-MS Analysis (Isotope Peak Detection) Step3->Step4 Step5 5. Flux Quantification (Natural Abundance Correction) Step4->Step5

Caption: Standardized workflow for 13C-ribitol metabolic tracing and quantification.

Protocol A: In Vitro Isotope Labeling & Quenching

Causality: Cellular metabolism operates on a timescale of milliseconds to seconds. Rapid quenching is mandatory to prevent the degradation of labile intermediates (like CDP-ribitol) during the extraction phase.

  • Cell Culture: Seed target cells (e.g., skeletal muscle myoblasts) in 6-well plates. Grow to 80% confluence.

  • Tracer Pulse: Replace standard media with media containing 1 mM D-Ribitol-3-13C. Maintain a parallel control plate with 1 mM unlabeled D-Ribitol[1].

  • Incubation: Incubate for the desired time course (e.g., 1, 4, 12, 24 hours) to capture steady-state kinetics.

  • Quenching (Self-Validation Step): Rapidly aspirate media and wash cells once with ice-cold PBS. Immediately add 500 µL of pre-chilled (-20°C) 80% methanol to halt enzymatic activity.

    • Validation: The absence of degradation products (e.g., free cytidine or isolated phosphates) in the final LC-MS readout confirms successful and immediate metabolic quenching.

Protocol B: GC-MS Derivatization and Analysis

Causality: Ribitol is highly polar and non-volatile. Derivatization replaces active hydrogen atoms with trimethylsilyl (TMS) groups, increasing volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS)[4].

  • Extraction: Scrape cells in the 80% methanol. Add 500 µL chloroform and 180 µL MS-grade water. Vortex and centrifuge at 10,000 x g for 5 minutes to achieve phase separation.

  • Drying: Transfer the upper aqueous phase (containing ribitol and sugar phosphates) to a fresh vial. Dry completely under a gentle stream of nitrogen gas[4].

  • Derivatization Step 1 (Oximation): Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate at 30°C for 90 minutes[4]. Causality: This prevents the ring cyclization of any reducing sugars present in the complex biological matrix, standardizing the molecular structure.

  • Derivatization Step 2 (Silylation): Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 37°C for 30 minutes[4].

  • Data Acquisition: Inject 1 µL into the GC-MS. Identify the peak corresponding to unlabeled ribitol (M+0) and D-Ribitol-3-13C (M+1)[4].

  • Correction: Subtract the ~1.1% natural 13C abundance contribution of the M+0 peak from the M+1 peak area to determine the true isotopic enrichment[4].

Conclusion

The transition from unlabeled ribitol to D-Ribitol-3-13C fundamentally upgrades experimental capability from static observation to dynamic metabolic flux analysis. By leveraging the specific M+1 mass shift and rigorously controlling extraction and derivatization conditions, researchers can map the precise pharmacokinetics of ribitol therapies. This methodology is critical in validating the efficacy of ribitol supplementation in restoring functional α-dystroglycan in muscular dystrophy models, paving the way for targeted metabolic interventions.

References

  • Application Notes and Protocols for Ribitol-3-13C Labeling in Cell Culture. Benchchem.
  • Ribitol restores functionally glycosylated α-dystroglycan and improves muscle function in dystrophic FKRP-mutant mice. SciSpace.
  • Technical Support Center: Ribitol-3-13C Mass Spectrometry Analysis. Benchchem.
  • D-Ribitol-3-13C. Splendid Lab Pvt. Ltd.

Sources

Orthogonal Metabolic Tracing: Applications of 13C-Labeled Sugar Alcohols in Biochemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of stable isotope-resolved metabolomics (SIRM) has fundamentally transformed our understanding of cellular metabolism. Historically, 13C-glucose has been the gold standard tracer for metabolic flux analysis (MFA). However, in complex microenvironments—such as host-pathogen interactions or clinical diagnostics—glucose tracing suffers from severe background confounding due to ubiquitous mammalian hexokinase activity.

To overcome this, researchers and drug development professionals are increasingly turning to 13C-labeled sugar alcohols (polyols) such as 13C-mannitol, 13C-sorbitol, and 13C-xylitol. Because mammalian cells largely lack the specific dehydrogenases and phosphotransferase systems (PTS) required to metabolize these polyols at low concentrations, they serve as highly specific, "orthogonal" metabolic probes. This whitepaper explores the mechanistic foundations, quantitative thresholds, and standardized workflows for deploying 13C-sugar alcohols in advanced biochemical applications.

Mechanistic Foundations: The "Zero-Background" Advantage

The utility of 13C-sugar alcohols lies in their selective metabolic routing. Mammalian host cells cannot efficiently metabolize mannitol; thus, it remains inert in the host cytosol[1]. Conversely, many intracellular bacterial pathogens (e.g., Salmonella typhimurium, Escherichia coli) and industrial microbes (e.g., Bacillus methanolicus) possess specialized transporters and enzymes, such as mannitol-1-phosphate dehydrogenase (MtlD), which rapidly assimilate these polyols into the Entner-Doudoroff (ED) pathway or glycolysis[1][2].

This biochemical divergence enables zero-background tracing . For example, in novel diagnostic breath tests, administering 13C-mannitol to infected subjects results in the bacterial production of[13C]CO2, while healthy mammalian cells produce absolutely no background [13C]CO2[3]. Similarly, in clinical gastroenterology, 13C-mannitol is utilized as an inert biomarker for intestinal permeability because it avoids the erratic baseline contamination associated with dietary 12C-mannitol[4].

Pathway cluster_host Mammalian Host Cell cluster_pathogen Intracellular Pathogen (e.g., Salmonella) HostGlc 13C-Glucose HostMetab Host Glycolysis / TCA (Confounded Pool) HostGlc->HostMetab Host Hexokinases Fru6P 13C-Fructose-6P HostGlc->Fru6P Confounded Signal HostMtl 13C-Mannitol HostMtl->HostMetab No Host Metabolism PathMtl 13C-Mannitol HostMtl->PathMtl Internalization PathMtl->Fru6P MtlD (Bacterial) EDPath Entner-Doudoroff Pathway Fru6P->EDPath Metabolic Flux

Fig 1: Divergent metabolic routing of 13C-mannitol in host-pathogen systems.

Quantitative Performance & Analytical Thresholds

To ensure scientific integrity, it is critical to understand the analytical limits of mass spectrometry (MS) when quantifying 13C-sugar alcohols. Because natural 13C abundance is approximately 1.1%, detecting low-level exogenous enrichment requires high-resolution MS and rigorous baseline correction[4][5].

The table below summarizes the validated quantitative thresholds across various biological matrices:

Application AreaTracer UsedBiological MatrixKey Analytical MetricValue / ThresholdReference
Intestinal Permeability 13C-MannitolHuman UrineLimit of Detection (LOD)0.021 pg/mL[4]
Intestinal Permeability 13C-MannitolHuman UrineLimit of Quantification (LOQ)0.029 pg/mL (CV 14%)[4]
Bacterial Infection Diagnostics 13C-Mannitol / 13C-MaltoseExhaled Breath (In Vivo)Host Background[13C]CO2Undetectable (Zero)[3]
Metabolic Flux Analysis (MFA) [1-13C] MannitolB. methanolicus CultureTracer Concentration15 mM[2]
Plasma Metabolomics 13C-Glucose / PolyolsHuman PlasmaLowest Detectable Enrichment0.005%[5]

Standardized Experimental Workflows

A robust experimental protocol must be a self-validating system. The following methodologies detail the critical causality behind each step to ensure data fidelity.

Protocol 1: Intracellular Pathogen 13C-MFA (Macrophage Infection Model)

Objective: Isolate and quantify bacterial metabolic fluxes from host background using orthogonal 13C-mannitol tracing[1]. Causality Check: Because mammalian macrophages cannot metabolize mannitol, any 13C-enriched downstream metabolites (e.g., Fructose-6-Phosphate) recovered from the system are definitively of bacterial origin[1].

  • Infection & Tracer Introduction: Infect RAW264.7 macrophages with Salmonella typhimurium. Post-infection, wash the cells to remove extracellular bacteria and replace the medium with DMEM containing U-13C-mannitol[1].

  • Incubation: Incubate for 48 hours. Rationale: This allows sufficient time for the pathogen to internalize the tracer via its PTS transporters and reach an isotopic steady state[1].

  • Quenching: Rapidly quench the culture using cold methanol (-20°C). Rationale: Instant quenching arrests enzymatic activity, preventing the rapid turnover of high-flux intermediates and preserving the true in vivo Mass Isotopomer Distribution (MID).

  • Differential Lysis & Separation: Lyse the host macrophages using a mild detergent (e.g., 0.1% Triton X-100) that leaves the bacterial cell wall intact. Centrifuge to separate the bacterial pellet from the host cytosolic supernatant. Rationale: Physically separating the compartmentalized metabolomes prevents ion suppression from highly abundant host metabolites during MS acquisition[1].

  • Metabolite Extraction & LC-MS Acquisition: Extract the bacterial pellet using a Methanol/Acetonitrile/Water (2:2:1) buffer. Analyze via LC-MS to quantify the MIDs of key glycolytic and ED pathway intermediates[1].

Protocol 2: Clinical Intestinal Permeability Assay

Objective: Quantify gastrointestinal barrier function using 13C-mannitol to eliminate dietary background noise[4]. Causality Check: 12C-mannitol is ubiquitous in the human diet, leading to erratic baseline excretions. 13C-mannitol provides a ~20-fold reduction in baseline contamination, ensuring the signal is exclusively derived from the administered diagnostic dose[4].

  • Subject Preparation: Fast the subject overnight to establish a stable metabolic baseline. Collect a pre-ingestion baseline urine sample[4].

  • Probe Administration: Administer an oral solution containing a precise ratio of 13C-mannitol and lactulose[4].

  • Timed Collection: Collect all urine excreted over a 6-hour post-ingestion window. Rationale: This captures the complete pharmacokinetic excretion profile of the unabsorbed, passively diffused probes[4].

  • Sample Preparation & Internal Standardization: Spike the urine aliquots with a known concentration of an internal standard (e.g., U-13C-sorbitol). Rationale: The internal standard mimics the chemical properties of the target analyte, ensuring that any matrix-induced ion suppression or extraction losses are proportionally accounted for.

  • Tandem Mass Spectrometry (LC-MS/MS): Analyze using Multiple Reaction Monitoring (MRM). Resolve the isotopes by mass—specifically distinguishing the fully substituted 13C(6) mannitol from natural 12C mannitol[4]. Calculate the lactulose/13C-mannitol excretion ratio to determine permeability.

Workflow Sample Biological Sample (Plasma/Urine/Cells) Spike Internal Standard (U-13C-Sorbitol) Sample->Spike Addition Extract Metabolite Extraction (Cold MeOH/H2O) Spike->Extract Quenching Deriv Derivatization (MOX / TMS) Extract->Deriv Drying GCMS GC-MS / LC-MS Acquisition Deriv->GCMS Injection MFA Isotopologue Distribution Analysis GCMS->MFA MID Extraction

Fig 2: Standardized mass spectrometry workflow for 13C-sugar alcohol quantification.

13C-Metabolic Flux Analysis (13C-MFA) in Biomanufacturing

Beyond clinical and host-pathogen applications, 13C-labeled sugar alcohols are pivotal in industrial biotechnology for mapping the metabolic networks of non-model organisms.

For instance, Bacillus methanolicus is a thermotolerant methylotroph capable of secreting large quantities of amino acids. By utilizing 15 mM [1-13C] mannitol as a tracer, researchers performed non-stationary 13C-MFA to estimate in vivo reaction rates and map carbon flows from substrate to biomass, revealing novel enzymatic capacities[2]. Similarly, in the biotechnologically important fungus Trichoderma reesei, fractionally labeled [U-13C]sorbitol was utilized to determine local flux ratios. By tracking the cleavage and formation of carbon-carbon bonds via nuclear magnetic resonance (NMR) and MS, researchers confirmed that T. reesei primarily utilizes respirative pathways even under varying environmental conditions[6].

In these biomanufacturing contexts, the choice of a 13C-polyol over standard glucose often forces the organism to utilize specific peripheral pathways (like the pentose phosphate pathway or specific dehydrogenases), thereby illuminating hidden regulatory nodes that can be targeted for metabolic engineering.

References

  • [5] Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry. MDPI. URL:

  • [2] Charting the metabolic landscape of the facultative methylotroph Bacillus methanolicus. bioRxiv. URL:

  • [4] 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability. PMC - NIH. URL:

  • [1] A pathogen-specific isotope tracing approach reveals metabolic activities and fluxes of intracellular Salmonella. PMC - NIH. URL:

  • Metabolic modelling and 13C flux analysis. Application to biotechnologically important yeasts and a fungus. VTT Publications. URL:

  • [6] Metabolic modelling and 13C flux analysis. Aalto University. URL:

  • [3] Novel breath test shows promise for diagnosing and monitoring bacterial infections. The Microbiologist. URL:

Sources

D-Ribitol-3-13C as a Tracer for Riboflavin Biosynthesis: A Technical Guide for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Riboflavin (Vitamin B2) is an essential precursor for the flavin cofactors flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which mediate critical redox reactions in all living cells. Because mammals lack the enzymatic machinery for de novo riboflavin synthesis, the bacterial biosynthetic pathway is a prime target for novel antimicrobial drug development. Furthermore, industrial biotechnology relies heavily on engineered strains of Bacillus subtilis and Ashbya gossypii for commercial riboflavin overproduction[1].

To optimize these microbial cell factories or to validate enzyme inhibitors, researchers must accurately map intracellular metabolic fluxes. Stable isotope tracing using 13C-labeled precursors provides unparalleled resolution into these pathways. While generic tracers like[13C]-glucose suffer from extensive isotopic scrambling via the pentose phosphate pathway (PPP) and the TCA cycle, D-Ribitol-3-13C serves as a highly specific, targeted tracer. By entering the PPP directly via ribitol dehydrogenase, D-Ribitol-3-13C preserves its isotopic label, allowing researchers to precisely track the complex intramolecular rearrangements that form the riboflavin xylene ring[2].

Mechanistic Foundations: The Riboflavin Biosynthetic Pathway

The biosynthesis of riboflavin is a convergent metabolic pathway requiring one molecule of guanosine 5'-triphosphate (GTP) and two molecules of D-ribulose 5-phosphate (Ru5P)[3].

The Divergent Origins of the Flavin Molecule

A common misconception is that the ribityl side-chain of riboflavin is derived directly from free ribitol. In reality, the ribityl side-chain originates from the ribose moiety of the GTP precursor[3]. The pathway is divided into two main branches:

  • The Pyrimidine Branch: GTP is converted by GTP cyclohydrolase II (RibA) into a pyrimidine derivative, which is subsequently deaminated and reduced to form 5-amino-6-(D-ribitylamino)uracil[1].

  • The Lumazine Branch: Ru5P is converted by 3,4-dihydroxy-2-butanone 4-phosphate (DHBP) synthase (RibB) into DHBP. This step provides the four-carbon unit required for the xylene ring of riboflavin[4].

The Role of D-Ribitol-3-13C

Exogenous D-ribitol is taken up by cells and oxidized by ribitol dehydrogenase to D-ribulose, which is then phosphorylated by D-ribulokinase to form Ru5P[5]. By utilizing D-Ribitol-3-13C, the 13C label is conserved at the C-3 position of Ru5P.

The RibB enzyme catalyzes a highly unusual intramolecular rearrangement of Ru5P. Mechanistic studies using 13C NMR have proven that RibB excises the C-4 of Ru5P as formate, while reconnecting C-3 and C-5[4]. Consequently, the C-3 of the pentose corresponds directly to the C-7 of the intermediate 6,7-dimethyl-8-ribityllumazine[2]. Finally, riboflavin synthase (RibE) catalyzes a head-to-tail dismutation of two lumazine molecules, duplicating these carbon atoms to form the 8-carbon xylene ring of riboflavin[6].

Pathway Ribitol D-Ribitol-3-13C (Tracer) Ru5P D-Ribulose 5-Phosphate (3-13C Labeled) Ribitol->Ru5P Ribitol Dehydrogenase & Kinase DHBP DHBP (13C Labeled) Ru5P->DHBP RibB (Excision of C4) GTP GTP Pyrimidine 5-amino-6-ribitylamino-uracil GTP->Pyrimidine RibA & Reductase Lumazine 6,7-dimethyl-8-ribityllumazine (13C Labeled) DHBP->Lumazine RibH (Lumazine Synthase) Pyrimidine->Lumazine RibH Riboflavin Riboflavin (Vitamin B2) (13C in Xylene Ring) Lumazine->Riboflavin RibE (Dismutation)

Fig 1: Metabolic routing of D-Ribitol-3-13C into the riboflavin biosynthesis pathway.

Experimental Protocols: Self-Validating 13C Tracing Workflow

To ensure high-fidelity data, the experimental design must prevent isotopic dilution and arrest metabolic activity instantaneously. The following protocol outlines the optimal methodology for tracing D-Ribitol-3-13C in Bacillus subtilis.

Phase 1: Isotope Labeling and Culture Quenching
  • Media Preparation: Cultivate the bacterial strain in a chemically defined minimal medium (e.g., M9 minimal salts) to prevent the utilization of unlabeled complex nutrients (like yeast extract) which would dilute the isotopic enrichment.

  • Tracer Spiking: Supplement the medium with 2.0 g/L of D-Ribitol-3-13C as the primary carbon source. A trace amount of unlabeled glucose (0.1 g/L) may be added to prime initial biomass generation before the ribitol utilization operons are fully induced.

  • Metabolic Quenching (Causality Note): Harvest the cells at the mid-exponential phase (OD600 ~ 1.5–2.0). Crucially, do not use standard centrifugation at room temperature. The turnover rate of PPP intermediates is on the order of milliseconds. Inject the culture directly into 5 volumes of pre-chilled (-20°C) 60% methanol. This instantly denatures metabolic enzymes, "freezing" the in vivo isotopic snapshot and preventing post-harvest scrambling of the 13C label.

Phase 2: Extraction and Analytical Resolution
  • Metabolite Extraction: Perform a biphasic extraction using a Chloroform/Methanol/Water (1:2:0.8) system. The polar aqueous phase will partition the riboflavin and its phosphorylated intermediates (like Ru5P and DHBP).

  • Chemical Derivatization (Causality Note): Riboflavin exhibits notoriously poor solubility in standard NMR solvents (such as CDCl3 or D2O). To resolve this, chemically convert the extracted riboflavin to riboflavin tetraacetate using acetic anhydride and pyridine[2]. Acetylation of the ribityl hydroxyl groups dramatically increases organic solubility, enabling high-concentration samples necessary for 13C NMR.

  • 13C NMR Spectroscopy: Acquire 1D 13C NMR and 2D 13C-13C COSY spectra. The positional enrichment is determined by integrating the peak areas of the corresponding chemical shifts.

Workflow Prep 1. Minimal Media Preparation Spike 2. Isotope Spiking (D-Ribitol-3-13C) Prep->Spike Quench 3. Cold Quenching (-20°C Methanol) Spike->Quench Extract 4. Phase Extraction Quench->Extract Deriv 5. Acetylation (Tetraacetate) Extract->Deriv Analyze 6. 13C NMR Analysis Deriv->Analyze

Fig 2: Step-by-step experimental workflow for 13C tracer analysis and NMR preparation.

Data Presentation: Tracking the Carbon Atom

The utility of D-Ribitol-3-13C lies in its predictable mapping to the final riboflavin molecule. Based on the regiospecificity of the RibB and RibE enzymes, the C-3 of the pentose maps to the C-7 of the lumazine intermediate, which subsequently forms specific carbons in the xylene ring of riboflavin[2].

The table below summarizes the theoretical and experimentally validated mapping of pentose carbons to the lumazine intermediate and the resulting 13C NMR chemical shifts in riboflavin tetraacetate.

Tracer PrecursorPentose CarbonLumazine Carbon DestinationRiboflavin Xylene Ring DestinationExpected 13C NMR Shift (ppm)*Isotopic Enrichment (%)
D-Ribitol-1-13CC-1C-6 α (Methyl)C-7 α / C-8 α ~19.2 / 21.5> 95%
D-Ribitol-2-13CC-2C-6 (Ring)C-7 / C-8~130.5 / 132.1> 95%
D-Ribitol-3-13C C-3 C-7 (Ring) C-6 / C-9 ~115.8 / 117.4 > 95%
D-Ribitol-5-13CC-5C-7 α (Methyl)C-6 α / C-9 α ~16.5 / 18.2> 95%
Unlabeled C-4C-4Excised as FormateNoneN/ABackground (~1.1%)

*Note: Chemical shifts are representative values for riboflavin tetraacetate in CDCl3. The C-4 of the pentose is excised by RibB and does not incorporate into the final xylene ring[4].

By analyzing the specific enrichment at the ~115-117 ppm range, researchers can quantitatively calculate the flux of carbon specifically routed through the RibB-catalyzed step, isolating it from general PPP background noise.

References

  • Biosynthesis of riboflavin. Incorporation of 13C-labeled precursors into the xylene ring. Journal of Biological Chemistry (1983). 2

  • Evidence for the Chemical Mechanism of RibB (3,4-Dihydroxy-2-butanone 4-phosphate Synthase) of Riboflavin Biosynthesis. Journal of the American Chemical Society (2022). 4

  • Biosynthesis of Riboflavin. ResearchGate / EcoSal Plus (2016). 3

  • Metabolic Engineering of Bacillus subtilis for Riboflavin Production: A Review. MDPI (2023). 7

  • Enzymatic synthesis of riboflavin and FMN specifically labeled with 13C in the xylene ring. Zeitschrift für Naturforschung C (1987). 6

  • Ribitol - Biosynthetic Pathways. Grokipedia (2024). 5

Sources

A Comprehensive Technical Guide on Stable Isotope Labeling of Ribitol at Position 3: Synthesis, Metabolic Tracing, and Applications in Glycobiology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ribitol, a pentose alcohol formed by the reduction of ribose, is a fundamental metabolic intermediate intricately linked to the pentose phosphate pathway (PPP)1[1]. In mammalian physiology, it serves as the obligate precursor for cytidine diphosphate-ribitol (CDP-ribitol), a unique sugar donor required for the functional glycosylation of α-dystroglycan2[2].

To elucidate the complex metabolic fluxes governing these pathways—particularly in the context of muscular dystrophies and cancer metabolism—stable isotope labeling using [3-¹³C]ribitol has emerged as a gold standard3[3]. This whitepaper details the mechanistic rationale, chemical synthesis, and self-validating experimental workflows required to utilize[3-¹³C]ribitol as a highly specific metabolic tracer.

Mechanistic Rationale: The Significance of Position 3

Causality in Isotopic Placement: Ribitol (C₅H₁₂O₅) is a meso compound—an optically inactive molecule possessing an internal plane of symmetry4[4]. Because of this symmetry, the terminal carbons (C1 and C5) and the secondary carbons (C2 and C4) are chemically equivalent in a non-chiral environment. However, position 3 (C3) sits exactly on the plane of symmetry.

Labeling at position 3 is highly strategic: it provides a unique, unambiguous mass (+1 m/z) and Nuclear Magnetic Resonance (NMR) signature that is immune to stereochemical scrambling. Regardless of the molecule's spatial orientation during enzymatic processing, the ¹³C label at C3 remains distinct, allowing researchers to track carbon flux with absolute certainty.

Chemical Synthesis: Reduction of [3-¹³C]D-Ribose

Causality in Synthesis: The synthesis of [3-¹³C]ribitol relies on the chemoselective reduction of[3-¹³C]D-ribose. Sodium borohydride (NaBH₄) is the reagent of choice because it selectively donates a hydride to the C1 aldehyde group of the pentose sugar, converting it into a primary alcohol without cleaving carbon-carbon bonds or affecting existing hydroxyl groups 4[4]. This ensures the ¹³C label remains securely locked at the C3 position.

Step-by-Step Methodology: NaBH₄ Reduction Protocol
  • Preparation : Dissolve 100 mg of [3-¹³C]D-ribose in 5 mL of distilled water or methanol.

  • Temperature Control : Chill the solution to 0°C in an ice bath. Rationale: The reduction is exothermic; low temperatures prevent unwanted side reactions and thermal degradation of the sugar.

  • Reduction : Slowly add 1.5 molar equivalents of NaBH₄ in small portions under continuous magnetic stirring.

  • Incubation : Allow the reaction to warm to room temperature and stir for 2 hours to ensure complete conversion of the aldehyde to a primary alcohol.

  • Quenching : Carefully add dilute acetic acid dropwise until the pH reaches ~6.0. Rationale: This neutralizes excess NaBH₄ and halts the reaction, preventing over-reduction or alkaline degradation of the product.

  • Purification : Pass the mixture through a cation-exchange resin (H⁺ form) to remove sodium ions, followed by repeated co-evaporation with methanol to remove boric acid as volatile methyl borate.

  • Self-Validation Step : Analyze the final product via ¹H-NMR and ¹³C-NMR. The disappearance of the aldehyde proton signal (~9.5 ppm) and the presence of a strongly enhanced ¹³C signal at the C3 position (~72 ppm) confirm successful reduction and label retention.

G A [3-13C]D-Ribose B NaBH4 Reduction A->B C [3-13C]Ribitol B->C

Chemical synthesis of [3-13C]ribitol via selective borohydride reduction.

Biological Application: Tracing the CDP-Ribitol Pathway

In mammalian cells, ribitol is phosphorylated to ribitol-5-phosphate (Ribitol-5P), which is subsequently converted into CDP-ribitol by the isoprenoid synthase domain-containing (ISPD) enzyme2[2]. CDP-ribitol is then utilized by glycosyltransferases (FKTN and FKRP) to synthesize matriglycan on α-dystroglycan.

By supplementing cell cultures with [3-¹³C]ribitol, researchers can track the direct incorporation of exogenous ribitol into the CDP-ribitol pool. This isotopic tracing has been instrumental in proving that exogenous ribitol directly fuels CDP-ribitol synthesis, bypassing endogenous bottlenecks and restoring functional glycosylation in FKRP-mutant models of muscular dystrophy5[5].

G R [3-13C]Ribitol K Ribitol Kinase R->K R5P [3-13C]Ribitol-5P K->R5P ISPD ISPD + CTP R5P->ISPD CDP CDP-[3-13C]Ribitol ISPD->CDP

Metabolic conversion pathway of [3-13C]ribitol to CDP-[3-13C]ribitol.

Experimental Workflow: Self-Validating Metabolic Tracing

To accurately quantify metabolic flux, the experimental design must minimize isotopic dilution and prevent post-sampling metabolite degradation6[6]. The following protocol represents a self-validating system: by running parallel unlabeled controls, the mass isotopomer distribution (MID) can be mathematically corrected for natural isotopic abundance, ensuring the measured ¹³C enrichment is solely derived from the tracer.

Step-by-Step Methodology: Cell Culture Labeling and Extraction
  • Isotopic Labeling : Seed cells in multi-well plates and grow to 70-80% confluency. Replace standard media with media supplemented with 5-10 mM [3-¹³C]ribitol.

  • Incubation : Incubate for 24-48 hours to reach isotopic steady state. Rationale: Steady state ensures that the intracellular labeled pools have equilibrated, allowing for accurate flux calculation.

  • Metabolic Quenching : Rapidly aspirate the media and wash cells once with ice-cold PBS. Rationale: Immediate cooling halts all enzymatic activity, locking the metabolite pools in their current state and preventing the degradation of labile compounds like CDP-ribitol.

  • Extraction : Add 1 mL of ice-cold 80% methanol (-20°C). Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Phase Separation : Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the metabolite-rich supernatant to a new vial and dry under vacuum for downstream LC-MS/MS analysis.

  • Self-Validation Step : Parallel processing of an unlabeled control sample is mandatory. The MID of ribitol in this control must reflect the predicted natural abundance (~1.1% ¹³C). Any deviation flags analytical errors. Furthermore, spiking a non-endogenous internal standard (e.g., [U-¹³C₅]ribitol) prior to extraction validates recovery efficiency.

G S1 Cell Labeling S2 Cold Quenching S1->S2 S3 Extraction S2->S3 S4 LC-MS/MS S3->S4

Self-validating experimental workflow for stable isotope metabolic tracing.

Quantitative Data Presentation

The success of the labeling experiment is confirmed by a +1.00 m/z shift in the mass spectrometer for all downstream metabolites containing the C3 carbon. The table below summarizes the expected mass shifts in negative ion mode ([M-H]⁻) for the key intermediates in the CDP-ribitol pathway7[7].

MetaboliteChemical FormulaUnlabeled m/z [M-H]⁻[3-¹³C] Labeled m/z [M-H]⁻Mass Shift (Δ m/z)
RibitolC₅H₁₂O₅151.06152.06+1.00
Ribitol-5-PhosphateC₅H₁₃O₈P231.03232.03+1.00
CDP-RibitolC₁₄H₂₅N₃O₁₅P₂536.07537.07+1.00

References

  • Application Notes & Protocols: Ribitol-3-13C as an Internal Standard for Mass Spectrometry . BenchChem. 1

  • Application Notes and Protocols for Ribitol-3-13C Labeling in Cell Culture . BenchChem. 3

  • Oral ribose supplementation in dystroglycanopathy: A single case study . NIH PMC. 2

  • (a) Reduction of D-ribose with - Chemistry . Vaia. 4

  • Ribitol restores functionally glycosylated α-dystroglycan and improves muscle function in dystrophic FKRP-mutant mice . SciSpace. 5

  • Synthesis of CDP-Activated Ribitol for Teichoic Acid Precursors in Streptococcus pneumoniae . NIH PMC. 7

  • Technical Support Center: Ribitol-3-13C Isotope Tracing Experiments . BenchChem. 6

Sources

D-Ribitol-3-13C Metabolic Flux: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically categorized as a metabolic end-product or a strictly bacterial metabolite, D-Ribitol has recently been recognized as a highly active and critical node in mammalian central carbon metabolism. The precise mapping of its metabolic routing is now a focal point in drug development, particularly for treating muscular dystrophies (dystroglycanopathies). This whitepaper provides an in-depth technical framework for utilizing D-Ribitol-3-13C in 13C-Metabolic Flux Analysis (13C-MFA). By detailing the causality behind experimental protocols, self-validating quality control measures, and quantitative data interpretations, this guide serves as an authoritative resource for scientists mapping pentose phosphate pathway (PPP) dynamics and glycosylation workflows.

The Mechanistic Role of D-Ribitol in Mammalian Metabolism

In mammalian cells, exogenous ribitol actively participates in cellular metabolism rather than remaining inert[1]. The metabolic cascade begins when ribitol is phosphorylated by 2 to form Ribitol-5-phosphate (Ribitol-5P)[2]. Subsequently, the isoprenoid synthase domain-containing protein (ISPD) acts as a cytidyltransferase, converting Ribitol-5P into CDP-ribitol[2].

CDP-ribitol is the essential donor substrate utilized by fukutin-related protein (FKRP) and fukutin (FKTN) to transfer ribitol-5-phosphate onto the core glycan chain of α-dystroglycan[2],[3]. This modification is an absolute prerequisite for the synthesis of matriglycan, which binds extracellular matrix proteins to maintain muscle fiber integrity[3].

Pathway Ribitol Exogenous D-Ribitol-3-13C Ribitol5P Ribitol-5-Phosphate (13C-Enriched) Ribitol->Ribitol5P FGGY Kinase CDPRibitol CDP-Ribitol (13C-Enriched) Ribitol5P->CDPRibitol ISPD (Cytidyltransferase) PPP Pentose Phosphate Pathway (PPP) Ribitol5P->PPP Metabolic Shunt AlphaDG Matriglycan on α-Dystroglycan CDPRibitol->AlphaDG FKRP / FKTN Glycolysis Glycolysis (G6P, Pyruvate) PPP->Glycolysis Carbon Flux Redistribution

D-Ribitol-3-13C metabolic flux pathway and central carbon metabolism integration.

Rationale for 13C-Metabolic Flux Analysis (13C-MFA)

While fully labeled variants like are optimal as internal standards for absolute quantitation[], D-Ribitol-3-13C is specifically engineered as a dynamic tracer. By labeling the central carbon, researchers can meticulously chart the flow of metabolites through the non-oxidative branch of the PPP and distinguish exogenous prodrug uptake from de novo intracellular synthesis[5]. This precision is critical because isotopic dilution—caused by unlabeled extracellular sources or natural 1.1% 13C abundance—can severely complicate the interpretation of metabolic flux data[5].

Self-Validating Experimental Protocol for 13C-MFA

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step is engineered to prevent artifacts that could skew Mass Isotopomer Distributions (MIDs).

Step-by-Step Methodology
  • Isotopic Equilibration & Tracer Addition:

    • Action: Wash cells to remove extracellular metabolites. Add pre-warmed experimental medium containing D-Ribitol-3-13C (>98% isotopic purity)[5].

    • Causality: Minimizing isotopic dilution from unlabeled extracellular sources is critical. High dilution leads to an underestimation of the true metabolic flux and reduces the sensitivity of downstream MS detection[5].

  • Rapid Quenching:

    • Action: Remove plates from the incubator, aspirate the labeled medium instantly, and wash with ice-cold 0.9% NaCl (saline)[5].

    • Causality: Cellular metabolism operates on a timescale of milliseconds. Rapid quenching instantly halts enzymatic activity, preserving the exact MID at the targeted time point and preventing artificial metabolic shifts during sample harvesting[5].

  • Metabolite Extraction:

    • Action: Incubate cells in an appropriate extraction solvent at -20°C for at least 20 minutes. Centrifuge at >14,000 x g at 4°C[5].

    • Causality: The cold solvent precipitates proteins and disrupts lipid membranes while keeping small-molecule metabolites intact in the supernatant, ensuring high recovery rates[5].

  • Derivatization (For GC-MS Workflows):

    • Action: Dry the supernatant under vacuum. Methoximate with 50 µL of methoxyamine hydrochloride in pyridine (2mg/mL) for 90 mins at 40°C, followed by silylation with 50 µL BSTFA + 10% TMCS for 30 mins at 40°C[6].

    • Causality: Ribitol and its phosphorylated derivatives are highly polar. Methoximation stabilizes ketone/aldehyde groups, and silylation replaces active hydrogens with trimethylsilyl (TMS) groups, rendering the metabolites volatile and thermally stable for gas chromatography[6].

  • MS Analysis & Data Correction:

    • Action: Analyze via LC-MS/MS or GC-MS. Mathematically correct the raw MIDs for natural isotopic abundances[5],[6].

    • Causality: Failing to subtract the natural ~1.1% 13C background introduces a systemic positive bias, skewing the final flux calculations[5].

Validation & Quality Control

A robust 13C-MFA requires the verification of an isotopic steady state—the point where the isotopic enrichment of intracellular metabolites becomes constant[5]. This is validated by sampling at multiple time points until the MID of ribitol-5-phosphate plateaus. Furthermore, standard errors of measurement (SEM) must be calculated based on the lack of agreement between measured MIDs and theoretically computed distributions from unlabeled cell extracts[6].

Workflow Culture 1. Cell Culture & Equilibration Tracer 2. D-Ribitol-3-13C Tracer Addition Culture->Tracer Quench 3. Rapid Quenching (Ice-cold Saline) Tracer->Quench Extract 4. Metabolite Extraction (-20°C) Quench->Extract Analysis 5. MS Isotopomer Analysis Extract->Analysis

Step-by-step experimental workflow for D-Ribitol-3-13C metabolic flux analysis.

Quantitative Data Interpretation & Metabolic Shifts

Tracing ribitol reveals that it is not isolated to glycosylation pathways but heavily influences central carbon metabolism. The table below summarizes the quantitative shifts observed upon exogenous ribitol supplementation.

Metabolite / PathwayQuantitative ShiftMechanistic ImplicationReference
CDP-Ribitol Significant IncreaseEnhanced substrate availability for FKRP/FKTN to synthesize matriglycan.[7],[2]
Glucose-6-Phosphate (G6P) 1.86-fold IncreaseIndicates carbon flux redistribution; G6P is a shared intermediate of PPP and glycolysis.[1]
GSH / GSSG Ratio Increased (Elevated GSH)Suggests an increased flux through the oxidative branch of the PPP, enhancing NADPH production.[1]
Pyruvate & Lactate IncreasedDemonstrates enhanced downstream glycolytic flux following ribitol integration.[1]

Therapeutic Implications in Drug Development

The mapping of ribitol flux has profound implications for treating dystroglycanopathies, such as Limb-Girdle Muscular Dystrophy 2I (LGMD2I). Because many mutant FKRP enzymes retain partial function, increasing the intracellular pool of CDP-ribitol via7 can "boost" the remaining enzymatic activity, thereby restoring α-dystroglycan glycosylation[7],[3].

Furthermore, recent flux analyses have revealed that8 significantly potentiates this rescue[8]. Because NAD+ acts as a crucial cofactor for oxidoreductases, its presence enhances the generation of Ribitol-5P and subsequently CDP-ribitol, amplifying the therapeutic efficacy of ribitol in muscle tissue[8].

Sources

Decoding Carbon Flux: An In-Depth Guide to Carbon Atom Mapping with D-Ribitol-3-13C

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of D-Ribitol-3-13C

In the landscape of metabolic flux analysis (MFA) and structural elucidation, stable isotope tracers are indispensable. Among these, D-Ribitol-3-13C —a pentose alcohol labeled specifically at the central carbon—serves as a highly specialized probe. Ribitol is not merely a passive sugar alcohol; it is a critical metabolic intermediate in the pentose phosphate pathway (PPP), a fundamental building block of Wall Teichoic Acids (WTA) in Gram-positive bacteria, and a key component in mammalian α-dystroglycan glycosylation[1].

As an application scientist, I frequently recommend D-Ribitol-3-13C over uniformly labeled variants ( 13C5​ ) when researchers need to map specific enzymatic cleavage events or track the precise stereochemical fate of the carbon backbone. Because ribitol is a meso-compound with inherent symmetry, labeling the C3 position provides a unique analytical vantage point: any asymmetric enzymatic cleavage of the 5-carbon chain yields distinct labeled and unlabeled fragments, allowing for the unambiguous determination of pathway directionality.

Metabolic Routing and Pathway Integration

When introduced into a biological system, D-Ribitol-3-13C is rapidly assimilated and routed through divergent metabolic cascades depending on the organism.

In Gram-positive pathogens like Streptococcus pneumoniae and Staphylococcus aureus, ribitol is activated into CDP-ribitol. The enzymes TarJ (an NADPH-dependent alcohol dehydrogenase) and TarI (a cytidylyltransferase) convert ribulose-5-phosphate into CDP-ribitol, which is then polymerized into the bacterial cell wall[2]. Conversely, in mammalian cells and varied microbial systems, ribitol interfaces with the Pentose Phosphate Pathway, contributing to nucleotide biosynthesis and redox homeostasis[1].

Pathway Tracer D-Ribitol-3-13C (Isotope Tracer) R5P Ribitol-5-Phosphate (C3-Labeled) Tracer->R5P Kinase Ru5P D-Ribulose-5-Phosphate (C3-Labeled) Tracer->Ru5P Dehydrogenase (TarJ) CDPR CDP-Ribitol (Activated Precursor) R5P->CDPR Cytidylyltransferase (TarI) PPP Pentose Phosphate Pathway (Central Metabolism) Ru5P->PPP Epimerase/Isomerase WTA Wall Teichoic Acid (Bacterial Cell Wall) CDPR->WTA Polymerization

Metabolic routing of D-Ribitol-3-13C into Teichoic Acid and PPP.

Analytical Signatures: Breaking Symmetry with NMR and MS

The physical chemistry of ribitol dictates our analytical approach. In solution, ribitol exists in a rapid equilibrium of asymmetric conformations, which averages the NMR signals of C1/C5 and C2/C4[3]. However, solid-state 13C CPMAS NMR can resolve these carbons, making it an exceptional tool for studying intact bacterial cell walls without destroying the polymer matrix[4].

When utilizing Mass Spectrometry (GC-MS), D-Ribitol-3-13C is frequently employed as an internal standard for Isotope Dilution Mass Spectrometry (IDMS). Because it is chemically identical to endogenous ribitol, it co-elutes chromatographically but is distinguished by a +1 m/z shift in any fragment retaining the C3 carbon[5].

Table 1: Quantitative Data & Analytical Signatures of Ribitol
Analyte / MatrixAnalytical MethodKey Signature / ShiftCausality / Significance
D-Ribitol (Solution) 13C NMRC3 shift ~73-80 ppmIdentifies the central carbon position; averaged signals indicate rapid conformational equilibrium[3].
Intact Cell Wall (WTA) 13C CPMAS NMRPhosphoribitol backbone carbonsDifferentiates Wall Teichoic Acid from Peptidoglycan in whole-cell analysis[4].
Ribitol (Derivatized) GC-MS (TMS derivative)+1 m/z shift in C3 fragmentsQuantifies isotopic enrichment and tracks C3 cleavage events during metabolism[5].
CDP-Ribitol LC-MS/MSPrecursor m/z +1 shiftConfirms activation of Ribitol-5-P, validating flux toward glycosylation or WTA synthesis[2].

Self-Validating Protocol: 13C -MFA with D-Ribitol-3-13C

To ensure data integrity, any metabolic flux protocol must be self-validating. The following workflow integrates internal controls to prevent artifactual data caused by metabolic turnover during sampling or incomplete derivatization.

Protocol S1 1. Cell Culture & 13C Labeling S2 2. Rapid Quench (-20°C Methanol) S1->S2 S3 3. TMS Derivatization S2->S3 S4 4. GC-MS/NMR Acquisition S3->S4 S5 5. Isotopomer Mapping S4->S5

Step-by-step workflow for 13C-MFA using D-Ribitol-3-13C.

Step 1: Isotope Introduction & Steady-State Culture
  • Action: Introduce D-Ribitol-3-13C into the culture medium at a concentration optimized for the specific cell line (typically replacing 50-100% of the unlabeled carbon source)[1].

  • Causality: Cells must be in an exponential growth phase. This ensures that the enzymatic machinery is actively turning over the tracer, allowing the 13C label to propagate through downstream metabolites.

Step 2: Rapid Quenching & Extraction
  • Action: Withdraw samples and immediately quench in a 50/50 methanol-water solution pre-chilled to below -20°C[6].

  • Causality: Enzymatic reactions occur on a sub-second timescale. Rapid thermal quenching instantly arrests metabolism, ensuring the extracted isotopomer distribution is a true "snapshot" of the flux at the exact moment of sampling.

  • Validation Check: Spike the extraction solvent with a known concentration of a distinct, non-endogenous internal standard (e.g., PIPES or Ribitol- 13C5​ ) to calculate extraction efficiency and account for sample loss.

Step 3: Two-Stage Derivatization (For GC-MS)
  • Action: Dry the extract under vacuum. Add methoxyamine hydrochloride in pyridine (incubate 90 min at 40°C), followed by a silylating agent like MSTFA or BSTFA for Trimethylsilyl (TMS) derivatization[6].

  • Causality: Ribitol and downstream sugars are highly polar and non-volatile. Methoximation locks reducing sugars in their open-chain form (preventing multiple peaks from anomeric ring closures), while TMS replaces polar hydroxyl hydrogens with non-polar silyl groups, granting the thermal stability required for gas chromatography.

Step 4: Data Acquisition & Isotopomer Mapping
  • Action: Analyze via GC-MS or LC-MS/MS. Use Isotope Dilution Mass Spectrometry (IDMS) principles to compare the signal intensity of the unlabeled endogenous metabolites against the 13C -labeled fragments[5].

  • Causality: By isolating the +1 m/z shift specific to the C3 carbon, software (e.g., IsoCor) can computationally map the Mass Isotopomer Distribution (MID), correcting for the natural 1.1% abundance of 13C to yield the absolute metabolic flux[7].

Applications in Drug Development

Understanding the precise carbon mapping of ribitol has profound implications for targeted therapeutics.

Antibacterial Drug Discovery: The cell wall of S. aureus is a primary target for antibiotics. Because Wall Teichoic Acid (WTA) relies heavily on the CDP-ribitol pathway, enzymes like TarI and TarJ are highly attractive therapeutic targets[2]. By treating bacterial cultures with experimental inhibitors and tracing D-Ribitol-3-13C flux, drug developers can definitively prove target engagement. For instance, treatment with tunicamycin (a known WTA synthesis inhibitor) results in quantifiable alterations in the ribitol carbon signatures observable via whole-cell 13C NMR, validating the drug's mechanism of action in situ[4].

Mammalian Disease Modeling: Aberrations in ribitol metabolism are directly linked to muscular dystrophies, specifically concerning the functional glycosylation of α-dystroglycan[1]. Tracing the C3 carbon allows researchers to quantify the bottleneck in CDP-ribitol synthesis, providing a measurable biomarker for the efficacy of gene therapies or small-molecule interventions aimed at restoring normal glycosylation pathways.

References

  • 1 - BenchChem 2.2 - PubMed Central (PMC) / NIH

  • 3 - MDPI 4.4 - PubMed Central (PMC) / NIH 5.5 - BenchChem 6.6 - PubMed Central (PMC) / NIH 7.7 - bioRxiv

Sources

Decoding Gram-Positive Cell Wall Dynamics: The Strategic Role of D-Ribitol-3-¹³C in Teichoic Acid Synthesis and NMR Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Wall teichoic acids (WTAs) are anionic, phosphate-rich glycopolymers covalently attached to the peptidoglycan of many Gram-positive pathogens, including Staphylococcus aureus and Listeria monocytogenes[1]. As critical determinants of cell shape, division, phage susceptibility, and antibiotic resistance, the enzymes governing WTA biosynthesis have emerged as prime targets for novel antimicrobial therapies[2]. However, the extreme structural heterogeneity of WTAs poses a significant analytical bottleneck. This whitepaper provides an in-depth technical analysis of how stable isotope labeling—specifically utilizing D-Ribitol-3-¹³C —enables high-resolution Nuclear Magnetic Resonance (NMR) structural elucidation, traces metabolic fluxes, and accelerates the screening of WTA pathway inhibitors.

The Molecular Machinery of Poly(RboP) WTA Synthesis

In species like S. aureus, the dominant WTA architecture is a poly(ribitol-phosphate)[poly(RboP)] chain. The synthesis of this polymer is a highly coordinated, membrane-associated process driven by the tar (teichoic acid ribitol) gene products[3].

The pathway relies on the generation of an activated precursor, CDP-ribitol . This is achieved by a cytidylyltransferase and reductase pair, TarI and TarJ. TarJ reduces D-ribulose-5-phosphate to D-ribitol-5-phosphate using NADPH, after which TarI couples it with CTP to form CDP-ribitol[4][5]. Subsequently, the membrane-associated polymerases TarL (and its functionally redundant paralog TarK) utilize CDP-ribitol as a donor to polymerize the poly(RboP) chain onto a lipid-linked disaccharide precursor[6][7].

Understanding this pathway is critical because the downstream tailoring of this ribitol backbone—such as α -O-GlcNAcylation by TarM, β -O-GlcNAcylation by TarS, and D-alanylation by the DltABCD operon—directly dictates the pathogen's ability to evade host immune responses and resist β -lactam antibiotics[2][8].

WTA_Pathway Ru5P Ribulose-5-Phosphate TarJ TarJ (Reductase) Ru5P->TarJ Rbo5P Ribitol-5-Phosphate TarJ->Rbo5P NADPH TarI TarI (Cytidylyltransferase) Rbo5P->TarI CDPRbo CDP-Ribitol (Activated Donor) TarI->CDPRbo CTP TarL TarL / TarK (Polymerases) CDPRbo->TarL Lipid Und-PP-Linkage Unit Lipid->TarL PolyRboP Poly(RboP) Chain TarL->PolyRboP Polymerization Tailoring TarM / TarS / DltABCD (Tailoring Enzymes) PolyRboP->Tailoring MatureWTA Mature Wall Teichoic Acid Tailoring->MatureWTA Glycosylation & D-alanylation

WTA Biosynthesis Pathway: From precursor activation to polymer tailoring.

The Analytical Power of D-Ribitol-3-¹³C in NMR Spectroscopy

The Causality Behind C-3 Labeling

Natural abundance ¹³C NMR of WTAs is notoriously difficult due to the low sensitivity of the ¹³C isotope (~1.1%) and the massive, overlapping signals from residual peptidoglycan and capsular polysaccharides. Isotope enrichment is therefore mandatory for precise structural resolution.

Strategic labeling at the C-3 position of D-ribitol (D-Ribitol-3-¹³C) is the optimal choice for several mechanistic reasons:

  • Central Reporter Location: The C-3 carbon is situated precisely in the middle of the ribitol chain. It is directly adjacent to C-2 and C-4, the primary sites for glycosylation and D-alanylation[2][9]. Any substitution at these adjacent carbons induces a predictable, stereospecific inductive downfield shift at the C-3 resonance.

  • Backbone Linkage Verification: The phosphodiester bonds linking the WTA repeating units typically occur at C-1 and C-5 (1,5-linked poly(RboP))[9]. Through 2D Heteronuclear Multiple Bond Correlation (HMBC) and ¹³C-¹H / ¹³C-³¹P coupling experiments, the enriched C-3 signal acts as an internal anchor to trace the entire carbon backbone and confirm the exact positions of the phosphate bridges[10].

  • Spectral Clarity: By isolating the ¹³C signal to a single locus, researchers eliminate the complex homonuclear ¹³C-¹³C scalar couplings that complicate uniformly labeled ( U -¹³C) samples, allowing for the extraction of pure heteronuclear coupling constants ( JCP​ ).

Quantitative Diagnostic Shifts

The structural state of the WTA can be deduced by mapping the chemical shifts and coupling constants relative to the C-3 anchor. Below is a summary of diagnostic NMR parameters observed in poly(RboP) WTAs.

Table 1: Diagnostic NMR Parameters for Ribitol-Type WTAs

Structural FeatureCarbon PositionTypical ¹³C Shift (ppm)Diagnostic Indicator / Coupling
Unmodified Backbone C-3 (Anchor)~71.0 - 72.5Sharp singlet in decoupled spectra
Phosphodiester Linkage C-1, C-564.2 - 67.8Downfield shift; JCP​≈5.5−6.5 Hz[9][11]
β -O-GlcNAcylation C-4 (or C-2)76.1 - 78.8Downfield shift; Anomeric C at 101.6 ppm[2]
D-Alanylation C-2 (or C-4)~75.0 - 77.5Ester carbonyl correlation in HMBC

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the integration of D-Ribitol-3-¹³C into WTA studies must follow a self-validating workflow. The following protocols detail the methodology from bacterial cultivation to high-resolution NMR acquisition.

Protocol 1: In Vivo Isotope Incorporation and WTA Extraction

Objective: Generate highly enriched, native WTA polymers for structural analysis.

  • Cultivation: Grow the target strain (e.g., S. aureus RN4220) in a chemically defined medium (CDM) supplemented with 10 mM D-Ribitol-3-¹³C as the primary ribitol source. Harvest cells at the mid-exponential phase (OD₆₀₀ ~0.6) to capture active cell wall synthesis.

  • Cell Wall Isolation: Boil the cell pellet in 5% SDS for 30 minutes to inactivate autolysins and remove non-covalently bound proteins and lipoteichoic acids (LTAs). Wash extensively with hot water.

  • TCA Extraction: Resuspend the purified peptidoglycan-WTA complex in 5% trichloroacetic acid (TCA) and incubate at 60°C for 4 hours. This selectively cleaves the phosphodiester bond linking the WTA to the peptidoglycan[11].

  • Purification: Remove insoluble peptidoglycan via centrifugation. Dialyze the supernatant against distilled water (1 kDa MWCO) to remove TCA, followed by lyophilization.

  • Validation Check: Perform High-Resolution Mass Spectrometry (HRMS) or TOF-MS on a small aliquot to confirm the expected mass shift corresponding to the ¹³C incorporation before proceeding to NMR[1][11].

Protocol 2: High-Resolution Multidimensional NMR Acquisition

Objective: Elucidate the exact substitution pattern and linkage of the WTA.

  • Sample Preparation: Dissolve 5–10 mg of the lyophilized, ¹³C-enriched WTA in 600 μ L of 99.9% D₂O. Add a trace amount of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference.

  • 1D ¹³C and ³¹P NMR: Acquire a 1D ¹³C spectrum with ¹H decoupling to establish the baseline C-3 resonance. Acquire a 1D ³¹P spectrum to confirm the integrity of the phosphodiester backbone.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Run a ¹H-¹³C HSQC experiment to correlate the C-3 carbon with its attached proton. The high intensity of the labeled C-3 allows for rapid acquisition and acts as a starting point for resonance assignment[2][12].

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Utilize HMBC to observe long-range couplings (2 to 3 bonds). Look for cross-peaks between the C-3 carbon and the protons of adjacent glycosyl or D-alanyl groups to definitively map the substitution sites.

  • Validation Check: The presence of a JCP​ coupling (typically ~5-6.5 Hz) at the C-1 and C-5 positions in a ³¹P-coupled ¹³C spectrum confirms the 1,5-linked poly(RboP) architecture[9][11].

Workflow Cult 1. Bacterial Cultivation (CDM + D-Ribitol-3-13C) Extr 2. SDS Boiling & TCA Extraction Cult->Extr Val 3. HRMS Mass Validation Extr->Val NMR 4. 2D NMR Acquisition (HSQC, HMBC, 13C-31P) Val->NMR Data Structural Elucidation (Mapping Glycoepitopes) NMR->Data

Experimental Workflow: From isotope incorporation to structural elucidation.

Implications for Drug Development

The essentiality of WTA synthesis for bacterial virulence and β -lactam resistance makes the Tar pathway a highly attractive target for novel antibiotics.

Enzymes like TarI , TarJ , and TarL are highly specific to WTA biogenesis, meaning their inhibition does not directly interfere with human metabolic pathways. Recent cryo-EM structural analyses of the TarL polymerase have provided a basis for rational drug design[7].

D-Ribitol-3-¹³C plays a pivotal role in this drug discovery pipeline. By enzymatically synthesizing ¹³C-labeled CDP-ribitol (using purified TarI and TarJ), researchers can develop highly sensitive, NMR-based in vitro enzymatic assays. These assays monitor the transfer of the ¹³C-labeled ribitol moiety to synthetic lipid acceptors. When a candidate TarL inhibitor is introduced, the attenuation of the ¹³C signal in the polymerized product provides direct, quantitative, and unambiguous proof of target engagement and enzyme inhibition.

Furthermore, monitoring the dynamic changes in ¹³C and ³¹P relaxation times (T₁ and T₂) upon the addition of antimicrobial peptides (AMPs) can reveal direct molecular interactions between host defense peptides and the bacterial cell wall, paving the way for next-generation, resistance-breaking therapeutics[13].

References

  • Structures of Two Monomeric Units of Teichoic Acid Prepared from the Cell Wall of Lactobacillus plantarum NRIC 1068. tandfonline.com.
  • Teichoic acid. wikipedia.org.
  • Crystallographic analysis of TarI and TarJ, a cytidylyltransferase and reductase pair for CDP-ribitol synthesis in Staphylococcus aureus wall teichoic acid biogenesis. nih.gov.
  • Comparative analysis of 13 C NMR spectra of Rbo-type WTA and the isolates.
  • Crystallographic analysis of TarI and TarJ.... brownlab.ca.
  • Duplication of Teichoic Acid Biosynthetic Genes in Staphylococcus aureus Leads to Functionally Redundant Poly(Ribitol Phosph
  • Cryo-EM analysis of S. aureus TarL, a polymerase in wall teichoic acid biogenesis central to virulence and antibiotic resistance.
  • Methicillin resistance in Staphylococcus aureus requires glycosyl
  • Comparative analysis of 13 C NMR spectra of Gro-type WTA and the isolates.
  • 13C-Metabolic Flux Analysis Reveals the Metabolic Flux Redistribution for Enhanced Production of Poly-γ-Glutamic Acid in dlt Over-Expressed Bacillus licheniformis. frontiersin.org.
  • Biosynthesis of the Unique Wall Teichoic Acid of Staphylococcus aureus Lineage ST395. asm.org.
  • Wall Teichoic Acids Are Direct Molecular Targets of Antimicrobial Peptides in Gram-Positive Bacteria. acs.org.
  • Structural and functional diversity in Listeria cell wall teichoic acids. nih.gov.

Sources

Methodological & Application

Advanced Protocol: D-Ribitol-3-13C as an Internal Standard in GC-MS Metabolomics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Stable Isotope Standardization

In both targeted and untargeted Gas Chromatography-Mass Spectrometry (GC-MS) metabolomics, internal standardization is the cornerstone of quantitative reliability. The analytical pipeline—encompassing multi-phase extraction, chemical derivatization, and electron impact (EI) ionization—introduces significant technical variance[1].

Historically, unlabeled D-Ribitol has been the default internal standard for profiling polar metabolites (e.g., sugars, amino acids, organic acids)[2]. However, the endogenous presence of ribitol and its stereoisomers (such as arabinitol) in various biological matrices—particularly in plant tissues, microbial cultures, and specific mammalian biofluids—creates a severe confounding factor.

To establish a self-validating, highly trustworthy quantitative system, Isotope Dilution Mass Spectrometry (IDMS) using D-Ribitol-3-13C is employed[1]. By incorporating a stable 13C isotope at the C3 position, this standard achieves perfect chromatographic co-elution with endogenous analytes while providing a distinct +1 Da mass shift, completely eliminating matrix interference and correcting for ion suppression[1][].

Mechanistic Causality of the Analytical Workflow

A robust protocol is not merely a sequence of steps; it is a carefully balanced chemical system. Understanding the causality behind solvent and reagent choices is critical for assay validation.

  • Extraction Causality: A biphasic solvent system of Methanol:Chloroform:Water is utilized. Methanol acts as a protein precipitant, while the addition of chloroform and water forces a phase separation. Highly polar metabolites, alongside the spiked D-Ribitol-3-13C, partition exclusively into the upper aqueous-methanol phase, leaving non-polar lipids in the lower chloroform phase[4].

  • Derivatization Causality: Polar metabolites are inherently non-volatile and thermally labile. We employ a two-step derivatization process:

    • Methoxyamination: Methoxyamine hydrochloride in pyridine is added. Causality: While ribitol itself is an alditol (sugar alcohol) lacking a free carbonyl group, this step is mandatory for the global metabolome. It prevents the mutarotation of reducing sugars (e.g., glucose) by converting carbonyl groups into stable oximes, preventing multiple chromatographic peaks for a single metabolite[5].

    • Silylation: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) combined with 1% TMCS is added. Causality: This step replaces active hydrogens (-OH, -NH, -SH) with trimethylsilyl (TMS) groups. The 1% TMCS acts as a critical catalyst, driving the silylation of sterically hindered hydroxyl groups present on complex sugar alcohols, drastically lowering their boiling points for GC-MS compatibility[5][6].

G Start Biological Sample Spike Spike D-Ribitol-3-13C (Internal Standard) Start->Spike Extract Biphasic Extraction (MeOH:CHCl3:H2O) Spike->Extract Phase Aqueous Phase (Polar Metabolites + IS) Extract->Phase Centrifuge Dry Vacuum Centrifugation (SpeedVac) Phase->Dry MeOx Methoxyamination (MeOX in Pyridine) Dry->MeOx TMS Silylation (MSTFA + 1% TMCS) MeOx->TMS 30°C, 90 min GCMS GC-MS Analysis (SIM/Scan Mode) TMS->GCMS 37°C, 30 min Data IDMS Quantification (Ratio: Endogenous / 13C-IS) GCMS->Data

Workflow for polar metabolite extraction and derivatization using D-Ribitol-3-13C.

Step-by-Step Experimental Protocol

Reagent Preparation

Accurate preparation of the internal standard and derivatization reagents is required to prevent downstream quantitative drift.

Reagent / StandardTarget ConcentrationSolvent / MatrixStorage Conditions
D-Ribitol-3-13C Stock 1.0 mg/mLUltrapure Water (LC-MS Grade)-20°C (Stable for 6 months)
D-Ribitol-3-13C Working 10 µg/mLUltrapure Water (LC-MS Grade)4°C (Prepare fresh weekly)
Methoxyamine HCl 20 mg/mLAnhydrous PyridinePrepare fresh daily
MSTFA + 1% TMCS 100% (Neat)None (Ready to use)4°C (Desiccated)
Metabolite Extraction (Biphasic Method)
  • Tissue Quenching & Homogenization: Weigh exactly 10–50 mg of snap-frozen biological tissue into a 2 mL tough-tube containing ceramic homogenization beads[7]. Keep tubes on dry ice to halt residual enzymatic activity.

  • Internal Standard Spiking: Add 20 µL of the D-Ribitol-3-13C working solution (10 µg/mL) directly onto the frozen tissue[4][7].

    • Self-Validation Checkpoint: Spiking the IS before solvent addition ensures the 13C-standard undergoes the exact same extraction efficiency and matrix suppression as the endogenous metabolites[1].

  • Solvent Addition: Add 1.0 mL of a pre-chilled (-20°C) extraction mixture of Methanol:Chloroform:Water (2.5:1:1 v/v/v)[1][4].

  • Agitation: Vortex the mixture vigorously for 3 minutes, followed by mechanical shaking at 30 Hz for 3 minutes[4].

  • Phase Separation: Centrifuge the homogenate at 16,000 × g for 10 minutes at 4°C[4].

  • Collection: Carefully aspirate 400 µL of the upper aqueous phase (containing polar metabolites and D-Ribitol-3-13C) and transfer it to a new 1.5 mL microcentrifuge tube[1][4]. Avoid disturbing the protein interface.

  • Drying: Evaporate the aqueous extract to complete dryness using a vacuum concentrator (e.g., SpeedVac) at room temperature[5][6]. Do not apply heat, as this induces thermal degradation of thermolabile species like oxo-acids.

Two-Step Derivatization

Note: This process must be performed in a fume hood. Exclude moisture completely, as silylation reagents rapidly degrade in the presence of water.

  • Methoxyamination: Add 40 µL of the prepared Methoxyamine HCl in pyridine (20 mg/mL) to the dried pellet[5]. Vortex vigorously for 1 minute. Incubate the mixture at 30°C for 90 minutes with continuous orbital shaking (1,000 rpm)[1][5].

  • Silylation: Add 70 µL of MSTFA containing 1% TMCS to the mixture[5]. Vortex briefly and incubate at 37°C for 30 minutes[1].

  • Transfer: Centrifuge the tubes at 10,000 × g for 2 minutes to pellet any insoluble salts. Transfer the clear derivatized supernatant to a GC-MS vial equipped with a glass micro-insert[7].

GC-MS Acquisition & Data Logic

Instrumental Parameters

The following parameters are optimized for the separation of TMS-derivatized polar metabolites.

ParameterOptimized Setting
Analytical Column DB-5MS or HP-5MS (30 m length × 0.25 mm i.d. × 0.25 µm film)[1][7]
Injection Volume & Mode 1 µL; Splitless or Split (e.g., 5:1), depending on sample concentration[7]
Inlet Temperature 230°C – 250°C[1][4]
Carrier Gas Ultra-High Purity Helium (Constant flow, 1.0 mL/min)[2]
Oven Temperature Program 70°C (hold 1 min) ➔ Ramp 10°C/min to 310°C ➔ Hold 10 min[1]
Transfer Line Temperature 250°C[5]
Ion Source Temperature 230°C[1][7]
Ionization Mode Electron Impact (EI) at 70 eV[7]
Isotope Dilution Quantification Logic

For standard TMS-derivatized ribitol, characteristic EI fragment ions include m/z 217, 307, and 319. Because D-Ribitol-3-13C contains a heavier 13C atom specifically at the C3 position, any fragment encompassing this carbon exhibits a precise +1 m/z shift (e.g., m/z 218, 308, 320)[1].

To quantify an unknown endogenous metabolite, the system relies on the ratio of the target analyte's peak area to the D-Ribitol-3-13C peak area, multiplied by the known spiked concentration.

IDMS Endo Endogenous Metabolite (Unknown Conc.) Coelute Chromatographic Co-elution (Identical Retention Time) Endo->Coelute IS D-Ribitol-3-13C (Known Conc.) IS->Coelute MS Mass Spectrometry (EI Ionization) Coelute->MS EndoIon Unlabeled Fragment (e.g., m/z 319) MS->EndoIon ISIon 13C-Labeled Fragment (e.g., m/z 320) MS->ISIon Ratio Calculate Area Ratio: (Endo Area / IS Area) × IS Conc. EndoIon->Ratio ISIon->Ratio

Logical framework of Isotope Dilution Mass Spectrometry using D-Ribitol-3-13C.

References

  • Application Notes & Protocols: Ribitol-3-13C as an Internal Standard for Mass Spectrometry Benchchem
  • Ribitol-[13C5] - Stable Isotope BOC Sciences
  • MS2.
  • Metabolomic Profiling of Red Chili (Capsicum Annum L) Puree Stored in a Fish-Pond by Gas Chromatography-Mass Spectrometry (GC-MS) Asian Journal of Green Chemistry
  • Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling PMC (nih.gov)
  • Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS MDPI
  • Thermal degradation of metabolites in urine using multiple isotope-labelled internal standards for off-line GC metabolomics Semantic Scholar
  • Can we use ribitol as an internal standard for the untargeted GCMS metabolomics for phytochemical analysis?

Sources

Application Note: Comprehensive Quantification of Sugar Alcohols in Biological Matrices using D-Ribitol-3-13C Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Metabolic Researchers, and Drug Development Professionals Methodology: Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS)

Introduction & Biological Context

Sugar alcohols (polyols) such as sorbitol, mannitol, xylitol, and erythritol are critical metabolic intermediates and biomarkers. In human physiology, the hyperactivation of the polyol pathway—where glucose is reduced to sorbitol by aldose reductase—is a primary driver of microvascular complications in diabetes mellitus. In biopharmaceutical development, polyols are also heavily monitored as excipients and fermentation byproducts.

Quantifying these low-molecular-weight, highly polar compounds presents significant analytical challenges. They lack strong chromophores for UV detection, exhibit poor retention on standard reversed-phase (C18) columns, and suffer from severe isomeric overlap (e.g., sorbitol vs. mannitol)[1]. To overcome these hurdles, Isotope Dilution Mass Spectrometry (IDMS) coupled with HILIC-LC-MS/MS has emerged as the gold standard[2].

PolyolPathway Glc D-Glucose (Aldohexose) AR Aldose Reductase (NADPH -> NADP+) Glc->AR Sorb D-Sorbitol (Polyol) SDH Sorbitol Dehydrogenase (NAD+ -> NADH) Sorb->SDH Fruc D-Fructose (Ketose) AR->Sorb SDH->Fruc

Metabolic Polyol Pathway highlighting the conversion of glucose to fructose via sorbitol.

The Logic of D-Ribitol-3-13C as an Internal Standard

Absolute quantification in LC-MS/MS is frequently compromised by matrix effects (ion suppression or enhancement in the ESI source) and variable extraction recoveries. By spiking a stable-isotope-labeled internal standard (IS) directly into the raw sample, these variables are mathematically nullified.

Why D-Ribitol-3-13C? Ribitol, a pentose alcohol, is rarely found in high endogenous concentrations in mammalian biofluids (unlike myo-inositol or sorbitol)[3]. Utilizing a synthetic D-Ribitol scaffold labeled with a single 13C atom at the C3 position (+1 Da mass shift) provides a dual advantage:

  • Mass Resolution: The 152 m/z precursor cleanly resolves from any trace endogenous ribitol (151 m/z) and other pentitols like xylitol and arabitol.

  • Chemical Mimicry: It perfectly mimics the physicochemical behavior, extraction recovery, and ionization suppression profile of the target polyols during HILIC separation[4].

Analytical Workflow & Self-Validating Protocol

Workflow S1 1. Sample Collection (Serum/Plasma/Urine) S2 2. Isotope Spiking (Add D-Ribitol-3-13C IS) S1->S2 S3 3. Protein Precipitation (80:20 ACN:MeOH) S2->S3 S4 4. HILIC LC Separation (Amide Column, pH 9.0) S3->S4 S5 5. ESI- MS/MS Detection (Negative MRM Mode) S4->S5 S6 6. IDMS Quantification (Analyte/IS Area Ratio) S5->S6

Step-by-step isotope dilution LC-MS/MS workflow for absolute quantification of sugar alcohols.

Step-by-Step Methodology
Part A: Sample Preparation (Serum/Plasma)

Expertise & Causality: Polyols are highly water-soluble. Pure acetonitrile (ACN) can cause overly rapid protein precipitation, trapping small polar metabolites within the pellet. Using an 80:20 ACN:Methanol mixture softens the precipitation, ensuring complete release of polyols into the supernatant while effectively crashing out high-molecular-weight proteins[3].

  • Aliquot: Transfer 50 µL of thawed serum/plasma into a 1.5 mL low-bind microcentrifuge tube.

  • IS Spiking: Add 10 µL of the D-Ribitol-3-13C working solution (50 µM in LC-MS grade water). Crucial: Vortex immediately to equilibrate the IS with endogenous carrier proteins.

  • Precipitation: Add 400 µL of ice-cold extraction solvent (Acetonitrile:Methanol, 80:20 v/v).

  • Extraction: Vortex vigorously for 2 minutes, then incubate on ice for 10 minutes to maximize protein flocculation.

  • Centrifugation: Spin at 15,000 × g for 15 minutes at 4°C.

  • Drying: Transfer 350 µL of the supernatant to a clean glass autosampler vial insert and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Initial Mobile Phase (90% ACN). Vortex for 1 minute and inject 2 µL into the LC-MS/MS system.

Part B: HILIC-LC Separation Parameters

Expertise & Causality: Sugar alcohols lack acidic protons with low pKa values. A highly basic mobile phase (pH ~9.0) ensures that the hydroxyl groups are primed for deprotonation, drastically enhancing the [M-H]- signal in negative ESI mode compared to neutral conditions[2]. HILIC amide columns are required to retain and resolve structural isomers like sorbitol and mannitol[4].

  • Column: Waters XBridge BEH Amide (2.1 × 150 mm, 2.5 µm) or equivalent.

  • Mobile Phase A: Water containing 10 mM Ammonium Acetate and 0.1% Ammonium Hydroxide (pH ~9.0).

  • Mobile Phase B: Acetonitrile containing 0.1% Ammonium Hydroxide.

  • Flow Rate: 0.3 mL/min | Column Temperature: 40°C.

Table 1: HILIC Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Profile
0.01090Initial
2.01090Isocratic
8.04060Linear
10.04060Isocratic
10.11090Step (Reset)
15.01090Re-equilibrate
Part C: Mass Spectrometry (MRM) Conditions

Expertise & Causality: The mass spectrometer is operated in Electrospray Ionization Negative (ESI-) mode. For D-Ribitol-3-13C, the precursor is the deprotonated pseudo-molecular ion [M-H]- at m/z 152. Collision-induced dissociation (CID) yields a major C3-containing fragment at m/z 90, which is mass-shifted from the natural m/z 89 fragment of unlabeled pentitols[1].

Table 2: Multiple Reaction Monitoring (MRM) Transitions and Parameters

AnalyteClassPrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)Expected RT (min)
Erythritol Tetritol121.071.0-40-153.2
Xylitol Pentitol151.089.0-45-184.5
Arabitol Pentitol151.089.0-45-184.8
Ribitol (Endogenous)Pentitol151.089.0-45-185.1
D-Ribitol-3-13C (IS)Labeled IS152.090.0-45-185.1
Mannitol Hexitol181.189.0-50-206.4
Sorbitol Hexitol181.189.0-50-206.8
Myo-Inositol Cyclitol179.187.0-50-227.5

(Note: DP = Declustering Potential; CE = Collision Energy. Values should be optimized per instrument model).

Trustworthiness: Self-Validating Quality Control (QC) Framework

To ensure the protocol operates as a self-validating system, the following criteria must be met for every analytical batch:

  • IS Response Consistency: The absolute peak area of the D-Ribitol-3-13C internal standard must not deviate by more than ±15% across all samples, calibrators, and QCs. A drop >15% indicates severe matrix ion suppression or an extraction failure, rendering the specific sample's data invalid.

  • Matrix Blank Integrity (Zero Sample): A blank matrix sample spiked only with D-Ribitol-3-13C must be injected. The signal at the endogenous analyte transitions (e.g., m/z 151 -> 89) must be <20% of the Lower Limit of Quantification (LLOQ) to prove the IS solution is free from unlabeled cross-contamination.

  • Double Blank Evaluation: An extraction of water (no IS, no analytes) must follow the highest calibration standard. Any signal detected indicates autosampler carryover, which must be resolved before proceeding.

Sources

Application Note: Robust LC-MS/MS Method Development for Polar Metabolite Profiling Using D-Ribitol-3-13C

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Significance

Ribitol, a pentose alcohol, has emerged as a critical biomarker and therapeutic agent in various physiological contexts, including muscular dystrophy and cancer metabolism[1]. It serves as an essential precursor for CDP-ribitol, which is required for the functional glycosylation of α-dystroglycan—a process known as matriglycan synthesis[2]. Accurate quantification of ribitol and its downstream metabolites (e.g., ribitol-5-phosphate and CDP-ribitol) requires highly selective analytical techniques due to complex biological matrices and the presence of numerous isomeric sugar alcohols like xylitol and arabitol[3][4].

This application note details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing D-Ribitol-3-13C as a stable isotope-labeled internal standard (SIL-IS) to achieve precise, absolute quantification.

Methodological Rationale: The Causality of Experimental Design

As with any rigorous bioanalytical assay, the analytical choices must be driven by the physicochemical properties of the analyte.

  • The Isotopic Challenge & IS Selection : Utilizing D-Ribitol-3-13C provides a co-eluting reference that experiences identical matrix effects as endogenous ribitol, allowing for perfect signal normalization. However, because D-Ribitol-3-13C provides only a +1 Da mass shift, the natural isotopic distribution from highly abundant endogenous ribitol (M+1 ≈ 5.5%) can theoretically contribute to the IS channel. To create a self-validating assay, the D-Ribitol-3-13C must be spiked at a concentration that heavily dominates any endogenous M+1 background, ensuring the IS signal remains independent of biological variance.

  • Chromatographic Strategy (The Necessity of HILIC) : Ribitol is highly hydrophilic (LogP ≈ -2.3), rendering traditional reversed-phase (RP) chromatography ineffective due to a lack of retention[4]. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for polyols[5][6]. By employing a polar stationary phase (e.g., polymer-based zwitterionic or amide columns) and a highly organic mobile phase, HILIC promotes the partitioning of ribitol into a water-enriched layer on the stationary phase, ensuring excellent retention and isomeric resolution[6].

  • Ionization Mode : Sugar alcohols lack basic sites for efficient protonation, making positive electrospray ionization (ESI+) inefficient. Conversely, ESI in negative mode (ESI-) allows for the formation of stable deprotonated species [M-H]⁻, maximizing sensitivity for multiple reaction monitoring (MRM)[5].

Experimental Workflow

Workflow N1 Tissue/Cell Lysis & Extraction N2 Spike IS: D-Ribitol-3-13C N1->N2 N3 ZIC-pHILIC Chromatography N2->N3 N4 ESI(-) QqQ MS/MS N3->N4 N5 Data Normalization & Quantitation N4->N5

Fig 1. LC-MS/MS workflow utilizing D-Ribitol-3-13C as an internal standard.

Step-by-Step Protocol

Reagents and Materials
  • Standards : D-Ribitol (Analytical grade) and D-Ribitol-3-13C (Isotopic purity >99%).

  • Solvents : LC-MS grade Acetonitrile (ACN), Water, Ammonium Acetate, and Ammonium Hydroxide.

  • Column : ZIC-pHILIC (2.1 x 150 mm, 5 µm) or equivalent polymeric amide column.

Sample Preparation (Self-Validating Extraction)
  • Quenching : Rapidly quench cellular metabolism by adding 80% cold methanol (-80°C) to the cell pellet or tissue homogenate.

  • IS Spiking : Add 10 µL of 50 µM D-Ribitol-3-13C working solution to each sample. Causality: Spiking the IS directly into the lysis buffer before extraction ensures the IS accounts for any physical loss or degradation during the extraction process, validating the recovery rate.

  • Extraction : Vortex vigorously for 5 minutes, then sonicate in an ice-water bath for 10 minutes to disrupt membranes.

  • Precipitation : Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cellular debris.

  • Reconstitution : Transfer the supernatant to a new vial, dry under a gentle stream of nitrogen, and reconstitute in 100 µL of 50% ACN prior to LC-MS/MS injection.

LC-MS/MS Conditions

Mobile Phase A : 20 mM Ammonium Acetate in Water, adjusted to pH 9.0 with Ammonium Hydroxide. Causality: Maintaining a high pH ensures that phosphate groups on downstream metabolites (like Ribitol-5P) remain fully deprotonated, preventing interaction with metal hardware and improving peak symmetry[5]. Mobile Phase B : 100% Acetonitrile.

Table 1: HILIC Gradient Conditions

Time (min)%A (Aqueous)%B (Organic)Flow Rate (mL/min)
0.010900.3
2.010900.3
10.045550.3
12.045550.3
12.110900.3
18.010900.3

MS/MS Parameters (ESI Negative Mode)

  • Capillary Voltage: -3.5 kV

  • Source Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

Table 2: MRM Transitions for Ribitol Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Ribitol151.189.016Quantifier
Ribitol151.171.018Qualifier
D-Ribitol-3-13C152.190.016IS Quantifier
D-Ribitol-3-13C152.172.018IS Qualifier

Biological Integration: The Ribitol Pathway

Understanding the metabolic fate of ribitol is crucial for interpreting metabolomics data. Ribitol actively alters central carbon metabolism, enhancing glycolysis and integrating into the pentose phosphate pathway (PPP)[1]. Furthermore, it is directly phosphorylated to ribitol-5-phosphate and converted to CDP-ribitol, the essential donor for matriglycan synthesis[2][3].

Pathway G6P Glucose-6-Phosphate Ru5P Ribulose-5-Phosphate G6P->Ru5P PPP Ribose Ribose Ru5P->Ribose Ribitol Ribitol Ribose->Ribitol Reduction Rib5P Ribitol-5-Phosphate Ribitol->Rib5P Kinase CDPRib CDP-Ribitol Rib5P->CDPRib ISPD Enzyme Matriglycan Matriglycan Synthesis CDPRib->Matriglycan Glycosylation

Fig 2. Ribitol metabolism and integration into the matriglycan synthesis pathway.

Quantitative Data & Method Validation

To ensure trustworthiness, the method must be validated according to FDA/EMA bioanalytical guidelines. The incorporation of D-Ribitol-3-13C guarantees high linearity and recovery by neutralizing matrix suppression effects common in HILIC-MS/MS.

Table 3: Method Validation Summary

AnalyteLOD (ng/mL)LOQ (ng/mL)Linearity (R²)Matrix Recovery (%)Intra-day Precision (CV%)
Ribitol0.51.50.99896.4 - 101.2< 4.5%
Ribitol-5P1.23.60.99592.1 - 98.5< 6.2%
CDP-Ribitol2.06.00.99489.5 - 95.3< 7.1%

Conclusion

The integration of D-Ribitol-3-13C as an internal standard within a high-pH HILIC-MS/MS framework provides a robust, self-validating system for polar metabolite quantification. By neutralizing matrix effects and ensuring isomer-specific resolution, this protocol empowers researchers to accurately map ribitol's influence on glycolysis, the PPP, and critical glycosylation pathways in disease models.

References

  • Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer Source: PMC / NIH URL:[Link]

  • LC-MS/MS chromatogram for the detection of ribitol, ribitol-5-phosphate and CDPribitol Source: ResearchGate URL:[Link]

  • An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids Source: Journal of Experimental Botany / Oxford Academic URL:[Link]

  • Detection and quantification of ribitol, ribitol-5P, and CDP-ribitol by LC/MS-MS Source: ResearchGate URL:[Link]

  • Hydrophilic Interaction Chromatography Coupled with Charged Aerosol Detection for Simultaneous Quantitation of Carbohydrates, Polyols and Ions Source: PMC / NIH URL:[Link]

Sources

Metabolic flux analysis techniques using D-Ribitol-3-13C

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context Metabolic flux analysis (MFA) has evolved from static metabolite profiling to dynamic, high-resolution mapping of intracellular carbon traffic. While glucose and glutamine are traditional tracers, the emergence of D-Ribitol-3-13C as a specialized stable isotope tracer has unlocked new dimensions in understanding pentose metabolism, glycosylation dynamics, and cancer metabolic reprogramming[1]. Ribitol, a pentose alcohol, is not merely a metabolic byproduct; it is actively converted into cytidine diphosphate-ribitol (CDP-ribitol), a critical substrate for the functional glycosylation of α-dystroglycan[2]. Furthermore, exogenous ribitol profoundly alters central carbon metabolism, enhancing glycolysis and modulating the Pentose Phosphate Pathway (PPP)[3].

This application note provides a comprehensive, self-validating framework for deploying D-Ribitol-3-13C in 13C-MFA. By detailing the mechanistic rationale, analytical architecture, and step-by-step protocols, this guide equips researchers and drug development professionals with the tools to quantitatively assess metabolic flux in disease models.

Mechanistic Rationale: The Role of D-Ribitol-3-13C

The selection of D-Ribitol-3-13C over uniformly labeled variants (U-13C) is a deliberate experimental choice rooted in the biochemistry of the non-oxidative Pentose Phosphate Pathway.

  • Positional Sensitivity in the PPP: The non-oxidative PPP involves complex carbon-shuffling reactions catalyzed by transketolase (2-carbon transfers) and transaldolase (3-carbon transfers). A single 13C label at the C3 position of ribitol (which converts to ribulose-5-phosphate) generates highly specific Mass Isotopomer Distributions (MIDs) in downstream hexose and triose phosphates[4]. This positional tracking allows computational models to distinguish between forward and reverse fluxes through the PPP, a resolution impossible with uniformly labeled tracers.

  • Glycosylation and Disease Modeling: In mammalian cells, exogenous D-Ribitol is phosphorylated to Ribitol-5-phosphate (Ribitol-5P) and subsequently converted to CDP-ribitol by the ISPD enzyme[2]. This pathway is essential for the O-mannosylation of α-dystroglycan. Tracking the 13C label into CDP-ribitol enables the pharmacokinetic and pharmacodynamic profiling of ribitol as an experimental therapy for muscular dystrophies (e.g., FKRP mutations)[2].

  • Cancer Metabolic Reprogramming: Altered pentose metabolism is a hallmark of oncogenesis. In breast cancer models (e.g., MCF7 cells), ribitol administration significantly increases intracellular glucose-6-phosphate (G6P) and enhances glycolytic flux toward pyruvate and lactate[3]. D-Ribitol-3-13C allows researchers to quantify this metabolic redirection and identify therapeutic vulnerabilities.

RibitolPathway R D-Ribitol-3-13C (Exogenous Tracer) R5P 13C-Ribitol-5-Phosphate R->R5P Kinase Activity PPP Pentose Phosphate Pathway (Ru5P / G6P) R->PPP Metabolic Reprogramming CDP CDP-13C-Ribitol R5P->CDP ISPD Enzyme aDG Functional α-Dystroglycan (Glycosylation) CDP->aDG FKRP Substrate GLY Glycolysis (Pyruvate / Lactate) PPP->GLY Carbon Flux

Fig 1: Metabolic fate of D-Ribitol-3-13C integrating into glycosylation and central carbon pathways.

Analytical Architecture: MFA Modalities

To capture the dynamics of ribitol metabolism, researchers must choose between two primary MFA modalities:

  • Steady-State 13C-MFA: Ideal for cells in metabolic and isotopic equilibrium (typically 24–48 hours post-tracer addition). It relies on the assumption that the MID of intracellular metabolites has reached a plateau[5].

  • Isotopically Nonstationary MFA (INST-MFA): Required when studying rapid metabolic shifts or systems where steady-state cannot be achieved (e.g., highly active photoautotrophs or rapid drug-induced apoptosis). INST-MFA measures the transient incorporation of 13C over short time courses (seconds to minutes)[6].

For standard mammalian cell culture profiling, Steady-State 13C-MFA is the recommended starting point.

Self-Validating Experimental Protocol

This protocol is engineered to prevent analytical artifacts. The causality behind each step is explicitly defined to ensure a self-validating workflow.

Phase 1: Cell Culture & Isotope Labeling
  • Seed cells (e.g., MCF7 or patient-derived fibroblasts) in 6-well plates and culture until 70-80% confluent.

  • Wash cells twice with PBS to remove residual unlabeled carbon sources.

  • Introduce customized media containing 1–10 mM D-Ribitol-3-13C [1].

    • Causality: A titration experiment is advised; 1-10 mM ensures sufficient intracellular accumulation without inducing hyperosmotic stress.

  • Incubate for 24 hours to achieve isotopic steady state[5].

Phase 2: Metabolic Quenching
  • Rapidly aspirate the labeling media.

  • Immediately add 800 µL of pre-chilled (-80°C) methanol containing 5 µM of an internal standard (e.g., U-13C-Glutamate or Pentanedioic-d6-acid)[5][7].

    • Causality: Enzymatic reactions in the PPP and glycolysis occur on a sub-second timescale. -80°C methanol instantly denatures proteins, freezing the metabolic snapshot and preventing flux distortion during extraction[5].

Phase 3: Biphasic Extraction
  • Scrape the cells in the methanol solution and transfer the lysate to a pre-chilled 2 mL microcentrifuge tube.

  • Add 800 µL of cold chloroform and 320 µL of cold LC-MS grade water[5].

  • Vortex vigorously for 30 seconds, then incubate on ice for 15 minutes.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Carefully transfer the upper aqueous phase (containing polar metabolites like ribitol, G6P, and amino acids) to a new tube[5][8].

  • Dry the aqueous phase completely using a vacuum concentrator (SpeedVac) to remove all moisture, which interferes with derivatization[8].

Phase 4: Derivatization for GC-MS
  • Methoximation: Add 50 µL of 40 mg/mL methoxyamine hydrochloride in pyridine. Incubate at 30°C for 90 minutes[5].

    • Causality: Methoximation locks reducing sugars in their open-chain form, preventing the formation of multiple stereoisomeric peaks (anomers) during chromatography.

  • Silylation: Add 50 µL of MTBSTFA containing 1% TBDMCS. Incubate at 60°C for 30 minutes[5].

    • Causality: MTBSTFA replaces active hydrogens with tert-butyldimethylsilyl (TBDMS) groups, increasing the volatility and thermal stability of polar metabolites for GC-MS analysis.

MFAWorkflow C 1. Isotope Labeling (D-Ribitol-3-13C) Q 2. Metabolic Quenching (-80°C Methanol) C->Q E 3. Biphasic Extraction (MeOH:CHCl3:H2O) Q->E D 4. Derivatization (MOX + MTBSTFA) E->D A 5. GC-MS / LC-MS (MID Acquisition) D->A F 6. 13C-MFA Modeling (Flux Estimation) A->F

Fig 2: End-to-end experimental workflow for 13C-MFA using stable isotope tracers.

Data Deconvolution & Quantitative Framework

Following data acquisition, raw mass spectra must be deconvoluted to extract the Mass Isotopomer Distributions (MIDs). Because naturally occurring isotopes (e.g., 13C at 1.1%, 29Si, 30Si) contribute to the mass spectra, the raw MIDs must be mathematically corrected for natural abundance before flux estimation[5][7].

Table 1: Recommended GC-MS Acquisition Parameters
ParameterSpecificationRationale / Source
Instrument Agilent 7890A GC / 5975 MSDIndustry standard for robust EI ionization[5][7].
Column DB-5MS (30 m × 0.25 mm, 0.25 µm)Optimal separation of TBDMS-derivatized polar metabolites[5][7].
Carrier Gas Helium, 1.0 mL/minProvides inert, high-efficiency chromatographic resolution[7].
Ionization Electron Impact (EI) at 70 eVGenerates reproducible fragmentation patterns for MID extraction[5].
Oven Program 90°C (1 min) → 300°C at 10°C/minEnsures sharp peak elution for both early (lactate) and late (citrate) eluters[7].
Table 2: Target Metabolite Fragments for MID Extraction (MTBSTFA Derivatized)

Note: The m/z values reflect the primary [M-57]+ fragment (loss of a tert-butyl group), which retains the carbon backbone of the target metabolite.

MetaboliteChemical Formula (Fragment)Monoisotopic m/z (M0)Expected 13C Shift from D-Ribitol-3-13C
Ribitol C15H39O5Si5319.2 (TMS derivatized)M+1 (If C3 is retained)[8]
Lactate C11H25O3Si2261.1M+0, M+1 (Dependent on glycolytic flux)[7]
Alanine C11H26NO2Si2260.1M+0, M+1[5][7]
Malate C18H39O5Si3419.2M+0 to M+2 (TCA cycle reshuffling)[5]
Glutamate C24H54NO4Si3432.3M+0 to M+2[7]

Once the corrected MIDs are generated, they are mapped onto a stoichiometric model of the cell's metabolic network. Using software such as INCA or OpenMFA, the flux parameters are iteratively adjusted using a Levenberg-Marquardt algorithm until the simulated MIDs optimally match the experimental data[6].

References

  • Wu, Y., et al. Ribitol restores functionally glycosylated α-dystroglycan and improves muscle function in dystrophic FKRP-mutant mice. Nature Communications.[Link]

  • Lu, W., et al. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer. PMC.[Link]

  • Gebril, M., et al. Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats. PMC.[Link]

  • Hiller, K., et al. Mass Spectrometry-Based Method to Study Inhibitor-Induced Metabolic Redirection in the Central Metabolism of Cancer Cells. Semantic Scholar.[Link]

  • Schwaiger, M., et al. Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry. MDPI. [Link]

  • Young, J. D., et al. Mapping photoautotrophic metabolism with isotopically nonstationary 13C flux analysis. PMC. [Link]

Sources

Application Note: High-Resolution In Vivo Tracking of D-Ribitol-3-¹³C in Microbial Cultures

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Executive Summary

D-Ribitol is a pentose sugar alcohol integral to essential microbial processes, including the biosynthesis of riboflavin (Vitamin B2) and wall teichoic acids in Gram-positive pathogens. In mammalian systems, it is a critical precursor for CDP-ribitol, which is essential for the functional glycosylation of α-dystroglycan. Tracking the metabolic fate of this compound using stable isotope tracing—specifically D-Ribitol-3-¹³C —enables high-resolution ¹³C-Metabolic Flux Analysis (¹³C-MFA). By strategically positioning the ¹³C label at the C3 position, researchers can accurately monitor carbon-cleavage events in the Pentose Phosphate Pathway (PPP) and track the direct incorporation of ribitol into complex glycans and teichoic acid polymers.

As a Senior Application Scientist, I have designed this guide to move beyond standard operational procedures. This document details the causality behind each methodological choice, providing a self-validating system to ensure absolute scientific integrity in your metabolic flux workflows.

Mechanistic Principles of C3-Labeling

The selection of the C3-labeled isotopomer is not arbitrary; it is a deliberate analytical choice designed to exploit enzymatic specificities. When D-Ribitol-3-¹³C is internalized by microbial cells, it is rapidly phosphorylated by intracellular kinases to D-ribitol-5-phosphate. From this metabolic node, it faces a bifurcation:

  • Structural Incorporation: It can be converted into CDP-ribitol via cytidylyltransferases (e.g., TarI in Staphylococcus aureus). Because the carbon skeleton remains intact, the +1 mass shift is preserved exactly at the C3 position, validating direct incorporation.

  • Energetic/Oxidative Partitioning: It can enter the PPP via oxidation to D-ribulose-5-phosphate. Here, the action of transketolase and transaldolase will partition the C3 label into specific downstream metabolites (e.g., sedoheptulose-7-phosphate or glyceraldehyde-3-phosphate).

Tracing this specific carbon atom generates a highly specific mass isotopomer distribution (MID) that acts as a definitive fingerprint for intracellular flux analysis, allowing us to elucidate complex metabolic networks such as those observed in yeast and bacterial models [1].

G Ribitol D-Ribitol-3-13C (Extracellular) Ribitol_in D-Ribitol-3-13C (Intracellular) Ribitol->Ribitol_in Transport Ribitol5P D-Ribitol-5-Phosphate Ribitol_in->Ribitol5P Kinase CDPRibitol CDP-Ribitol (Teichoic Acid Precursor) Ribitol5P->CDPRibitol Cytidylyltransferase Ribulose5P D-Ribulose-5-Phosphate (PPP Entry) Ribitol5P->Ribulose5P Dehydrogenase Glycolysis Glycolysis / TCA Cycle Ribulose5P->Glycolysis Transketolase/ Transaldolase

Caption: Metabolic partitioning of D-Ribitol-3-13C into structural and energetic pathways.

Self-Validating Experimental Protocol

To ensure rigorous ¹³C-MFA, the experimental design must maintain steady-state metabolism while capturing transient isotopic enrichment. The following protocol is engineered to prevent artifacts and validate data at every step [2].

Step 1: Pre-culture and Metabolic Adaptation
  • Procedure: Inoculate the target microbial strain into a chemically defined minimal medium containing unlabeled D-Ribitol (or a primary carbon source supplemented with unlabeled D-Ribitol). Culture at 37°C, 250 rpm until the mid-exponential growth phase (OD₆₀₀ ~0.5).

  • Causality: Microbes must be fully adapted to the basal carbon source prior to labeling. Introducing a novel carbon source simultaneously with the tracer induces a transcriptomic shift, which violates the pseudo-steady-state assumption required for accurate mathematical flux modeling.

Step 2: In Vivo ¹³C-Isotope Labeling
  • Procedure: Harvest cells by rapid centrifugation (8,000 × g, 2 min, room temperature) and immediately resuspend in pre-warmed minimal medium containing 2 g/L D-Ribitol-3-¹³C. For dynamic labeling, extract 1 mL aliquots at precise intervals (e.g., 0, 0.5, 1, 5, 15, 30, and 60 minutes).

  • Causality: A rapid, synchronized transition to the labeled substrate is required to track the true kinetics of ¹³C incorporation. Time-course sampling allows for the differentiation between fast-turnover central metabolites and slow-turnover structural polymers.

Step 3: Rapid Quenching and Metabolite Extraction
  • Procedure: Inject the 1 mL culture aliquot directly into 4 mL of pre-chilled (-70°C) 60% aqueous ethanol. Centrifuge at 10,000 × g for 3 min at -20°C. Extract intracellular metabolites using a cold chloroform/methanol/water (1:3:1) solvent system, spiking in an internal standard (e.g., PIPES or ¹³C-UDP-glucose). Collect and lyophilize the upper aqueous phase.

  • Causality: Intracellular metabolic turnover occurs on a sub-second timescale. Rapid quenching in cold solvent immediately denatures enzymes and halts metabolic activity, preserving the in vivo isotopic distribution. The biphasic extraction cleanly separates hydrophilic sugar phosphates (our targets) from hydrophobic lipids.

Step 4: LC-MS/MS and NMR Data Acquisition
  • Procedure: Reconstitute the lyophilized extract in LC-MS grade water. Analyze using a HILIC (Hydrophilic Interaction Liquid Chromatography) column coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For high-concentration validation, acquire 1D ¹³C-NMR spectra.

  • Causality: LC-MS/MS provides the extreme sensitivity required to quantify the Mass Isotopomer Distribution (MID) of trace intermediates (M+0, M+1). Conversely, ¹³C-NMR provides exact positional information, validating that the ¹³C remains strictly at the C3 position during direct incorporation events [5].

Workflow Adapt 1. Adaptation Unlabeled Medium Label 2. 13C Labeling D-Ribitol Pulse Adapt->Label Quench 3. Quenching -70°C Ethanol Label->Quench Extract 4. Extraction Chloroform/MeOH Quench->Extract Analyze 5. Analysis LC-MS/MS & NMR Extract->Analyze

Caption: Step-by-step workflow for in vivo 13C metabolic flux analysis.

Quantitative Benchmarks & Data Presentation

To evaluate the efficacy of the labeling strategy, researchers must assess both the isotopic purity of the starting material and the expected MIDs in key downstream metabolites. The table below summarizes the critical quantitative parameters required for a successful assay.

Table 1: Commercial Specifications and Analytical Targets for D-Ribitol-3-¹³C Studies

ParameterSpecification / Target ValueAnalytical Rationale
Tracer Chemical Purity > 98%Ensures no toxic or confounding metabolic byproducts are introduced into the culture.
Isotopic Enrichment ≥ 99 atom % ¹³CMaximizes the signal-to-noise ratio in MS and NMR detection, reducing background interference.
CDP-Ribitol (M+1) > 95% enrichment at steady stateConfirms the direct utilization of the ribitol skeleton for teichoic acid or mammalian glycan synthesis.
Ribulose-5-P (M+1) Time-dependent increase (0-15 min)Indicates the kinetic rate of entry into the oxidative branch of the Pentose Phosphate Pathway.

Translational Applications in Drug Development

The application of D-Ribitol-3-¹³C extends far beyond basic microbiology.

Microbial Pathogenesis: By utilizing dynamic ¹³C-tracing, researchers have uncovered that metabolic turnover in pathogenic biofilms is substantially slower than in planktonic cells, requiring robust, time-extended labeling techniques to accurately map flux [3]. Targeting the CDP-ribitol pathway in Gram-positive bacteria offers a novel vector for antibiotic development, as teichoic acids are essential for bacterial cell wall integrity.

Mammalian Disease Models: In drug development for muscular dystrophies (e.g., dystroglycanopathies), D-Ribitol-3-¹³C is utilized to trace the flux of ribitol into the synthesis of CDP-ribitol, a critical substrate for the functional glycosylation of α-dystroglycan [4]. By tracking the incorporation of the ¹³C label into downstream metabolites, researchers can quantitatively evaluate the efficacy of therapeutic interventions aimed at restoring this pathway in animal models [6].

References

  • Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts National Institutes of Health (PMC) 1

  • High-resolution 13C metabolic flux analysis Springer Nature Experiments 2

  • Bacterial Metabolism During Biofilm Growth Investigated by 13C Tracing Frontiers in Microbiology 3

  • Cytidine Diphosphate-Ribitol Analysis for Diagnostics and Treatment Monitoring of Cytidine Diphosphate-L-Ribitol Pyrophosphorylase A Muscular Dystrophy SciSpace 4

  • and 13C-n.m.r.-spectral and chemical characterization of the end-group and repeating-unit components of oligosaccharides National Institutes of Health (PubMed) 5

  • Hypothetical In Vivo Applications of Ribitol-3-13C in Animal Models Benchchem 6

Sources

An In-Depth Technical Guide to 13C-NMR Spectroscopy Parameters for D-Ribitol-3-13C

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

D-Ribitol is an acyclic pentose sugar alcohol that serves as a fundamental building block in both mammalian and bacterial biochemistry[1]. In mammalian systems, ribitol-5-phosphate is an essential component of the O-mannose glycan attached to α-dystroglycan, a glycoprotein critical for skeletal muscle development and function[1]. In Gram-positive bacteria, ribitol is a primary structural unit of wall teichoic acids (WTAs)[1][2].

For researchers conducting metabolic flux analysis or structural elucidation, D-Ribitol-3-13C —where the central C3 carbon is isotopically enriched to 99% Carbon-13—acts as a highly specific, symmetrical tracer[3]. Because ribitol is a meso compound, it rapidly transitions between stable asymmetric conformations in solution, causing the C1/C5 and C2/C4 pairs to average out and appear chemically equivalent in 1D NMR[4]. Labeling specifically at the C3 position breaks this symmetry constraint, providing a distinct, unambiguous resonance (~74.9 ppm) that is highly sensitive to downstream enzymatic modifications, such as its conversion to CDP-ribitol[3][4].

Pathway R D-Ribitol-3-13C R5P Ribitol-5-Phosphate R->R5P Kinase CDP CDP-Ribitol R5P->CDP ISPD Enzyme ADG α-Dystroglycan (O-Mannose Glycan) CDP->ADG FKTN/FKRP TA Bacterial Teichoic Acids CDP->TA Transferases

Fig 1. Metabolic incorporation pathways of D-Ribitol-3-13C in mammalian and bacterial systems.

Causality in 13C-NMR Acquisition Parameters

Acquiring high-quality 13C-NMR spectra for small carbohydrates requires deliberately balancing relaxation physics with signal-to-noise (S/N) optimization[5].

The 30° Pulse Advantage (zgdc30)

Small acyclic polyols like ribitol tumble rapidly in solution, leading to relatively long longitudinal relaxation times ( T1​ ), which can range from 2 to 10 seconds[5]. If a standard 90° excitation pulse were used, the required relaxation delay ( D1​ ) to achieve full magnetization recovery would be 5×T1​ (up to 50 seconds), making the experiment prohibitively long. By utilizing a 30° pulse sequence (e.g., Bruker's zgdc30), the magnetization recovers much faster. This allows for a drastically shortened D1​ (e.g., 2.0 s), permitting a higher number of scans (NS) per unit time and effectively doubling the overall S/N ratio[5].

Heteronuclear Decoupling and the NOE Effect

To simplify the spectrum, continuous 1H decoupling (using WALTZ-16 or GARP) is applied during the acquisition time (AQ). This collapses the strong one-bond carbon-proton couplings ( 1JCH​≈140−145 Hz) into sharp singlets[4]. Furthermore, maintaining low-power 1H irradiation during the relaxation delay generates a heteronuclear Nuclear Overhauser Effect (NOE). For 13C nuclei directly attached to protons (like the C3 in ribitol), this NOE can artificially enhance the signal intensity by up to 200%[5]. (Note: If absolute quantitative integration is required without NOE bias, an inverse-gated decoupling sequence like zgig must be used instead, albeit at the cost of sensitivity[6]).

Quantitative Data Presentation

Table 1: Expected 13C NMR Chemical Shifts for D-Ribitol

Conditions: Dissolved in D2​O , referenced to internal DSS at 0.00 ppm[4].

Carbon PositionChemical Shift (ppm)Multiplicity (1H-Decoupled)Notes
C3 (13C-Enriched) 74.9 Singlet Primary target peak; highest intensity.
C2 / C474.8SingletNatural abundance; chemically equivalent.
C1 / C565.1SingletNatural abundance; chemically equivalent.
Table 2: Optimized 13C-NMR Acquisition Parameters (400-600 MHz)

Optimized for maximum S/N in metabolic tracing applications[5][6].

ParameterRecommended ValueScientific Justification
Pulse Program zgdc3030° pulse allows faster repetition rates compared to 90° pulses.
Relaxation Delay (D1) 2.0 – 4.0 sSufficient for 30° pulse recovery while maintaining high scan throughput.
Acquisition Time (AQ) 1.0 – 1.5 sCaptures the full Free Induction Decay (FID) before signal decays to noise.
Number of Scans (NS) 128 – 8192Dependent on sample concentration; higher NS required for micromolar ranges.
Decoupling Sequence WALTZ-16Provides broadband 1H decoupling with minimal sample heating.
Temperature 298 K (25°C)Standard ambient temperature; prevents conformational line broadening.

Experimental Protocol: Self-Validating Workflow

To ensure experimental trustworthiness, this protocol incorporates a self-validating system: the inclusion of 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) as an internal standard. If the DSS peak deviates from exactly 0.00 ppm, it immediately flags issues with magnetic field drift or improper referencing[4].

Workflow N1 Sample Preparation (D-Ribitol-3-13C + D2O + DSS) N2 Spectrometer Setup (Tuning, Shimming, Locking) N1->N2 N3 13C-NMR Acquisition (zgdc30, 1H Decoupling) N2->N3 N4 Data Processing (Zero-filling, Apodization, FT) N3->N4 N5 Metabolic/Structural Analysis N4->N5

Fig 2. Step-by-step experimental workflow for 13C-NMR analysis of D-Ribitol-3-13C.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Weigh out the biological extract or purified D-Ribitol-3-13C sample.

  • Dissolve the sample in 600 µL of 99.9% Deuterium Oxide ( D2​O ). The D2​O serves as the lock solvent to stabilize the spectrometer's magnetic field[4].

  • Add DSS to a final concentration of 0.5 mM. This serves as the internal chemical shift reference (0.00 ppm)[4].

  • Transfer the solution to a standard 5 mm high-quality NMR tube, ensuring no air bubbles are trapped in the active volume.

Step 2: Spectrometer Setup

  • Insert the sample into the NMR spectrometer (e.g., 400 MHz or 600 MHz equipped with a cryoprobe for enhanced sensitivity).

  • Locking: Lock the spectrometer to the deuterium frequency of the D2​O solvent.

  • Tuning and Matching: Tune the probe specifically for the 13C frequency (~100 MHz on a 400 MHz instrument) and match the impedance to minimize reflected power.

  • Shimming: Perform gradient shimming (e.g., TopShim) to ensure a highly homogeneous magnetic field, which is critical for resolving the tight ~0.1 ppm difference between the C3 and C2/C4 carbons.

Step 3: Acquisition

  • Load the zgdc30 pulse program[5].

  • Input the optimized parameters from Table 2 (D1 = 2.0s, AQ = 1.0s).

  • Set the receiver gain (RG) automatically to prevent analog-to-digital converter (ADC) clipping.

  • Initiate the acquisition. For a 5 mM sample, 128 scans (~6.5 minutes) will yield an excellent S/N ratio[5]. For physiological extracts, increase NS to 1024–8192[6].

Step 4: Data Processing

  • Apodization: Apply an exponential window function with a Line Broadening (LB) factor of 1.0 Hz to the FID to suppress high-frequency noise prior to the Fourier Transform.

  • Zero-Filling: Zero-fill the data to at least 64k data points to improve digital resolution.

  • Fourier Transform (FT): Execute the FT to convert the time-domain FID into the frequency-domain spectrum.

  • Phase and Baseline Correction: Manually apply zero-order and first-order phase corrections to ensure all peaks are purely absorptive. Apply a polynomial baseline correction.

  • Referencing: Calibrate the spectrum by setting the central peak of the DSS signal to exactly 0.00 ppm[4].

Sources

Optimizing Mass Spectrometry Dwell Time for the Analysis of D-Ribitol-3-13C: A Guide for Metabolic Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of D-Ribitol-3-13C and the Imperative of Methodical Dwell Time Optimization

D-Ribitol, a five-carbon sugar alcohol, is a key metabolite in various biological systems, notably as a component of the pentose phosphate pathway (PPP). Its stable isotope-labeled form, D-Ribitol-3-13C, serves as an invaluable tracer in metabolic flux analysis, enabling researchers to quantitatively track the contribution of ribitol to critical cellular processes.[1] Applications range from investigating glycosylation pathways, which are implicated in conditions like congenital muscular dystrophies, to exploring the metabolic rewiring characteristic of many cancers.[2]

This comprehensive guide provides both the theoretical underpinnings and actionable protocols for the systematic optimization of dwell time for the analysis of D-Ribitol-3-13C. It is designed to empower researchers, scientists, and drug development professionals to develop robust and reliable mass spectrometry methods, thereby ensuring the highest level of scientific rigor in their metabolic investigations.

Theoretical Framework: The Interplay of Dwell Time, Cycle Time, and Chromatographic Integrity

In targeted mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) modes commonly employed for quantitative studies, the instrument cycles through a list of predefined precursor-to-product ion transitions. The time required to measure all the ion transitions in a single cycle is the cycle time . This cycle time is a summation of the dwell times for each transition and the "pause time" required for the instrument to electronically switch between transitions.[4][5][6]

The relationship between these parameters is fundamental:

Cycle Time = Σ (Dwell Time + Pause Time) for all transitions

The overarching goal is to achieve a sufficient number of data points across an eluting chromatographic peak to ensure its accurate and reproducible integration. A generally accepted benchmark is 12 to 20 data points per peak .[3][4] Fewer points can lead to a distorted, triangular peak shape and imprecise quantification, while an excessive number of points offers diminishing returns and may unnecessarily compromise sensitivity by shortening the dwell time.[4]

The optimization process, therefore, becomes a balancing act. A longer dwell time for a specific transition will generally improve its S/N, enhancing sensitivity.[3] However, in a method with numerous transitions, elongating the dwell time for all will increase the total cycle time. If the cycle time becomes too long relative to the width of the chromatographic peak, an insufficient number of data points will be acquired across the peak, compromising quantitative accuracy.[5][7] This is particularly critical in Ultra-High-Performance Liquid Chromatography (UHPLC) systems where peaks can be exceptionally narrow, sometimes lasting only a few seconds.[3]

The logical workflow for dwell time optimization is, therefore, not to arbitrarily set a dwell time, but to first understand the chromatography and then calculate the appropriate dwell time that satisfies the requirement for an adequate number of data points per peak.

Experimental Protocols: A Stepwise Approach to Dwell Time Optimization

This section details the protocols for optimizing dwell time for D-Ribitol-3-13C analysis using two common analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Part 1: GC-MS Analysis of D-Ribitol-3-13C

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For polar molecules like ribitol, derivatization is necessary to increase volatility.[8][9] The following protocol outlines sample preparation and a systematic approach to dwell time optimization in the context of a GC-MS experiment.

Protocol 1.1: Sample Preparation and Derivatization

  • Metabolite Extraction : Begin with a robust extraction of polar metabolites from your biological matrix (e.g., cell culture, tissue homogenate). A common method involves the use of a cold solvent mixture such as 80% methanol.[10]

  • Internal Standard Spiking : To each sample, add a known concentration of a suitable internal standard. For the analysis of D-Ribitol-3-13C, unlabeled D-Ribitol can be used if it is not expected to be endogenously present in high concentrations.

  • Drying : Dry the extracts completely under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization :

    • Methoxyamination : To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Vortex thoroughly and incubate at 30°C for 90 minutes with agitation. This step prevents the formation of multiple anomers of reducing sugars.[8]

    • Silylation : Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and incubate at 37°C for 30 minutes. This step replaces active hydrogens with a trimethylsilyl (TMS) group, increasing volatility.[8][11]

  • Sample Analysis : Transfer the derivatized sample to a GC-MS vial for analysis.

Protocol 1.2: GC-MS Dwell Time Optimization Workflow

This workflow is designed for a triple quadrupole (TQ) mass spectrometer operating in MRM mode.

  • Initial Chromatographic Assessment :

    • Inject a derivatized standard of D-Ribitol-3-13C into the GC-MS system.

    • Perform an initial acquisition with a default cycle time (e.g., 0.5 seconds) to determine the chromatographic peak width at its base.[5]

  • Define MRM Transitions :

    • Based on the fragmentation pattern of TMS-derivatized ribitol, select a precursor ion and at least two product ions for monitoring. The precursor ion will typically be a fragment from the electron ionization process, as the molecular ion of the fully derivatized ribitol may be of low abundance. For Ribitol-3-13C, fragments containing the C-3 position will exhibit a +1 m/z shift.

  • Calculate the Optimal Cycle Time :

    • Using the measured peak width from the initial assessment, calculate the required cycle time to achieve the desired number of data points per peak (n, typically 12-20).[5][6] Cycle Time (sec) = Peak Width (sec) / n

  • Determine the Optimal Dwell Time :

    • With the calculated optimal cycle time, determine the maximum allowable dwell time per transition.[5] Dwell Time (msec) = [ (Cycle Time (msec) / Number of Transitions) - Pause Time (msec) ] Note: The pause time is instrument-specific and typically ranges from 1 to 5 msec.

  • Method Refinement and Validation :

    • Implement the calculated dwell time into your MRM method.

    • Inject a series of standards at varying concentrations to assess the impact on S/N, peak shape, and linearity.

    • Fine-tune the dwell time as needed. If sensitivity is insufficient, a slight increase in dwell time may be beneficial, provided an adequate number of points per peak is maintained.

Diagram 1: Workflow for GC-MS Dwell Time Optimization

G cluster_prep Sample Preparation cluster_analysis Dwell Time Optimization prep1 Metabolite Extraction prep2 Derivatization (Methoxyamination & Silylation) prep1->prep2 step1 Inject Standard & Determine Peak Width prep2->step1 step2 Define MRM Transitions step1->step2 step3 Calculate Optimal Cycle Time (Peak Width / 15) step2->step3 step4 Calculate Dwell Time ([Cycle Time / #Transitions] - Pause Time) step3->step4 step5 Implement & Validate Method step4->step5

Caption: A stepwise process for optimizing GC-MS dwell time.

Table 1: Example Parameters for GC-MS Analysis of Derivatized D-Ribitol-3-13C

ParameterRecommended SettingRationale
GC Column DB-5ms or equivalentA non-polar column suitable for a wide range of metabolites.
Injection Mode SplitlessMaximizes the transfer of analyte onto the column for improved sensitivity.
Oven Program Start at 70°C, ramp to 310°CA typical temperature program for the analysis of derivatized metabolites.[8]
MRM Transitions To be determined empiricallyStart with known fragments of derivatized ribitol and adjust for the +1 m/z shift.
Target Data Points/Peak 15A good balance between peak definition and sensitivity.[12]
Part 2: LC-MS/MS Analysis of D-Ribitol-3-13C

LC-MS/MS offers the advantage of analyzing ribitol without the need for derivatization, which can simplify sample preparation. However, the analysis of sugar alcohols by reversed-phase chromatography is challenging due to their high polarity. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable separation technique.[13]

Protocol 2.1: Sample Preparation

  • Metabolite Extraction : As with the GC-MS protocol, start with a polar metabolite extraction.

  • Internal Standard Spiking : Add a known concentration of an appropriate internal standard. D-Ribitol-3-13C can serve as its own internal standard if quantifying the unlabeled form, or a different labeled sugar alcohol can be used.

  • Protein Precipitation/Filtration : If necessary, perform a protein precipitation step (e.g., with acetonitrile) and centrifuge to remove precipitated proteins. Filter the supernatant through a 0.22 µm filter before analysis.

Protocol 2.2: LC-MS/MS Dwell Time Optimization Workflow

The principles of dwell time optimization for LC-MS/MS are the same as for GC-MS, but the chromatographic context is different, often involving narrower peaks.

  • Initial Chromatographic Assessment :

    • Inject a standard of D-Ribitol-3-13C into the LC-MS/MS system using a HILIC column.

    • Perform an initial acquisition with a default cycle time to determine the average peak width of the narrowest peak of interest.[5]

  • Define MRM Transitions :

    • Infuse a standard solution of D-Ribitol-3-13C directly into the mass spectrometer to determine the optimal precursor ion (e.g., [M+H]+ or [M+formate]-) and to identify the most intense and stable product ions upon collision-induced dissociation. Optimize the collision energy for each transition.

  • Calculate the Optimal Cycle Time :

    • Based on the narrowest peak width, calculate the cycle time needed to acquire 12-20 data points.

  • Determine the Optimal Dwell Time :

    • Calculate the maximum dwell time per transition using the same formula as in the GC-MS protocol.

  • Method Refinement and Validation :

    • Implement the calculated dwell time and validate the method by analyzing a dilution series of the standard. Pay close attention to peak shape and the precision of replicate injections.

    • Consider using scheduled MRM for complex samples with many analytes. This technique only monitors transitions within a specific retention time window around the expected elution time of the analyte, allowing for longer dwell times and improved sensitivity without compromising the cycle time for other parts of the chromatogram.[5]

Diagram 2: Logic of Dwell Time Calculation

G peak_width Chromatographic Peak Width cycle_time Optimal Cycle Time peak_width->cycle_time / data_points Desired Data Points (e.g., 15) data_points->cycle_time dwell_time Calculated Dwell Time cycle_time->dwell_time / num_transitions Number of MRM Transitions num_transitions->dwell_time

Caption: Relationship between chromatographic parameters and dwell time.

Table 2: Example Parameters for LC-MS/MS Analysis of D-Ribitol-3-13C

ParameterRecommended SettingRationale
LC Column HILICProvides better retention for polar analytes like ribitol.[13]
Mobile Phase Acetonitrile/water gradient with a buffer (e.g., ammonium formate)A common mobile phase system for HILIC separations.
Ionization Mode Electrospray Ionization (ESI), negative or positive modeTo be determined empirically for optimal sensitivity.
MRM Transitions To be determined by direct infusionEssential for maximizing sensitivity and specificity.
Target Data Points/Peak 15Ensures accurate quantification, especially for narrow UHPLC peaks.[12]

Challenges and Considerations

  • Isomer Co-elution : Ribitol has several isomers, such as arabitol and xylitol, which can have similar retention times and identical mass transitions.[13] Achieving good chromatographic separation is crucial and should be prioritized before fine-tuning mass spectrometry parameters.

  • Matrix Effects : Biological samples can contain compounds that co-elute with the analyte and either suppress or enhance its ionization, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard like D-Ribitol-3-13C is the most effective way to compensate for these effects.[1]

  • Instrument-Specific Parameters : The optimal dwell time and other MS parameters can be highly dependent on the specific instrument being used. It is essential to consult the instrument's documentation and to perform empirical optimization.

Conclusion: Towards More Reliable Metabolic Data

The methodical optimization of dwell time is a non-negotiable step in the development of robust and reliable quantitative mass spectrometry assays for D-Ribitol-3-13C. By understanding the fundamental relationship between chromatography and mass spectrometer duty cycles, and by following a systematic optimization workflow, researchers can significantly enhance the quality and reliability of their data. This, in turn, will lead to more accurate and impactful insights into the complex and dynamic world of cellular metabolism.

References

  • Understanding MRM Fundamentals: Dwell Time, Cycle Time, and Duty Cycle. (2024). Chromatography Forum. Available at: [Link]

  • How to choose the appropriate dwell time/cycle time in an MRM and sMRM method to get enough points per chromatographic peak. (2026). SCIEX. Available at: [Link]

  • Optimize GC-MS Dwell Times for Peak Volume Accuracy. (2025). Patsnap Eureka. Available at: [Link]

  • Dwell time : r/massspectrometry. (2025). Reddit. Available at: [Link]

  • How to determine the number of point per peak using LC-MS/MS? (2016). ResearchGate. Available at: [Link]

  • Exploration of mass spectrometry dwell time webinar. (2024). LabRulez LCMS. Available at: [Link]

  • efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. (2022). Journal of Experimental Botany. Available at: [Link]

  • Profiling and Quantification of Mono and Disaccharides and Selected Alditols in Juice, Beer, Wine, and Whiskey. Waters. Available at: [Link]

  • Replica Mass Spectra of Ribitol (5TMS). (2025). The Golm Metabolome Database. Available at: [Link]

  • LC-MS/MS :: Dwell Time Optimizations . MRM. (2012). Chromatography Forum. Available at: [Link]

  • Detection and identification of sugar alcohol sweeteners by ion mobility spectrometry. (2016). PMC. Available at: [Link]

  • Advancements and Challenges in Sucralose Determination: A Comparative Review of Chromatographic, Electrochemical, and Spectrophotometric Methods. (2025). MDPI. Available at: [Link]

  • Relationship between the applied dwell time and cycle time of mass... (2015). ResearchGate. Available at: [Link]

  • Development of an MRM method. University of Washington. Available at: [Link]

  • LC-MS/MS chromatogram for the detection of ribitol, ribitol-5-phosphate... (2020). ResearchGate. Available at: [Link]

  • Dwell time, Cycles in LC-MS/MS. (2017). Chromatography Forum. Available at: [Link]

  • A Validated Method for the Analysis of Sugars and Sugar Alcohols Related to Explosives Via Liquid Chromatography Mass Spectrometry (LC-MS) With Post-Column Addition. (2014). ResearchGate. Available at: [Link]

  • Achieving Shortest Run Time and Narrowest Peak Shape Using the Agilent 1290 Infinity II LC with Ultralow Dispersion Kit. Agilent. Available at: [Link]

  • GC-MS Spectrum - GC-MS (5 TMS) (LMDB00167). Livestock Metabolome Database. Available at: [Link]

  • Does anyone understand how to optimize dwell time for a TQ? : r/chemistry. (2024). Reddit. Available at: [Link]

  • Analysis of Carbohydrates by UltraPerformance Liquid Chromatography and Mass Spectrometry. Waters. Available at: [Link]

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). MDPI. Available at: [Link]

  • Can Ribitol be substituted by any other standard for LC MS analysis? (2022). ResearchGate. Available at: [Link]

  • Cytidine Diphosphate-Ribitol Analysis for Diagnostics and Treatment Monitoring of Cytidine Diphosphate-l-Ribitol Pyrophosphorylase A Muscular Dystrophy. (2019). PubMed. Available at: [Link]

  • UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana. (2021). Frontiers. Available at: [Link]

  • Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants. (2023). PMC. Available at: [Link]

  • CompMS | MRM database. RIKEN. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Peak Overlap in D-Ribitol-3-13C NMR Spectra

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Technical Support Center. D-Ribitol is an acyclic pentitol and a critical component of bacterial teichoic acids and mammalian α-dystroglycan O-mannose glycans[1]. Analyzing D-Ribitol-3-13C via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges due to its molecular symmetry and the introduction of complex heteronuclear couplings. This guide provides authoritative, causality-driven troubleshooting strategies to resolve severe peak overlap in your spectra.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is the 1H NMR spectrum of D-Ribitol-3-13C heavily overlapped even at ultra-high magnetic fields (e.g., 800 MHz)? A1: The severe overlap in your spectrum is driven by three compounding factors. First, D-Ribitol is a symmetric meso compound; the internal plane of symmetry makes C1/C5 and C2/C4 chemically equivalent, compressing the expected signals[2]. Second, acyclic sugar alcohols lack diverse electron-withdrawing functional groups, forcing all 1H signals into a highly congested 3.5–4.0 ppm window[2]. Finally, introducing a 13C label at the C3 position introduces a massive heteronuclear scalar coupling ( 1JCH​≈145 Hz) to the H3 proton, alongside smaller 2JCH​ couplings to H2 and H4. This splits the already crowded multiplets into wide, overlapping patterns that cannot be resolved simply by increasing magnetic field strength[3].

Q2: How can I eliminate the multiplet complexity caused specifically by the 13C label? A2: You must decouple the 13C nucleus during 1H acquisition. A standard 1D 1H experiment allows protons to couple with the 13C label. By applying a broadband 13C decoupling pulse sequence (such as WALTZ-16 or GARP) on the carbon channel during the proton acquisition time, you collapse the 1JCH​ and 2JCH​ splittings. This returns the H3 signal to its natural homonuclear multiplet state, significantly reducing spectral width per signal.

Q3: Even with 13C decoupling, my 1H peaks are still overlapping multiplets. What advanced pulse sequences can resolve this? A3: We recommend utilizing Pure Shift NMR techniques, such as PSYCHE (Pure Shift Yielded by CHirp Excitation) or the Zangger-Sterk experiment[4]. Pure shift NMR suppresses homonuclear scalar couplings ( JHH​ ), effectively collapsing complex proton multiplets into sharp singlets[5]. When combined with 13C decoupling, every chemically distinct proton in D-Ribitol will appear as a single, highly resolved peak, drastically reducing overlap and allowing for precise integration[6].

Q4: Are there chemical modifications that can improve spectral dispersion if advanced NMR hardware is unavailable? A4: Yes. Peracetylation of D-Ribitol to form D-ribitol pentaacetate is a highly effective chemical solution. The strongly electron-withdrawing acetyl groups deshield the attached protons. Because the steric and electronic environments of the primary (C1/C5) and secondary (C2/C3/C4) acetates differ significantly, the 1H chemical shifts spread out from a narrow 0.5 ppm window to a highly resolved >1.5 ppm window (typically 4.0 to 5.5 ppm), completely bypassing the need for pure shift pulse sequences.

Part 2: Quantitative Data Summary

The following table summarizes the expected chemical shifts and the causal mechanisms behind the splitting patterns observed in D-Ribitol-3-13C. Note that in unlabeled ribitol, C2/C4 and C3 are practically isochronous, making the 13C label at C3 a critical source of local perturbation[2].

NucleusPositionUnlabeled Shift (ppm, D2O)D-Ribitol-3-13C Expected SplittingCausality / Mechanism
1H H1/H53.64 (pro-S), 3.79 (pro-R)MultipletHomonuclear coupling to H2/H4. Minimal effect from 13C at C3.
1H H2/H43.89Complex MultipletHomonuclear coupling + 2JCH​ coupling (~4 Hz) from 13C at C3.
1H H33.76Doublet of MultipletsMassive 1JCH​ coupling (~145 Hz) from the directly attached 13C label.
13C C1/C563.1SingletNatural abundance.
13C C2/C472.8Doublet ( 1JCC​≈40 Hz)J-coupling to the adjacent 100% enriched 13C label at C3.
13C C372.8Singlet (High Intensity)100% isotopic enrichment at this position.

Part 3: Experimental Protocols (Self-Validating Systems)

Every protocol below is designed as a self-validating system, ensuring that you can independently verify the success of the procedure before proceeding to data analysis.

Protocol A: Heteronuclear Decoupled 1H-{13C} NMR Acquisition

Causality: Removes the ~145 Hz 1JCH​ splitting caused by the C3 label, simplifying the 1H spectrum.

  • Sample Preparation: Dissolve 15 mg of D-Ribitol-3-13C in 600 µL of D2O (99.9% D). Transfer to a high-quality 5 mm NMR tube.

  • Probe Tuning: Tune and match the NMR probe to both 1H and 13C frequencies to minimize reflected power and ensure efficient decoupling.

  • Acquisition Setup: Select a 1D 1H sequence with inverse gated decoupling (e.g., zgig on Bruker systems). Set the 13C decoupling center to ~72.8 ppm to perfectly target the labeled ribitol carbon.

  • Self-Validation Check: Acquire a standard 1H spectrum first, followed by the 1H-{13C} spectrum. Validation: The collapse of the massive ~145 Hz doublet at 3.76 ppm into a standard multiplet serves as internal proof that the decoupling channel is tuned and functioning correctly.

Protocol B: Pure Shift NMR (PSYCHE) Setup for Carbohydrates

Causality: Suppresses homonuclear JHH​ coupling using slice-selective chirp pulses, yielding a spectrum of pure singlets[4].

  • Pulse Sequence: Load the PSYCHE 1D pulse sequence (psyche on Bruker) combined with 13C broadband decoupling.

  • Parameter Optimization: Set the chirp pulse duration to 15 ms and sweep width to 10 kHz to ensure uniform inversion across the narrow 1H spectral width of the carbohydrate.

  • Acquisition: Run the pseudo-2D experiment where the evolution time is incrementally increased.

  • Self-Validation Check: Process the pseudo-2D data using the vendor's pure shift processing macro. Validation: Examine the residual solvent peak (HDO at 4.79 ppm). If the chirp pulses and gradient recovery delays are calibrated correctly, the HDO peak will remain a sharp singlet while the sugar multiplets collapse. If the HDO peak broadens, your gradient recovery delay is insufficient and must be increased.

Protocol C: Chemical Derivatization (Peracetylation)

Causality: Electron-withdrawing acetyl groups deshield protons unevenly based on their steric environment, spreading chemical shifts over a wider range to eliminate overlap.

  • Reaction: Dissolve 10 mg of D-Ribitol-3-13C in 0.5 mL of anhydrous pyridine. Add 0.5 mL of acetic anhydride. Stir at room temperature for 12 hours under a nitrogen atmosphere.

  • Quenching & Extraction: Quench by pouring into 5 mL of ice water. Extract with dichloromethane (3 x 5 mL).

  • Purification: Wash the organic layer with 1M HCl (to remove pyridine), saturated NaHCO3 (to remove acetic acid), and brine. Dry over anhydrous Na2SO4 and concentrate.

  • Self-Validation Check: Dissolve the product in CDCl3 and acquire a standard 1H NMR spectrum. Validation: The presence of exactly five sharp singlets between 2.0 and 2.2 ppm (integrating to 15 protons total) confirms quantitative peracetylation. The sugar backbone protons will now be cleanly resolved between 4.0 and 5.5 ppm.

Part 4: Troubleshooting Workflow Visualization

Follow this logical decision tree to determine the most efficient path to resolving your specific peak overlap issues.

G Start Severe Peak Overlap in 1H NMR (3.5-4.0 ppm) Step1 Apply 13C Decoupling (1H-{13C} NMR) Start->Step1 Check1 Are peaks resolved? Step1->Check1 Step2 Apply Pure Shift NMR (PSYCHE / Zangger-Sterk) Check1->Step2 No (H-H coupling remains) Success Perform 2D NMR (HSQC/TOCSY) & Assign Check1->Success Yes Check2 Are peaks resolved? Step2->Check2 Step3 Chemical Derivatization (Peracetylation) Check2->Step3 No (Shifts too close) Check2->Success Yes Step3->Success

Logical flowchart for troubleshooting and resolving peak overlap in labeled sugar alcohol NMR spectra.

References

  • Primary Structure of Glycans by NMR Spectroscopy Chemical Reviews - ACS Public
  • Resolving the complexity in human milk oligosaccharides using pure shift NMR methods and CASPER RSC Publishing
  • Comparative Conformational Analysis of Acyclic Sugar Alcohols Ribitol, Xylitol and d-Arabitol by Solution NMR and Molecular Dynamics Simul
  • Ribitol in Solution Is an Equilibrium of Asymmetric Conformations PMC / N
  • Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis Analytical Chemistry - ACS Public

Sources

Technical Support Center: Troubleshooting D-Ribitol-3-13C Ionization in ESI-MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Welcome to the Application Support Center. Analyzing stable isotope-labeled sugar alcohols like D-Ribitol-3-13C via Electrospray Ionization Mass Spectrometry (ESI-MS) presents a fundamental physicochemical challenge. Because pentitols lack readily ionizable basic (amine) or acidic (carboxylic) functional groups, they exhibit exceptionally poor ionization efficiency in standard aqueous mobile phases.

This guide provides field-proven, mechanistically grounded troubleshooting strategies—ranging from mobile phase adduct optimization to full chemical derivatization—to help you achieve sub-micromolar limits of detection (LOD) for D-Ribitol-3-13C.

Diagnostic Workflow

G Start Low ESI-MS Signal for D-Ribitol-3-13C Check1 Are you using Direct Analysis or LC? Start->Check1 Direct Direct Infusion / Flow Injection Check1->Direct LC LC-MS (HILIC/RP) Check1->LC Adduct Optimize Adduct Formation (Add LiCl, NaCl, or CHCl3) Direct->Adduct Solvent Optimize Mobile Phase (High MeCN, Low Flow Rate) LC->Solvent Deriv Chemical Derivatization (Acetylation / Benzoylation) Solvent->Adduct If signal still low Solvent->Deriv For max sensitivity

Workflow for troubleshooting and optimizing D-Ribitol-3-13C ionization in ESI-MS.

Frequently Asked Questions (FAQs)
Q1: Why is my D-Ribitol-3-13C signal completely suppressed in standard Reversed-Phase (RP) LC-MS?

A: The issue is twofold: chromatographic retention and ionization mechanics. D-Ribitol-3-13C is highly polar. In standard RP chromatography, it elutes in the void volume alongside unretained salts and matrix components, leading to severe ion suppression. Furthermore, standard acidic modifiers (like 0.1% formic acid) fail to protonate the neutral hydroxyl groups of ribitol efficiently.

Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a high-organic mobile phase (e.g., >70% Acetonitrile) [2]. The higher volatility of acetonitrile drastically improves droplet desolvation and surface charge density in the ESI source, naturally enhancing the ionization efficiency of polar central carbon metabolites [2].

Q2: I cannot derivatize my samples. What mobile phase additives will boost the ionization of intact D-Ribitol-3-13C?

A: If derivatization is not an option, you must force the formation of stable gas-phase adducts. Sugar alcohols form strong multidentate coordination complexes with specific ions due to their adjacent hydroxyl groups.

  • Negative Ion Mode (ESI-): The addition of post-column chloroform (in acetonitrile) or ammonium chloride to the mobile phase heavily promotes the formation of chloride adducts [M+Cl]⁻ [1]. This strategy can improve detection limits to the 0.1 μM range by stabilizing the negative charge without requiring deprotonation [1].

  • Positive Ion Mode (ESI+): Doping the mobile phase with 0.5 mM Lithium Chloride (LiCl) or Sodium Chloride (NaCl) drives the formation of [M+Li]⁺ or [M+Na]⁺ quasi-molecular ions [3]. Lithium is particularly effective due to its small ionic radius, forming tight, stable complexes with the pentitol backbone [3].

Table 1: Target m/z Values for D-Ribitol-3-13C Ionization Strategies (Note: Monoisotopic mass of neutral D-Ribitol-3-13C is 153.07 Da)

StrategyIonization ModeModifier / ReagentTarget Ion SpeciesExpected m/zSensitivity Gain
Deprotonation (Default)ESI (-)High pH (NH₄OH)[M-H]⁻152.06Baseline
Chloride AdductESI (-)Chloroform / NH₄Cl[M+³⁵Cl]⁻188.0410x - 50x
Lithium AdductESI (+)Lithium Chloride[M+⁷Li]⁺160.0820x - 100x
Acetylation (Deriv.)ESI (+)Acetic Anhydride[M(Ac)₅+NH₄]⁺381.16>500x
Q3: Adduct formation isn't providing the required limit of quantification (LOQ) for my biological matrix. What is the most robust derivatization method?

A: For maximum sensitivity, chemical derivatization via per-O-acetylation is the gold standard [4]. By reacting the five hydroxyl groups of D-Ribitol-3-13C with acetic anhydride, you convert a highly polar, neutral molecule into a hydrophobic ester. This transformation achieves two critical goals:

  • Chromatographic Shift: The molecule is strongly retained on standard C18 reversed-phase columns, moving it away from the ion-suppressing void volume [4].

  • Ionization Boost: The acetyl groups readily accept protons or ammonium ions in positive ESI, routinely increasing sensitivity by over 500-fold compared to the underivatized sugar alcohol [4].

Mechanism Ribitol D-Ribitol-3-13C (Neutral, High Polarity) AdductPath Adduct Formation (+ Cl⁻ or Li⁺) Ribitol->AdductPath DerivPath Acetylation (+ Acetic Anhydride) Ribitol->DerivPath AdductResult [M+Cl]⁻ or [M+Li]⁺ Moderate Signal Boost AdductPath->AdductResult DerivResult Per-O-acetylated Ribitol High Hydrophobicity DerivPath->DerivResult ESI ESI Droplet Desolvation Highly Efficient DerivResult->ESI

Mechanistic pathways for enhancing D-Ribitol-3-13C ionization via adducts or derivatization.

Standard Operating Procedure: Per-O-Acetylation of D-Ribitol-3-13C

To ensure a self-validating and reproducible derivatization workflow, follow this protocol meticulously. Causality note: Trace water in your sample will rapidly hydrolyze the acetic anhydride into acetic acid, quenching the reaction and destroying your yield. Absolute dryness is mandatory.

Materials Needed:

  • Pyridine (Anhydrous)

  • Acetic Anhydride (Analytical grade)

  • Nitrogen evaporator

  • Dry heating block

Step-by-Step Methodology:

  • Sample Preparation & Desiccation: Aliquot your biological extract or standard containing D-Ribitol-3-13C into a glass autosampler vial. Evaporate the sample to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reagent Addition: In a fume hood, add 50 µL of anhydrous pyridine and 50 µL of acetic anhydride to the dried residue. (The pyridine acts as both the solvent and the basic catalyst for the esterification).

  • Incubation: Seal the vial tightly with a PTFE-lined cap. Incubate in a heating block at 90°C for 20 minutes [4].

  • Quenching & Evaporation: Remove the vial, let it cool to room temperature, and evaporate the remaining pyridine and unreacted acetic anhydride under nitrogen until completely dry.

  • Reconstitution: Reconstitute the derivatized sample in 100 µL of your initial LC mobile phase (e.g., 50% Methanol or 50% Acetonitrile with 0.1% Formic acid and 5 mM Ammonium Acetate).

  • Analysis: Inject onto a Reversed-Phase (C18) LC-MS system. Monitor for the ammonium adduct [M(Ac)₅+NH₄]⁺ at m/z 381.16 in positive ESI mode.

References
  • Analysis of Sugars and Sugar Polyols in Atmospheric Aerosols by Chloride Attachment in Liquid Chromatography/Negative Ion Electrospray Mass Spectrometry. figshare.com.
  • efficient LC-MS method for isomer separation and detection of sugars, phosphoryl
  • Specific and Selective Detection for Food and Beverage Analysis by Ion Chromatography-Mass Spectrometric Detection. thermofisher.com.
  • Development of a multi-sugar LC-MS/MS assay using simple chemical derivatization with acetic anhydride.

Part 1: The Causality of Low Recovery (Mechanistic Analysis)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with D-Ribitol-3-13C.

D-Ribitol is a highly polar, five-carbon sugar alcohol (polyol) heavily utilized as an internal standard or stable-isotope tracer in metabolomics, particularly for mapping the Pentose Phosphate Pathway (PPP)[1]. Troubleshooting its recovery requires a mechanistic understanding of its hydrophilicity, its five reactive hydroxyl (-OH) groups, and its behavior in complex biological matrices.

When users report "low recovery" of D-Ribitol-3-13C, the failure almost always originates from a mismatch between the analyte’s physicochemical properties and the chosen sample preparation or analytical platform.

1. Extraction Inefficiencies (The Polarity Trap) Ribitol is extremely water-soluble. If your extraction buffer is too non-polar (e.g., high ratios of chloroform or hexane), D-Ribitol-3-13C will co-precipitate with proteins or remain trapped in the lipid fraction. Optimal recovery requires a highly polar solvent system, such as cold Methanol:Water or the aqueous phase of a biphasic Methanol:Chloroform:Water extraction[1].

2. GC-MS Derivatization Failures (The Hydroxyl Dilemma) Because ribitol is non-volatile, it cannot be analyzed via Gas Chromatography-Mass Spectrometry (GC-MS) without derivatization[2]. It contains five hydroxyl groups that must be fully trimethylsilylated (TMS).

  • Causality: If your derivatization reagent (e.g., MSTFA) is exposed to ambient moisture, it hydrolyzes. This leads to incomplete silylation, splitting your D-Ribitol-3-13C signal across multiple peaks (e.g., 3-TMS, 4-TMS, and 5-TMS derivatives), drastically reducing the target peak area and apparent recovery[3].

3. LC-MS Retention Failures (The Void Volume Problem) If you are using Liquid Chromatography-Mass Spectrometry (LC-MS) with a standard Reversed-Phase (C18) column, D-Ribitol-3-13C will not be retained. It will elute in the void volume alongside salts and other highly polar matrix components[4].

  • Causality: Co-elution in the void volume causes massive ion suppression in the electrospray ionization (ESI) source. The ribitol is present, but the mass spectrometer cannot "see" it. You must switch to Hydrophilic Interaction Liquid Chromatography (HILIC)[5].

Part 2: Troubleshooting Workflow & Visualization

G Start Low D-Ribitol-3-13C Signal Detected Ext Phase 1: Extraction (Highly Polar Polyol) Start->Ext Deriv Phase 2: GC-MS Derivatization (5x Hydroxyl Groups) Start->Deriv LC Phase 3: LC-MS Chromatography (Poor Retention) Start->LC ExtFix Action: Use Cold MeOH:H2O or collect upper aqueous phase Ext->ExtFix DerivFix Action: Ensure anhydrous MSTFA Extend incubation to 37°C for 30m Deriv->DerivFix LCFix Action: Switch to HILIC Column (e.g., Z-HILIC at alkaline pH) LC->LCFix

Troubleshooting decision tree for resolving low D-Ribitol-3-13C recovery.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. When troubleshooting D-Ribitol-3-13C, you must spike a secondary orthogonal internal standard (e.g., PIPES or 13C-Valine) into the extraction buffer[6][7]. If PIPES recovery is high but Ribitol is low, the issue is specific to polyol chemistry (e.g., derivatization). If both are low, the issue is global extraction efficiency or severe ion suppression.

Protocol A: Optimized Biphasic Extraction for Polyols

This method isolates polar metabolites from lipids and proteins, maximizing ribitol recovery.

  • Quenching: Rapidly quench cellular metabolism using liquid nitrogen or dry ice-cold 80% methanol to prevent enzymatic degradation of metabolites[8].

  • Homogenization: Add 1 mL of pre-chilled (-20°C) Methanol:Chloroform:Water (2.5:1:1 v/v/v) to 50-100 mg of tissue or cell pellet[1].

  • Spiking: Add 10 µL of D-Ribitol-3-13C (1 mg/mL) and 10 µL of PIPES (secondary validation standard).

  • Phase Separation: Vortex for 10 minutes at 4°C. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Collection: Carefully extract the upper aqueous phase (this contains >95% of the ribitol). Avoid the protein interphase.

  • Drying: Dry the aqueous phase completely in a vacuum concentrator (SpeedVac) without heat[3]. Critical: Any residual water will destroy GC-MS derivatization reagents.

Protocol B: Complete Two-Step Derivatization (For GC-MS)

Ribitol requires aggressive silylation to cap all five hydroxyl groups.

  • Methoximation: Add 50 µL of methoxyamine hydrochloride in anhydrous pyridine (20 mg/mL) to the completely dried extract[1]. Incubate at 37°C for 90 minutes[2]. (Note: While ribitol lacks a free aldehyde/ketone, this step is mandatory in global metabolomics to stabilize co-extracted reducing sugars and standardize the matrix).

  • Silylation: Add 80 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) containing 1% TMCS[1].

  • Incubation: Vortex and incubate at 37°C for exactly 30 minutes[2].

  • Analysis: Transfer to glass vials with micro-inserts and analyze within 24 hours. TMS derivatives degrade over time[3].

Part 4: Quantitative Data Summaries

Table 1: Impact of Extraction Solvent on D-Ribitol-3-13C Recovery Data synthesized from established metabolomic extraction optimization studies[1][2].

Extraction Solvent SystemPhase AnalyzedRelative Ribitol Recovery (%)Matrix Effect / Co-extractants
Methanol:Chloroform:Water (2.5:1:1)Upper Aqueous> 95%Low (Lipids removed in organic phase)
80% Methanol (Cold)Monophasic85 - 90%Moderate (Some lipid carryover)
100% Ethanol (Cold)Monophasic< 40%High (Poor polyol solubility)
100% ChloroformOrganic< 5%N/A (Ribitol is insoluble)

Table 2: Analytical Platform Parameters for Ribitol Comparison of optimized conditions for MS analysis[4][5][6].

ParameterGC-MS (EI)LC-MS/MS (ESI-)
Column Requirement DB-5MS (or equivalent 5% phenyl)HILIC (e.g., Z-HILIC or Amide)
Derivatization Mandatory (Methoxyamine + MSTFA)None required
Target m/z (12C / 13C) 319 / 320 (TMS derivative fragment)151.06 / 152.06 [M-H]-
Primary Failure Mode Moisture degrading MSTFAIon suppression in void volume (if C18 used)

Part 5: Frequently Asked Questions (FAQs)

Q: I am seeing three different peaks for D-Ribitol-3-13C on my GC-MS chromatogram. Why? A: You are observing incomplete derivatization. Ribitol has five hydroxyl groups. If your MSTFA is old, exposed to humidity, or if your sample wasn't completely dried in the SpeedVac, the reagent hydrolyzes. This results in a mixture of 3-TMS, 4-TMS, and 5-TMS ribitol derivatives. Ensure samples are bone-dry and use fresh, anhydrous reagents[3].

Q: Can I use a standard C18 column for LC-MS analysis of Ribitol? A: No. Ribitol is highly hydrophilic (LogP ≈ -2.3). On a reversed-phase C18 column, it will not partition into the stationary phase and will elute immediately in the void volume[4]. This subjects the analyte to massive ion suppression from salts. You must use a HILIC column with a high-organic starting mobile phase (e.g., 90% Acetonitrile)[5].

Q: Does the position of the 13C label (C3) affect its chemical behavior compared to endogenous 12C-Ribitol? A: No. The kinetic isotope effect of a single 13C atom is negligible in the context of extraction and chromatography. D-Ribitol-3-13C will co-elute perfectly with endogenous 12C-Ribitol, making it an ideal internal standard for Isotope Dilution Mass Spectrometry (IDMS)[1].

Q: Why do my Ribitol signals drop if I leave my derivatized GC-MS samples in the autosampler over the weekend? A: TMS derivatives are highly unstable and prone to hydrolysis from trace moisture in the air or vial septa[3]. Automated, just-in-time derivatization is preferred, but if doing manual batch derivatization, you must analyze the samples within 24-48 hours.

References

  • GC-MS-Based Metabolomics for the Smut Fungus Ustilago maydis: A Comprehensive Method Optimization Frontiers in Microbiology[Link]

  • Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS MDPI - Metabolites[Link]

  • GC-MS based metabolomics and multivariate statistical analysis of Wedelia trilobata extracts Plant Omics[Link]

  • Efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids Journal of Experimental Botany (Oxford Academic)[Link]

  • Application of the HILIC-MS Novel Protocol to Study the Metabolic Heterogeneity of Glioblastoma Cells Preprints.org[Link]

  • HILIC Metabolite Peaks: Isobaric sugars and sugar phosphates ResearchGate[Link]

Sources

Technical Support Center: D-Ribitol-3-13C Natural Abundance Correction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for stable isotope tracing. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals conducting metabolic flux analysis (MFA) or targeted metabolomics using D-Ribitol-3-13C .

When tracking the metabolic fate of D-Ribitol—a key intermediate in the pentose phosphate pathway and ribitol metabolism—accurate deconvolution of mass spectrometry (MS) data is critical. This guide provides authoritative troubleshooting, self-validating experimental protocols, and the mathematical causality behind natural abundance correction.

Part 1: Core Concepts & FAQs

Q: Why is natural abundance correction mandatory for D-Ribitol-3-13C tracing? A: In nature, elements exist as a mixture of stable isotopes. Carbon, for example, is predominantly 12C (98.9%), but naturally contains ~1.1% 13C[1]. D-Ribitol (C5H12O5) contains five carbon atoms. Even in a completely unlabeled sample, there is a ~5.5% probability that a D-Ribitol molecule will naturally contain one 13C atom, creating an M+1 peak in your mass spectrum. When you introduce D-Ribitol-3-13C (which is artificially labeled at the 3rd carbon), the raw mass isotopomer distribution (MID) becomes a convoluted mixture of your experimental tracer and the natural background isotopes (13C, 2H, 18O). Correction algorithms mathematically subtract this background to isolate the true tracer-derived enrichment[2].

Q: How does mass spectrometer resolution alter the correction mathematics? A: The correction matrix is highly dependent on your instrument's resolving power. High-resolution mass spectrometry (HRMS), such as an Orbitrap operating at 140,000 resolution, can distinguish the mass defect of a 13C isotope from a 15N isotope, meaning they do not overlap in the same peak[3]. However, it may not fully resolve a 13C isotope from an 18O isotope depending on the exact m/z. Modern deconvolution tools like AccuCor and IsoCor v2 dynamically adjust the binomial correction matrix based on the specific resolution of your instrument to prevent over-correction[4].

Q: Does the isotopic purity of the D-Ribitol-3-13C tracer affect my downstream data? A: Yes. Commercially available D-Ribitol-3-13C is typically 98-99% isotopically pure. The remaining 1-2% consists of unlabeled D-Ribitol. If unaccounted for, this impurity artificially inflates the M+0 (unlabeled) pool in your final data, skewing metabolic flux calculations. Advanced correction software allows you to input the manufacturer's tracer purity to mathematically back-calculate the true metabolic flux[5].

Part 2: Experimental Protocols & Workflows

To ensure data integrity, your experimental design must be a self-validating system. The following protocol outlines the optimal workflow for D-Ribitol-3-13C tracing, emphasizing the causality behind each methodological choice.

Workflow N1 1. Cell Culture & Labeling (D-Ribitol-3-13C) N2 2. Rapid Quenching (Halt Metabolism) N1->N2 N3 3. Metabolite Extraction (Cold MeOH/ACN/H2O) N2->N3 N4 4. LC-HRMS Acquisition (Orbitrap / Q-TOF) N3->N4 N5 5. Peak Integration (Raw MID Extraction) N4->N5 N6 6. Natural Abundance Correction (IsoCor / AccuCor) N5->N6

Caption: Workflow for D-Ribitol-3-13C stable isotope tracing and mass spectrometry analysis.

Standard Operating Procedure: D-Ribitol-3-13C Tracing
  • Tracer Incubation: Replace standard carbon sources in the media with D-Ribitol-3-13C.

    • Causality: To achieve isotopic steady-state, the incubation time must exceed the turnover time of the target pentose phosphate pathway metabolite pools.

  • Metabolism Quenching: Rapidly quench the biological reaction using cold (-20°C) 80% methanol.

    • Causality: Enzymatic reactions involving ribitol and pentose phosphates are extremely fast. Slow quenching leads to label scrambling and the loss of the true in vivo MID.

  • Metabolite Extraction: Lyse cells and extract polar metabolites. Centrifuge at 15,000 x g for 15 minutes to precipitate proteins.

    • Causality: Removing proteins prevents LC column degradation and minimizes ion suppression during MS ionization.

  • LC-HRMS Acquisition: Run samples in full scan mode.

    • Causality: Full scan mode is mandatory to capture the entire isotopologue envelope (M+0 to M+5 for Ribitol) simultaneously. Targeted MRM/SRM modes often miss higher-order isotopologues[6].

  • Unlabeled Control Validation (Critical Step): Always process and acquire a natural (unlabeled) D-Ribitol biological sample alongside your labeled cohort.

    • Causality: This acts as your self-validating control. Applying your natural abundance correction matrix to the unlabeled sample must yield ~100% M+0 and 0% for all other isotopologues[2].

Part 3: Algorithmic Deconvolution & Troubleshooting

Logic Raw Raw MID (Confounded by 13C, 18O) Algo Deconvolution (Resolution-Dependent) Raw->Algo Matrix Correction Matrix (Binomial Probabilities) Matrix->Algo Corrected Corrected MID (True Tracer Enrichment) Algo->Corrected

Caption: Algorithmic deconvolution of raw mass isotopomer distributions using a correction matrix.

Troubleshooting Guide

Issue 1: I am observing an M+2 peak when using D-Ribitol-3-13C, which only has one 13C label.

  • Diagnosis: The M+2 peak in your raw data is an artifact of natural isotopic abundance. It represents a molecule that contains your experimental 13C tracer plus a naturally occurring heavy isotope (like a natural 13C or 18O) elsewhere on the molecule.

  • Resolution: Process the raw data through IsoCor or AccuCor. The algorithm will use binomial expansion to subtract this natural background, collapsing the artifactual M+2 peak back into the true M+1 pool[2].

Issue 2: My natural abundance correction yields negative mass isotopomer fractions (e.g., M+2 = -0.05).

  • Diagnosis: Negative values arise from mathematical over-correction[6]. This is typically caused by:

    • Low Signal-to-Noise (S/N): If the raw M+2 peak is lost in baseline noise, the algorithm subtracts a theoretical natural abundance from a near-zero measured value.

    • Incorrect Chemical Formula: If you derivatized your sample for GC-MS (e.g., TMS derivatization) but only inputted the formula for D-Ribitol (C5H12O5) into the software, the algorithm fails to account for the heavy isotopes introduced by the derivatization agent.

  • Resolution: Verify your input chemical formula includes all derivatization atoms. Set an integration threshold to exclude peaks with S/N < 10.

Issue 3: The software is rejecting my dataset due to "Missing Isotopologues."

  • Diagnosis: Correction algorithms operate sequentially. To correct the M+2 peak, the software must know the corrected intensity of the M+1 and M+0 peaks[2]. If your MS software failed to integrate the M+0 peak because its intensity was too low (common in heavily labeled samples), the entire matrix collapses.

  • Resolution: Manually review the chromatogram and force-integrate the M+0 peak, even if it falls below standard peak-picking thresholds.

Part 4: Quantitative Data Presentation

Accurate natural abundance correction relies on precise knowledge of the natural isotopic abundances of the elements constituting D-Ribitol (C5H12O5).

Table 1: Natural Isotopic Abundances of Elements in D-Ribitol
ElementPrimary IsotopeAbundance (%)Heavy IsotopeAbundance (%)
Carbon 12C98.93%13C1.07%
Hydrogen 1H99.98%2H0.0115%
Oxygen 16O99.76%18O0.20%
Table 2: Hypothetical D-Ribitol MID Before and After Correction

This table demonstrates a successful deconvolution of a D-Ribitol-3-13C labeled sample. Notice how the artifactual M+2 and M+3 peaks are mathematically reassigned to the true tracer pools.

IsotopologueRaw MID (Uncorrected)Corrected MID (True Tracer)Biological Interpretation
M+0 15.0%15.8%Unlabeled D-Ribitol pool
M+1 80.0%84.2%True D-Ribitol-3-13C incorporation
M+2 4.5%0.0%Artifact (Tracer + Natural Isotope)
M+3 0.5%0.0%Artifact (Tracer + Natural Isotopes)

References

  • The importance of accurately correcting for the natural abundance of stable isotopes Source: National Institutes of Health (PMC) URL:[Link]

  • Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry Source: National Institutes of Health (PMC) URL:[Link]

  • IsoCor: isotope correction for high-resolution MS labeling experiments Source: Oxford Academic (Bioinformatics) URL:[Link]

  • AccuCor2 Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments Source: ChemRxiv URL:[Link]

  • Introduction to IsoCorrectoR Source: Bioconductor URL:[Link]

Sources

Technical Support Center: D-Ribitol-3-¹³C in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for D-Ribitol-3-¹³C. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of D-Ribitol-3-¹³C in aqueous solutions. As a stable isotope-labeled internal standard and metabolic tracer, ensuring its stability and integrity in your experimental workflow is paramount for generating accurate and reproducible data.[1][2]

This document provides a comprehensive overview of the factors affecting the stability of D-Ribitol-3-¹³C in aqueous solutions, troubleshooting guides for common issues, and frequently asked questions based on established principles of sugar alcohol chemistry and forced degradation studies.

Part 1: Understanding the Stability of D-Ribitol-3-¹³C in Aqueous Solutions

D-Ribitol, a five-carbon sugar alcohol, is generally a stable molecule. However, when in an aqueous solution, its stability can be influenced by several factors, including pH, temperature, and the presence of oxidizing agents. While D-Ribitol-3-¹³C is chemically identical to its unlabeled counterpart, its use in sensitive analytical techniques like mass spectrometry means that even minor degradation can impact experimental outcomes.

A key consideration is that while solid, crystalline ribitol is stable for years when stored at -20°C, aqueous solutions are not recommended for storage for more than one day, indicating potential instability.[3]

Key Factors Influencing Stability:
  • pH: The pH of the aqueous solution is a critical factor. Like other sugar alcohols and related sugars, D-Ribitol can be susceptible to degradation under strongly acidic or alkaline conditions, which can catalyze hydrolysis or other reactions.[4][5][6] For the related sugar D-ribose, stability is optimal in a slightly acidic to neutral pH range (typically 4-7).[7]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation of sugar alcohols.[4][7] Thermal degradation studies on polyols demonstrate that decomposition can occur at high temperatures.[8][9]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of sugar alcohols.[10][11][12] This is a crucial consideration if your experimental buffer contains components that could act as oxidants.

  • Light: Photostability is another factor to consider. As per ICH guidelines for stability testing, exposure to light can be a source of degradation for drug substances.[13][14]

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with D-Ribitol-3-¹³C aqueous solutions.

Issue 1: Inconsistent or Poor Recovery of D-Ribitol-3-¹³C in Analytical Runs

Symptoms:

  • Lower than expected signal intensity for D-Ribitol-3-¹³C in LC-MS or GC-MS analysis.

  • High variability in the signal intensity of the internal standard across a batch of samples.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Degradation in Solution D-Ribitol is susceptible to degradation in aqueous solutions, especially if stored for extended periods or at non-optimal pH and temperature.[3]1. Prepare Fresh Solutions: Always prepare fresh aqueous solutions of D-Ribitol-3-¹³C on the day of use.[3] 2. Buffer pH: Ensure your buffer system is within a neutral to slightly acidic pH range (e.g., pH 6-7.5). Avoid strongly acidic or alkaline conditions. 3. Temperature Control: Keep stock solutions and samples on ice or at 4°C during preparation and analysis to minimize thermal degradation.
Oxidation If your sample matrix or buffer contains oxidizing agents, the hydroxyl groups of ribitol can be oxidized.[10][11][12]1. Review Buffer Composition: Check for the presence of potential oxidizing agents in your buffers. 2. Inert Atmosphere: If sensitivity to oxidation is suspected, consider preparing solutions with de-gassed water and storing them under an inert gas like nitrogen or argon.
Adsorption to Surfaces Polar molecules like sugar alcohols can sometimes adsorb to glass or plastic surfaces, leading to lower recovery.1. Use Silanized Vials: For highly sensitive applications, consider using silanized glass vials to minimize surface adsorption. 2. Check Container Material: Ensure compatibility of your storage and analysis containers with polyols.
Issue 2: Appearance of Unexpected Peaks in Mass Spectrometry Analysis

Symptoms:

  • Detection of new peaks with m/z values close to that of D-Ribitol-3-¹³C.

  • A decrease in the primary D-Ribitol-3-¹³C peak intensity accompanied by the rise of new peaks.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Formation of Degradation Products Forced degradation studies on similar molecules show that hydrolysis, oxidation, and heat can lead to the formation of various degradation products.[15][16]1. Conduct a Mini-Forced Degradation Study: To identify potential degradation products, intentionally stress a small amount of your D-Ribitol-3-¹³C solution (e.g., by heating, or adjusting pH to acidic and basic extremes) and analyze the resulting mixture. This can help confirm if the unexpected peaks are indeed degradation products. 2. Optimize Storage and Handling: Revisit the storage and handling conditions as outlined in Issue 1 to prevent the formation of these products in your actual samples.
Isomerization Under certain conditions, such as extreme pH, sugar alcohols can potentially undergo epimerization, leading to the formation of isomers with the same mass but different chromatographic retention times.1. Chromatographic Separation: Ensure your chromatographic method is capable of separating potential isomers of ribitol, such as arabitol and xylitol.[17] 2. Control pH: Maintain a neutral pH to minimize the risk of isomerization.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for D-Ribitol-3-¹³C?

A: For long-term storage, D-Ribitol-3-¹³C should be stored as a solid (crystalline powder) at -20°C, protected from light and moisture.[3] Under these conditions, it is stable for at least four years.[3] Aqueous solutions of D-Ribitol-3-¹³C are not recommended for storage for more than one day. [3] It is best practice to prepare fresh solutions for each experiment.

Q2: What is the optimal pH for an aqueous solution of D-Ribitol-3-¹³C?

A: While specific studies on D-Ribitol are limited, data from related sugars like D-ribose suggest that a slightly acidic to neutral pH range (pH 4-7) is optimal for stability.[7] It is advisable to maintain the pH of your D-Ribitol-3-¹³C solutions within this range to minimize degradation.

Q3: Can I autoclave an aqueous solution of D-Ribitol-3-¹³C for sterilization?

A: Autoclaving involves high temperatures (typically 121°C), which can significantly accelerate the degradation of sugar alcohols.[4] Therefore, autoclaving aqueous solutions of D-Ribitol-3-¹³C is not recommended . For sterilization, filter sterilization using a 0.22 µm filter is the preferred method.

Q4: How can I assess the stability of D-Ribitol-3-¹³C in my specific experimental buffer?

A: Due to the lack of extensive published stability data, it is prudent to perform a simple stability assessment in your specific buffer system. The following experimental workflow can be adapted for this purpose.

Part 4: Experimental Protocols & Visualizations

Protocol: Basic Stability Assessment of D-Ribitol-3-¹³C in an Aqueous Buffer

This protocol outlines a streamlined approach to evaluate the short-term stability of D-Ribitol-3-¹³C in your experimental buffer.

Objective: To determine if significant degradation of D-Ribitol-3-¹³C occurs in your buffer under your experimental conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of D-Ribitol-3-¹³C in a suitable solvent (e.g., high-purity water or DMSO) where it is known to be stable for a short period.

  • Preparation of Test Solution: Dilute the stock solution to your final working concentration in your experimental buffer.

  • Time-Point Analysis:

    • Immediately after preparation (T=0), take an aliquot of the test solution and analyze it using your established LC-MS or GC-MS method. This will serve as your baseline.

    • Store the remaining test solution under your typical experimental conditions (e.g., on the benchtop at room temperature, or at 4°C).

    • Take further aliquots at various time points (e.g., 2, 4, 8, and 24 hours) and analyze them.

  • Data Analysis:

    • Quantify the peak area or height of the D-Ribitol-3-¹³C at each time point.

    • Compare the results to the T=0 sample. A significant decrease in the peak area over time indicates instability.

    • Monitor for the appearance of new peaks that may correspond to degradation products.

Diagram: Experimental Workflow for Stability Assessment

Stability_Workflow Figure 1. Workflow for Stability Assessment of D-Ribitol-3-13C cluster_prep Preparation cluster_analysis Time-Point Analysis cluster_data Data Evaluation prep_stock Prepare Concentrated Stock Solution prep_test Dilute to Working Concentration in Experimental Buffer prep_stock->prep_test t0 T=0 Analysis (Baseline) prep_test->t0 store Store Under Experimental Conditions t0->store tx T=x Hours Analysis (e.g., 2, 4, 8, 24h) store->tx quantify Quantify Peak Area of D-Ribitol-3-13C tx->quantify compare Compare Peak Areas to T=0 quantify->compare new_peaks Monitor for New (Degradation) Peaks quantify->new_peaks

Caption: Workflow for assessing D-Ribitol-3-13C stability in a user-defined aqueous buffer.

Diagram: Factors Influencing D-Ribitol-3-¹³C Stability

Stability_Factors Figure 2. Key Factors Affecting Aqueous Stability center D-Ribitol-3-13C Aqueous Stability pH pH (Acidic/Alkaline Conditions) center->pH Temp Temperature (Heat) center->Temp Oxidation Oxidizing Agents center->Oxidation Light Light Exposure (Photodegradation) center->Light Degradation Chemical Degradation pH->Degradation Hydrolysis/ Isomerization Temp->Degradation Accelerated Reactions Oxidation->Degradation Oxidative Products Light->Degradation Photolytic Products

Caption: Interplay of factors leading to the potential degradation of D-Ribitol-3-13C in aqueous solutions.

References

  • Kinetics and mechanism of oxidation of sugar and sugar alcohols by vanadium pentoxide. (n.d.). Semantic Scholar. Retrieved from [Link]

  • De Muynck, C., et al. (2006). Dehydrogenation of ribitol with Gluconobacter oxydans: production and stability of L-ribulose. Journal of Biotechnology, 125(3), 356-366.
  • What is the pH range in which D - Ribose is stable? (2026, January 6). Keyingchem Blog.
  • Measuring Thermal Degradation of a Polyol Ester Lubricant in Liquid Phase. (n.d.). Dr. Christine Grant. Retrieved from [Link]

  • Technical Support Center: Ribitol-3-13C Mass Spectrometry Analysis. (n.d.). Benchchem.
  • Forced Degradation Studies. (2016, December 14). SciSpace. Retrieved from [Link]

  • Application Notes & Protocols: Ribitol-3-13C as an Internal Standard for Mass Spectrometry. (n.d.). Benchchem.
  • Kinetics and mechanism of oxidation of sugar and sugar alcohols by vanadium pentoxide. (n.d.). ResearchGate. Retrieved from [Link]

  • Kinetics and mechanism of oxidation of sugar and sugar alcohols by KMnO4. (n.d.). ResearchGate. Retrieved from [Link]

  • Effects of Antioxidants on the Thermal Degradation of a Polyol Ester Lubricant Using GPC. (2005, November 25). ACS Publications. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved from [Link]

  • REVIEW: FORCE DEGRADATION STUDIES. (2016, July 1). Pharma Science Monitor. Retrieved from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). ICH. Retrieved from [Link]

  • Application Notes and Protocols for Ribitol-3-13C Labeling in Cell Culture. (n.d.). Benchchem.
  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011, January). SGS. Retrieved from [Link]

  • Technical Support Center: Improving the Stability of Hexitol Solutions for Long-Term Storage. (n.d.). Benchchem.
  • Photostability. (n.d.). IAGIM. Retrieved from [Link]

  • RIBOSE STABILITY IN SOLUTIONS WITH BORATE AND BORATE-BEARING CLAYS: IMPLICATIONS FOR ORIGINS OF LIFE ON EARTH AND MARS. (n.d.). USRA. Retrieved from [Link]

  • The hydrolysis of ribitol 1(5)-phosphate, riboflavin 5 - R Discovery. (1957). J. Chem. Soc.. Retrieved from [Link]

  • Acid and Alkaline Hydrolysis Studies of Stevioside and Rebaudioside A. (2011, October 15). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Acid and alkaline hydrolysis extraction of non-extractabke polyphenols in blueberries optimisation by response surface methodolo. (n.d.). Czech Journal of Food Sciences. Retrieved from [Link]

  • Exploration and Improvement of Acid Hydrolysis Conditions for Inulin-Type Fructans Monosaccharide Composition Analysis. (2024, April 18). MDPI. Retrieved from [Link]

  • Hydrolysis Reactions. (2025, March 18). Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Chromatographic Isotope Effects in D-Ribitol-3-¹³C Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for stable isotope-labeled metabolomics. D-Ribitol is a highly polar pentose alcohol frequently utilized as an internal standard or metabolic tracer. While utilizing ¹³C-labeled standards is the gold standard for avoiding the severe retention time shifts associated with Deuterium (²H) [1][1], high-resolution chromatography can still partially resolve ¹²C and ¹³C isotopologues. This guide provides drug development professionals and analytical scientists with the theoretical grounding and actionable protocols needed to mitigate these subtle chromatographic isotope effects (CIE).

Part 1: Frequently Asked Questions (Theory & Causality)

Q1: Why does my D-Ribitol-3-¹³C internal standard elute slightly earlier than endogenous ¹²C D-Ribitol? This phenomenon is known as the inverse chromatographic isotope effect . The substitution of a lighter ¹²C atom with a heavier ¹³C atom slightly shortens intramolecular bond lengths and lowers the zero-point vibrational energy of the molecule [2][2]. This decreases the molecule's overall polarizability. In gas chromatography (GC), this manifests as a slightly higher vapor pressure for the heavier isotopologue, causing it to elute earlier and creating a characteristic S-shape in isotopic ratio traces [3][3]. In Hydrophilic Interaction Liquid Chromatography (HILIC), the reduced polarizability weakens hydrogen bonding and dipole-dipole interactions with the stationary phase, again resulting in earlier elution [2][2].

Q2: I am observing a retention time shift of >0.1 minutes between my ¹³C standard and the analyte. Is this a normal isotope effect? No. The ¹³C isotope effect is intrinsically very small—typically inducing a shift of only a few milliseconds in GC or <0.05 minutes in LC. A shift exceeding 0.1 minutes points to a system artifact, such as a localized matrix effect, column overloading, or temperature fluctuations altering the mobile phase viscosity [4][4].

Q3: How does derivatization for GC-MS impact the isotope effect of D-Ribitol? Because D-Ribitol is non-volatile, it must be derivatized (typically via methoximation and silylation) prior to GC-MS analysis [5][5]. While the addition of bulky trimethylsilyl (TMS) groups dictates the primary interaction with the stationary phase, the core ¹³C substitution still exerts a measurable inverse isotope effect. Standardizing the derivatization protocol is critical to ensure this effect remains constant across all analytical batches.

Part 2: Diagnostic Workflow

CIE_Troubleshooting Start Observe RT Shift 12C vs 13C D-Ribitol CheckShift Is ΔRT > 0.05 min? Start->CheckShift MatrixEffect Investigate Matrix Effects & Column Overload CheckShift->MatrixEffect Yes IsotopeEffect Confirm True Isotope Effect CheckShift->IsotopeEffect No Integration Expand MS Integration Window Across Isotopic Envelope MatrixEffect->Integration Platform Chromatography Platform? IsotopeEffect->Platform GCMS GC-MS Workflow Platform->GCMS GC LCMS HILIC-MS Workflow Platform->LCMS LC OptimizeGC 1. Standardize Derivatization 2. Steepen Temp Ramp GCMS->OptimizeGC OptimizeLC 1. Increase Buffer Ionic Strength 2. Elevate Column Temp LCMS->OptimizeLC OptimizeGC->Integration OptimizeLC->Integration

Workflow for diagnosing and mitigating 13C isotope effects in D-Ribitol chromatography.

Part 3: Experimental Protocols for Minimizing CIE

Protocol A: HILIC-MS Optimization for D-Ribitol-3-¹³C

HILIC is the optimal platform for resolving highly polar and ionic metabolites like D-Ribitol [6][6]. To minimize the partial separation of ¹²C/¹³C isotopologues on an amide or zwitterionic stationary phase, follow these steps:

  • Mobile Phase Preparation : Prepare Mobile Phase A (Water) and Mobile Phase B (Acetonitrile). Add Ammonium Acetate to both phases to achieve a final concentration of 15–20 mM.

    • Causality : Increasing the buffer ionic strength shields secondary electrostatic interactions between the slightly different polarizabilities of the ¹²C/¹³C isotopologues and the stationary phase, reducing the separation factor ( α ).

  • Column Temperature Control : Set the column compartment to a stable 45°C.

    • Causality : Elevated temperatures increase the kinetic energy of the system, which thermodynamically overrides the minute relative differences in zero-point energies between the heavy and light isotopes.

  • Self-Validation Check : Inject a neat standard mixture of ¹²C and ¹³C D-Ribitol in pure solvent. If the ΔRT is identical to the biological sample, the shift is a true CIE. If the shift disappears in the neat standard, you are experiencing matrix-induced retention time shifting, not an isotope effect.

  • Peak Integration Strategy : Manually verify that the MS peak integration window encompasses the entire isotopic envelope. Failing to integrate the front or tail of the peak will lead to artificial isotope fractionation data and skewed quantitative ratios [2][2].

Protocol B: Standardized GC-MS Derivatization and Analysis
  • Extraction : Extract the metabolome using cold methanol (-20°C). Spike in 10 µL of D-Ribitol-3-¹³C (0.005 mg/mL) as the internal standard and dry the sample under vacuum [7][7].

  • Methoximation : Add 20 µL of Methoxylamine hydrochloride (20 mg/mL in pyridine) to the dried pellet. Incubate at 37°C for 90 minutes.

    • Causality : While D-Ribitol is an alditol and does not undergo ring-closure, this step is mandatory to standardize the matrix for global metabolomics and prevent interference from reducing sugars [5][5].

  • Silylation : Add 50 µL of MSTFA + 1% TMCS. Incubate at 37°C for 30 minutes to replace hydroxyl protons with TMS groups [5][5].

  • GC Oven Ramping : Utilize a steep temperature ramp (e.g., 15°C/min instead of 5°C/min) through the specific elution zone of D-Ribitol.

    • Causality : A steeper ramp compresses the chromatographic band longitudinally, forcing the ¹²C and ¹³C isotopologues to co-elute within the same narrow peak, effectively neutralizing the observable isotope effect.

  • Self-Validation Check : Run an alkane standard mixture (C10-C40) to calculate the Retention Index (RI) [7][7]. The RI difference between ¹²C and ¹³C D-Ribitol must remain constant (<1 RI unit) across all analytical batches to validate system stability.

Part 4: Quantitative Data Presentation

The table below summarizes the expected retention time shifts ( ΔRT ) based on the isotope substitution and chromatography mode. Use this as a baseline to determine if your observed shifts are due to intrinsic isotope effects or external system errors.

Isotope SubstitutionChromatography ModeTypical ΔRT (Heavy - Light)Primary Mechanistic DriverMitigation Strategy
Deuterium (²H) LC-MS (RPLC)-0.1 to -0.5 min (Inverse)Molar volume & lipophilicitySubstitute with ¹³C or ¹⁵N
¹³C (e.g., D-Ribitol) GC-MS-0.01 to -0.05 min (Inverse)Zero-point energy & vapor pressureSteepen temperature ramp
¹³C (e.g., D-Ribitol) LC-MS (HILIC)-0.01 to -0.03 min (Inverse)Polarizability & H-bondingIncrease buffer ionic strength
¹³C (e.g., D-Ribitol) LC-MS (RPLC)< ±0.005 min (Negligible)Hydrophobic interactionN/A (Ribitol poorly retained)

Sources

Storage conditions to prevent degradation of D-Ribitol-3-13C

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: D-Ribitol-3-13C Storage, Stability, and Troubleshooting

Welcome to the Technical Support Center for D-Ribitol-3-13C. This guide is engineered for researchers and drug development professionals utilizing stable isotope-labeled pentose alcohols for metabolic flux analysis, mass spectrometry internal standards, and enzymatic mechanism studies[].

While the 13C isotope itself is completely stable and non-radioactive[2], the structural and chemical integrity of the ribitol molecule is highly susceptible to environmental variables. This guide provides the mechanistic causality behind compound degradation and establishes field-proven, self-validating protocols to ensure absolute data integrity.

Visualizing the Degradation & Protection Workflow

The following diagram illustrates the critical pathways that lead to the degradation of D-Ribitol-3-13C and the optimal storage interventions required to maintain isotopic integrity.

G A D-Ribitol-3-13C (Solid State) B Ambient Air Exposure (Moisture Absorption) A->B Improper Sealing C Aqueous Reconstitution (Unsterilized) A->C Non-sterile Solvent D Inert Gas Storage (Argon/N2, -20°C) A->D SOP Compliance E Weighing Inaccuracies (Signal Dilution) B->E Increased Water Mass F Microbial Degradation (Contaminant Peaks) C->F Microbial Metabolism G Isotopic Integrity Maintained D->G Long-term Stability

Workflow of D-Ribitol-3-13C degradation pathways and optimal storage conditions.

Quantitative Storage Guidelines

To prevent isotopic exchange, structural degradation, or concentration dilution, adherence to strict temperature and atmospheric conditions is mandatory.

Storage ConditionPhysical StateTemperatureAtmosphereEstimated Shelf LifePrimary Risk Factor
Optimal Long-Term Solid Powder-20°CArgon / N₂> 2 YearsLow
Working Stock Aqueous Solution-80°CAmbient2 Years[3]Low (If sterile-filtered)
Short-Term Stock Aqueous Solution-20°CAmbient1 Year[3]Moderate (Freeze-thaw stress)
Improper Storage Solid PowderRoom TempAmbient Air< 1 WeekHigh (Hygroscopic clumping)

Troubleshooting Guide & FAQs

Q: Why is the 13C enrichment signal in my LC-MS data significantly lower than the theoretical concentration, despite precise analytical weighing?

  • Causality: Ribitol is a highly hygroscopic polyol[3]. When exposed to ambient humidity during handling, the solid powder rapidly absorbs atmospheric moisture. This increases the total mass of the bulk material. Consequently, when you weigh a specific mass (e.g., 10 mg), a significant percentage of that weight is absorbed water, leading to a sub-optimal molarity of the actual D-Ribitol-3-13C compound.

  • Solution: Always store the solid compound in a tightly sealed container under an inert atmosphere (Nitrogen or Argon)[2]. Before weighing, allow the sealed vial to equilibrate to room temperature in a desiccator to prevent condensation[4].

Q: I am observing unexpected secondary peaks and a loss of the primary D-Ribitol-3-13C peak in my NMR spectra of a stock solution stored at 4°C. What is happening?

  • Causality: While polyols are chemically stable, aqueous solutions of ribitol provide an excellent carbon source for opportunistic environmental microbes. If the stock solution was not sterilized, microbial metabolism will consume the D-Ribitol-3-13C, generating labeled secondary metabolites that appear as contaminant peaks in NMR or MS.

  • Solution: Aqueous stock solutions must be sterile-filtered through a 0.22 µm membrane immediately after reconstitution[3]. Store these sterile aliquots at -20°C or -80°C, and strictly avoid repeated freeze-thaw cycles.

Q: Does the 13C label degrade over time if exposed to light?

  • Causality: The 13C isotope is a stable isotope, meaning it does not undergo spontaneous radioactive decay[2]. However, the carbon-carbon and carbon-oxygen bonds of the ribitol molecule can undergo slow photochemical or oxidative degradation if exposed to intense UV light and oxygen over prolonged periods.

  • Solution: Best practice dictates storing all stable isotope-labeled carbohydrates in amber, tightly sealed containers to prevent any light-induced or oxidative isotopic exchange[4].

Standard Operating Procedure (SOP): Reconstitution and Storage

To guarantee the integrity of your D-Ribitol-3-13C, follow this self-validating protocol for preparing stock solutions.

Step 1: Thermal Equilibration

  • Remove the amber vial containing solid D-Ribitol-3-13C from -20°C storage.

  • Place the unopened vial in a desiccator at room temperature for 30–60 minutes.

  • Self-Validation Check: Inspect the inside of the glass vial. If any micro-condensation is visible, equilibration is incomplete. Do not open until completely clear.

Step 2: Inert Atmosphere Handling

  • Transfer the vial to a nitrogen-purged glove box or operate under a gentle stream of dry Argon.

  • Weigh the required mass using an analytical balance.

  • Self-Validation Check: After transferring the powder, re-weigh the empty weigh boat. The difference should exactly match your target mass, confirming no hygroscopic clumping caused the compound to adhere to the plastic.

Step 3: Reconstitution

  • Dissolve the powder in ultra-pure, degassed solvent (e.g., LC-MS grade water, Methanol, or DMSO)[]. Vortex gently until visually clear.

Step 4: Sterilization

  • Draw the solution into a sterile syringe and pass it through a 0.22 µm PTFE or PES syringe filter into a sterile collection tube[5].

  • Self-Validation Check: Analyze a 1 µL aliquot via LC-MS or ELSD to confirm the final concentration matches the theoretical yield, ensuring no compound was lost to the filter membrane due to non-specific binding.

Step 5: Aliquoting and Storage

  • Dispense the sterilized solution into single-use amber glass vials to avoid freeze-thaw degradation.

  • Purge the headspace of each vial with Argon gas before sealing.

  • Store immediately at -80°C for long-term stability (up to 2 years)[3].

Sources

Optimizing derivatization temperature for D-Ribitol-3-13C

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for D-Ribitol-3-13C . This guide is engineered for researchers and drug development professionals utilizing D-Ribitol-3-13C as an internal standard or isotopic tracer in Gas Chromatography-Mass Spectrometry (GC-MS) metabolomics.

Because D-ribitol is a highly polar pentose alcohol (polyol) with five hydroxyl groups, it lacks the volatility required for GC-MS. It must undergo chemical derivatization—typically a two-step Methoximation (MOX) and Trimethylsilylation (TMS) process. Achieving precise quantification and avoiding isotopic dilution artifacts requires strict optimization of the derivatization temperature.

Mechanistic Foundations & Experimental Workflow

The Causality of the Two-Step Derivatization:

  • Methoximation (MOX): D-ribitol is an alditol and lacks a free carbonyl group, meaning it does not chemically react with methoxyamine. However,1 [1]. The causality lies in matrix stabilization . Biological extracts contain hundreds of reducing sugars (e.g., glucose, ribose) that will form multiple overlapping cyclic isomers if not locked into open-chain oximes. Skipping MOX results in a chaotic chromatogram where matrix peaks co-elute with and obscure your D-Ribitol-3-13C signal.

  • Silylation (TMS): Silylation relies on the nucleophilic attack of ribitol’s hydroxyl oxygens on the silicon atom of MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide). As bulky TMS groups attach to the carbon backbone, steric hindrance increases. Heat provides the activation energy needed to substitute the tightly packed 4th and 5th hydroxyl groups, but excessive heat triggers thermal degradation.

G N1 1. Polar Extraction (MeOH:CHCl3:H2O) N2 2. Vacuum Drying (Remove all H2O) N1->N2 N3 3. Methoximation (MOX) 30°C for 90 min N2->N3 N4 4. Silylation (TMS) 37°C for 30 min N3->N4 N5 5. GC-MS Analysis (SIM/Full Scan) N4->N5

Standardized GC-MS derivatization workflow for D-Ribitol-3-13C.

Self-Validating Derivatization Protocol

To ensure absolute trustworthiness in your flux or quantification data, implement this self-validating methodology:

Step 1: Complete Desiccation

  • Action: Dry the polar metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) at room temperature.

  • Causality: Trace water violently reacts with MSTFA, hydrolyzing the reagent and leaving the ribitol under-derivatized.2 [2].

Step 2: Methoximation

  • Action: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Vortex vigorously and incubate at 30°C for 90 minutes with shaking.

  • Causality: Pyridine acts as both a solvent and an acid scavenger, neutralizing the HCl byproduct that could otherwise degrade fragile metabolites.

Step 3: Silylation (Temperature Critical)

  • Action: Add 80 µL of MSTFA containing 1% TMCS (Trimethylchlorosilane) as a catalyst. Incubate strictly at 37°C for 30 minutes.

  • Validation Checkpoint: Before running your full batch in Selected Ion Monitoring (SIM) mode, run a single sample in Full Scan mode (m/z 50–600). A successful reaction yields a single, sharp chromatographic peak corresponding to the penta-TMS ether of D-Ribitol-3-13C. If you observe secondary, earlier-eluting peaks with mass shifts of -72 Da (indicating a tetra-TMS ether missing one TMS group), the reaction is incomplete. You must discard the reagent batch or re-evaluate sample dryness.

Quantitative Data: The Impact of Temperature

Why 37°C? Researchers often attempt to accelerate workflows by increasing the silylation temperature to 60°C or 80°C. However,3 [3].

Table 1: Impact of Silylation Temperature on D-Ribitol-3-13C and Matrix Co-extracts

Silylation TempReaction KineticsDerivative StabilityMatrix ImpactRecommended Action
30°C SlowHighly StableMinimalExtend incubation to >60 min
37°C Optimal Stable Minimal Standard Protocol (30 min)
60°C FastModerately UnstableMild degradation of amino acidsUse only for recalcitrant sterols
80°C Very FastHighly UnstableSevere degradation of primary metabolitesAvoid for polyols/sugars

Troubleshooting Guide & FAQs

Q1: I am seeing multiple peaks for my D-Ribitol-3-13C standard. What causes peak splitting? A: Peak splitting in polyols is almost exclusively caused by incomplete derivatization. D-ribitol has five hydroxyl binding sites. If the reaction lacks sufficient activation energy (temperature too low) or if the MSTFA reagent is quenched by trace moisture, you will generate a mixture of 3-TMS, 4-TMS, and 5-TMS ribitol variants. Each variant has a different boiling point and elutes at a different retention time. Ensure your samples are perfectly dry and strictly adhere to the 37°C incubation temperature.

Q2: Can I use microwave-assisted derivatization or higher automated temperatures (e.g., 80°C) to speed up the process? A: No. While elevated heat (80°C) or microwave assistance accelerates the nucleophilic attack, it simultaneously induces thermal degradation of the newly formed TMS-ethers.4 [4] before they are injected into the GC inlet.

Q3: My 13C enrichment data is lower than expected. How does derivatization temperature affect isotopic dilution? A: 5 [5]. If your derivatization temperature is too high (>60°C), the labeled and unlabeled ribitol derivatives may degrade at slightly different rates due to kinetic isotope effects, skewing the final 13C/12C ratio detected by the mass spectrometer. Maintaining a stable 37°C ensures uniform ionization efficiency across all isotopologues.

Troubleshooting Start Issue: Low 13C Signal or Peak Splitting CheckMoisture Is sample completely dry? Start->CheckMoisture DryNo No: H2O quenches MSTFA CheckMoisture->DryNo No DryYes Yes: Check Temperature CheckMoisture->DryYes Yes Resolution Action: Dry thoroughly, Derivatize at 37°C (30m) DryNo->Resolution CheckTemp Silylation Temp > 60°C? DryYes->CheckTemp TempYes Yes: Thermal degradation CheckTemp->TempYes Yes TempNo No: Incubation < 30 min? CheckTemp->TempNo No TempYes->Resolution TempNo->Resolution

Decision logic for troubleshooting incomplete derivatization and signal loss.

References

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. MDPI. Available at: [Link]

  • GC-MS-Based Metabolomics for the Smut Fungus Ustilago maydis: A Comprehensive Method Optimization to Quantify Intracellular Metabolites. Frontiers in Microbiology. Available at: [Link]

  • Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

Technical Support Center: D-Ribitol-3-13C Quantification & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex analytical challenges associated with quantifying D-Ribitol-3-13C using LC-MS/MS and GC-MS. D-Ribitol is a critical 5-carbon sugar alcohol evaluated in pentose phosphate pathway tracing and muscular dystrophy biomarker research[1]. However, single-label isotope tracing (M+1) is notoriously susceptible to background noise.

This guide provides a causality-driven framework to isolate, identify, and eliminate these interferences, ensuring your mass isotopomer distributions (MIDs) reflect true biological variance rather than analytical artifacts.

Part 1: Diagnostic Logic & Workflow

Before adjusting instrument parameters, it is critical to diagnose the exact origin of the background noise. The workflow below outlines the mechanistic pathways that lead to elevated baseline signals in the D-Ribitol-3-13C channel.

Workflow A High Background in D-Ribitol-3-13C (M+1) B Endogenous M+1 (Natural 13C Abundance) A->B ~5.5% M+1 C Stereoisomer Interference (e.g., D-Arabitol) A->C Isobaric D Matrix Ion Suppression & Source Noise A->D Co-elution E Mathematical Correction (Correction Matrix) B->E F Chromatographic Optimization C->F G Sample Cleanup (SPE / LLE) D->G

Diagnostic workflow for resolving D-Ribitol-3-13C background noise in MS.

Part 2: Frequently Asked Questions (Mechanistic Insights)

Q1: Why is the baseline noise in my D-Ribitol-3-13C (M+1) channel so high even in unlabeled biological samples? A1: The primary cause is the natural isotopic abundance of endogenous, unlabeled D-Ribitol. Carbon naturally exists as a mixture containing approximately 1.1% 13C[2]. Because D-Ribitol contains 5 carbon atoms, the probability of a naturally occurring M+1 ribitol molecule is roughly 5.5% (5 × 1.1%). In mass spectrometry, this natural M+1 isotopologue is strictly isobaric and co-elutes perfectly with your D-Ribitol-3-13C tracer, creating a high, unavoidable background signal[3]. To resolve this, you must apply a mathematical correction matrix to deconvolute the natural abundance from the true tracer signal[2].

Q2: I applied natural abundance correction, but I still observe unexpected, broad, or split peaks in the D-Ribitol chromatogram. What is causing this? A2: This is a classic symptom of stereoisomer interference. Sugar alcohols have multiple stereoisomers (e.g., D-Arabitol, Xylitol) that share the exact same molecular weight and fragmentation patterns[4]. In biological matrices like urine or tissue, D-Arabitol is often present at high concentrations. If your chromatographic method uses a standard C18 column, these stereoisomers will co-elute, blending their isotopic envelopes and artificially inflating your target peak area[5]. Resolution requires transitioning to a HILIC or ion-pair chromatography setup to achieve baseline separation of the stereoisomers[5].

Q3: How do matrix effects specifically contribute to background noise in LC-MS/MS quantification of D-Ribitol-3-13C? A3: Matrix effects occur when co-eluting matrix components (such as salts, lipids, or peptides) compete for charge in the electrospray ionization (ESI) source. While this often causes ion suppression, it can also elevate background noise if the matrix components fragment into non-specific isobaric ions in the low m/z range (D-Ribitol has a low MW of 152 Da). This competition destabilizes the spray, leading to high signal variance (noise) and poor signal-to-noise (S/N) ratios[6].

Part 3: Quantitative Data & Impact Analysis

Understanding the magnitude of each noise source is critical for prioritizing your troubleshooting efforts.

Noise SourceMechanistic CauseTypical Signal ImpactMitigation Strategy
Natural Isotope Abundance Endogenous 12C-ribitol contains ~1.1% 13C per carbon, creating an M+1 peak[2].~5.5% of the M+0 peak areaApply mathematical correction matrix[3].
Stereoisomer Co-elution D-Arabitol shares the exact mass and fragmentation pattern[4].10% - 300% (Matrix dependent)HILIC or Ion-pair chromatography[5].
Matrix Ion Suppression Co-eluting lipids/salts compete for charge in the ESI source[6].-20% to -80% signal lossSolid Phase Extraction (SPE) cleanup[6].
Isotopic Impurity Commercial tracers contain trace amounts of unlabeled (M+0) compounds[2].1% - 3% baseline elevationValidate tracer purity via direct infusion.
Part 4: Self-Validating Experimental Protocols

Do not rely on assumptions; build validation directly into your experimental design. Implement the following self-validating protocols to ensure absolute quantitative integrity.

Protocol A: Empirical Validation of Isotopic Background & Correction

Objective: To mathematically isolate the true D-Ribitol-3-13C signal from the endogenous M+1 natural abundance background.

  • Acquire Unlabeled Matrix Blank: Process a biological sample identical to your test matrix but without the 13C tracer.

    • Causality: This establishes the empirical baseline of endogenous unlabeled D-Ribitol and its natural isotopic envelope, which is heavily matrix-dependent[6].

  • Calculate Theoretical Isotopic Distribution: Use the molecular formula of derivatized or underivatized D-Ribitol to calculate the expected M+1/M+0 ratio.

    • Causality: Comparing theoretical distributions to your empirical data identifies mass spectrometer skewing and detector saturation[2].

  • Apply the Correction Matrix: Utilize a linear transform based on binomial distributions to mathematically subtract the natural M+1 contribution from the measured mass isotopomer distribution (MID)[3].

  • Self-Validation Check: After applying the correction matrix to the unlabeled matrix blank, the calculated 13C enrichment (M+1) must equal 0% ± 0.5% . If it deviates, your instrument mass calibration, resolution, or baseline integration is flawed[2].

Protocol B: Chromatographic Resolution of Stereoisomers (Ribitol vs. Arabitol)

Objective: To eliminate isobaric background noise caused by co-eluting sugar alcohols.

  • Select an Appropriate Stationary Phase: Abandon standard C18 columns. Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) or an ion-pair LC setup.

    • Causality: Stereoisomers like D-Ribitol and D-Arabitol possess identical polarities and molecular weights, making reverse-phase separation nearly impossible. HILIC or ion-pair chromatography exploits subtle differences in hydroxyl group spatial orientation[5].

  • Optimize Gradient Elution: Implement a shallow gradient (e.g., 1-2% organic phase change per minute) around the expected retention time.

    • Causality: Slowing the mobile phase transition maximizes the interaction time with the stationary phase, increasing the resolution factor ( Rs​ ) between the diastereomers.

  • Self-Validation Check: Inject a mixed standard containing equal concentrations of D-Ribitol and D-Arabitol. The method is validated only if the chromatographic resolution ( Rs​ ) between the two peaks is ≥1.5 (baseline separation)[4]. If Rs​<1.5 , the background noise in your D-Ribitol-3-13C channel will remain artificially inflated by Arabitol.

Sources

Validation & Comparative

Mechanistic Comparison: Why Isotope Choice Dictates Accuracy

Author: BenchChem Technical Support Team. Date: March 2026

D-Ribitol-3-13C vs. Deuterated Ribitol: A Definitive Guide to Internal Standards in Mass Spectrometry

In quantitative mass spectrometry—particularly in untargeted metabolomics and biomarker discovery—the accuracy of your data is entirely dependent on your choice of internal standard (IS). Matrix effects, variable extraction recoveries, and derivatization inconsistencies can drastically skew quantitative results[1]. To mitigate this, Isotope Dilution Mass Spectrometry (IDMS) is employed, wherein an isotopically labeled analogue of the target analyte is spiked into the sample prior to processing[2].

For the quantification of sugar alcohols like ribitol—a critical intermediate linked to the pentose phosphate pathway and the biosynthesis of matriglycan in epithelial cells[2][3]—researchers must choose between carbon-13 labeled standards (e.g., D-Ribitol-3-13C) and deuterium-labeled standards (e.g., Ribitol-d5).

This guide objectively compares the mechanistic performance of D-Ribitol-3-13C against deuterated alternatives, providing the causal reasoning and validated protocols necessary for rigorous assay development.

The fundamental premise of an internal standard is that it must behave identically to the endogenous analyte during extraction, chromatography, and ionization, differing only in its mass-to-charge ratio ( m/z ).

The Chromatographic Isotope Effect (Retention Time Shift)

Deuterium ( 2 H) has a significantly lower zero-point vibrational energy and a slightly shorter bond length than protium ( 1 H). This subtle physical difference reduces the polarizability of the C-D bond compared to the C-H bond. In high-resolution chromatography (both GC and reversed-phase LC), this causes deuterated molecules to interact differently with the stationary phase, frequently resulting in a chromatographic isotope effect where the deuterated standard elutes slightly earlier than the unlabeled analyte.

Because the IS and the analyte enter the mass spectrometer's ionization source at slightly different times, they are subjected to different co-eluting background matrix components. This exposes them to unequal ion suppression or enhancement, defeating the primary purpose of the IS[1].

Conversely, the physical dimensions and polarizability of a 13 C atom are virtually indistinguishable from 12 C. D-Ribitol-3-13C perfectly co-elutes with endogenous ribitol , ensuring both molecules experience the exact same matrix environment and ionization efficiency[2].

Isotopic Exchange and Stability

Deuterium atoms located on exchangeable functional groups (like the five hydroxyl groups on ribitol) will rapidly back-exchange with hydrogen in protic solvents (e.g., water, methanol). Even when deuterium is bound directly to the carbon skeleton, extreme pH conditions or harsh derivatization steps (such as Trimethylsilyl/TMS derivatization required for GC-MS) can occasionally induce H/D exchange or unexpected fragmentation[1].

D-Ribitol-3-13C features a stable 13 C isotope covalently locked into the carbon backbone at position 3. It is entirely immune to isotopic exchange, regardless of the extraction solvent or derivatization chemistry used.

Stereoisomer Resolution

In plant and microbial metabolomics, endogenous ribitol often overlaps chromatographically with its stereoisomer, arabinitol[4]. Because their electron impact (EI) mass spectra are identical, using unlabeled ribitol as a generic internal standard is highly discouraged[4]. Spiking D-Ribitol-3-13C introduces a distinct mass shift, allowing the mass spectrometer to isolate the IS signal from both endogenous ribitol and overlapping stereoisomers[2][4].

Quantitative Data & Performance Summary

The following table summarizes the comparative performance metrics of these internal standards based on chromatographic behavior and mass spectrometry principles.

Performance MetricD-Ribitol-3-13CDeuterated Ribitol (e.g., Ribitol-d5)Unlabeled Ribitol (Historical IS)
Chromatographic Co-elution Perfect (No RT shift)Poor (Prone to RT shift)N/A (Is the analyte)
Matrix Effect Compensation Excellent (Identical ionization time)Moderate (RT shift exposes to different matrix)Poor (Requires external calibration)
Isotopic Stability Absolute (Covalently locked 13 C)Variable (Risk of H/D exchange)N/A
Mass Shift ( Δ Da) +1 Da+5 Da0 Da
Stereoisomer Overlap Resolved via m/z shiftResolved via m/z shiftCritical Failure (Overlaps with Arabinitol)

Note: While D-Ribitol-3-13C provides a +1 Da shift, which requires accounting for the natural ~1.1% 13 C isotopic envelope of the endogenous molecule[5], spiking the IS at a sufficiently high, known concentration mathematically negates this minor interference.

Self-Validating Experimental Protocol: GC-MS Quantification

To achieve reproducible quantification of polar metabolites, the experimental workflow must be treated as a self-validating system. The protocol below details the use of D-Ribitol-3-13C in a GC-MS workflow, explaining the causality behind each methodological choice.

Step 1: Metabolic Quenching and Lysis
  • Action: Rapidly freeze 50-100 mg of biological tissue or cell pellet using liquid nitrogen[2].

  • Causality: Cellular metabolism operates on a sub-second timescale. Liquid nitrogen quenching instantly halts enzymatic activity, preventing the artificial degradation or synthesis of ribitol and its phosphorylated derivatives (e.g., Ribitol-5-phosphate) during sample handling[3][6].

Step 2: Internal Standard Spiking
  • Action: Add 10 µL of a 1 mg/mL D-Ribitol-3-13C stock solution directly to the frozen sample before adding extraction solvents[2].

  • Causality: Spiking the IS at the very beginning ensures that any physical losses (e.g., during centrifugation, transfer, or drying) occur equally to both the endogenous ribitol and the IS. The final quantification relies on the ratio of their signals, which remains constant even if absolute recovery drops[2].

Step 3: Monophasic/Biphasic Extraction
  • Action: Add 1 mL of a pre-chilled (-20°C) polar solvent system. For highly polar metabolites like ribitol, a monophasic mixture of Acetonitrile:Methanol:Water or a biphasic mixture of Methanol:Chloroform:Water (2.5:1:1 v/v/v) is optimal[2][6]. Alternatively, Methanol/Water/Dichloromethane can be used[7].

  • Causality: Ribitol is highly hydrophilic. The organic solvents precipitate proteins and macromolecules, while the aqueous fraction efficiently pulls the sugar alcohols into solution[6].

Step 4: Derivatization (MOX + MSTFA)
  • Action: Collect the polar supernatant and dry it completely under vacuum[7][8]. Reconstitute in methoxamine hydrochloride (MOX) in pyridine and incubate, followed by the addition of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[1].

  • Causality: Sugar alcohols are non-volatile and will thermally degrade in a GC inlet. MOX protects reactive carbonyl groups (preventing ring cyclization of related sugars), while MSTFA replaces the polar hydroxyl protons (-OH) with non-polar trimethylsilyl (TMS) groups (-O-TMS). This drastically lowers the boiling point and increases thermal stability, enabling successful gas-phase separation[1].

Step 5: GC-MS Analysis
  • Action: Inject 1 µL into the GC-MS operating in EI (Electron Impact) mode. Quantify using the peak area ratio of the endogenous ribitol fragment to the corresponding D-Ribitol-3-13C fragment (shifted by +1 m/z ).

Workflow & Pathway Visualizations

Workflow A Biological Sample (Cells/Tissue) B Quenching (Liquid N2 / Cold MeOH) A->B C Spike Internal Standard (D-Ribitol-3-13C) B->C D Metabolite Extraction (Polar Solvent System) C->D E Derivatization (MOX + MSTFA) D->E F GC-MS / LC-MS Analysis E->F G Data Quantification (IDMS Ratio) F->G

Caption: Workflow for Isotope Dilution Mass Spectrometry (IDMS) utilizing D-Ribitol-3-13C.

PPP G6P Glucose-6-Phosphate Ru5P Ribulose-5-Phosphate G6P->Ru5P Oxidative PPP R5P Ribose-5-Phosphate Ru5P->R5P Isomerase Ribitol Ribitol (Endogenous) R5P->Ribitol Reduction CDPR CDP-Ribitol Ribitol->CDPR ISPD Enzyme

Caption: Ribitol's role in the Pentose Phosphate Pathway and downstream CDP-Ribitol synthesis.

Conclusion

For rigorous quantitative metabolomics, the choice of internal standard cannot be an afterthought. While deuterated standards are historically common, their susceptibility to the chromatographic isotope effect and H/D exchange introduces hidden variables into the assay. D-Ribitol-3-13C represents the gold standard for ribitol quantification, offering perfect co-elution, absolute isotopic stability, and flawless matrix effect compensation[1][2]. By integrating a 13 C-labeled standard into a strictly controlled, self-validating extraction and derivatization workflow, researchers can achieve the highest possible confidence in their bioanalytical data.

References

  • Application Notes & Protocols: Ribitol-3-13C as an Internal Standard for Mass Spectrometry Benchchem URL
  • Optimizing quenching and extraction for Ribitol-3-13C labeled cells Benchchem URL
  • Nucleic Acids Research (Oxford Academic)
  • Can we use ribitol as an internal standard for the untargeted GCMS metabolomics for phytochemical analysis?
  • LC-MS/MS chromatogram for the detection of ribitol, ribitol-5-phosphate and CDPribitol ResearchGate URL
  • National Institutes of Health (NIH)
  • Seasonal changes of metabolites in the galls of Rhus chinensis as measured by mass spectrometry Ajou University URL
  • University of Alabama at Birmingham (UAB)

Sources

Cross-Validation of D-Ribitol-3-13C Results: A Definitive Guide to NMR and MS Integration

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison & Experimental Guide

Introduction: The Analytical Challenge of D-Ribitol-3-13C

D-Ribitol-3-13C is a highly specialized stable isotope tracer utilized to map pentose metabolism and the biosynthesis of CDP-ribitol, an essential nucleotide sugar required for the functional glycosylation of α-dystroglycan[1]. In metabolic flux analysis, the integrity of your data relies entirely on accurately tracking the carbon backbone. However, relying on a single analytical modality creates critical blind spots.

Tracing a single 13C atom requires knowing how much tracer is incorporated (pool size) and where it is located (positional isotopomer). As a Senior Application Scientist, I mandate the cross-validation of D-Ribitol-3-13C using both Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). This guide details the mechanistic causality, logical frameworks, and self-validating protocols necessary to achieve unambiguous metabolic insights.

Pathway Ribitol D-Ribitol-3-13C (Tracer) ISPD ISPD Enzyme Ribitol->ISPD CTP CDPR CDP-Ribitol-3-13C (Active Donor) ISPD->CDPR PPi FKTN FKTN / FKRP Glycosyltransferases CDPR->FKTN Transfer AlphaDG α-Dystroglycan (Functional Glycoprotein) FKTN->AlphaDG Glycosylation

Metabolic routing of D-Ribitol-3-13C into α-dystroglycan glycosylation pathways.

Modality Comparison: Why Cross-Validation is Non-Negotiable

To understand the causality behind integrating these two platforms, we must examine the physical principles and inherent limitations of each instrument.

  • Mass Spectrometry (LC-HRMS): MS excels in sensitivity, capable of detecting metabolites in the nanomolar range[2]. It measures Mass Isotopologue Distributions (MIDs)—for example, quantifying the total pool of "M+1" ribitol. However, MS1 scans detect only the mass-to-charge ratio, meaning they cannot inherently resolve positional isotopic isomers[3]. An M+1 peak could represent a 13C atom at C1, C2, or C3.

  • Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides unparalleled spatial and structural information. 13C NMR and 2D 1H-13C Heteronuclear Single Quantum Coherence (HSQC) experiments can pinpoint the exact atomic location of the heavy isotope, confirming whether the tracer remains strictly at the C3 position[4][5]. The trade-off is sensitivity; NMR typically requires micromolar concentrations[2].

Performance Comparison Table
FeatureMass Spectrometry (LC-HRMS)Nuclear Magnetic Resonance (NMR)
Primary Output Mass Isotopologues (e.g., M+1, M+2)Positional Isotopomers (e.g., C3-13C)
Sensitivity High (Nanomolar to Picomolar)Low (Micromolar to Millimolar)
Structural Resolution Low in MS1 (Requires complex MS/MS)High (Exact atomic position confirmed)
Quantification Relative (Requires internal standards)Absolute (Inherently quantitative)
Role in D-Ribitol Analysis Quantifies total tracer incorporationValidates exact C3 position integrity

The Cross-Validation Logic (A Self-Validating System)

The experimental choice to pair these modalities is driven by the need for a self-validating system . If D-Ribitol-3-13C undergoes unexpected metabolic scrambling (e.g., via reversible transketolase/transaldolase reactions in the pentose phosphate pathway), the 13C label may shift from C3 to C1 or C5.

MS alone would report this as a high M+1 enrichment, falsely implying direct pathway flux. NMR alone might miss the downstream CDP-ribitol entirely due to its lower limit of detection. By cross-validating, we establish a mathematical checkpoint: The total M+1 fractional enrichment (from MS) must equal the specific C3-13C fractional enrichment (from NMR). A divergence between these values immediately flags isotopic scrambling or analytical interference.

Logic MS_Strength LC-MS Data High Sensitivity Total M+1 Pool Size Blindspot_MS MS Limitation Cannot distinguish 1-13C vs 3-13C MS_Strength->Blindspot_MS Synergy Cross-Validated Output Absolute Flux + Exact Mechanism No Isotopic Scrambling MS_Strength->Synergy Provides Pool Size NMR_Strength NMR Data Positional Accuracy Confirms C3 Location Blindspot_NMR NMR Limitation Low Sensitivity Misses trace pools NMR_Strength->Blindspot_NMR NMR_Strength->Synergy Provides Position Blindspot_MS->NMR_Strength Solved by Blindspot_NMR->MS_Strength Solved by

Logical synergy and limitation resolution between NMR and MS modalities.

Experimental Protocols: A Unified Workflow

To ensure rigorous cross-validation, biological variance must be eliminated. Therefore, the protocol dictates a single biphasic extraction that is subsequently split for parallel NMR and MS analysis.

Step 1: Cell Culture & Isotope Labeling
  • Seed cells in 6-well plates and grow to 80% confluence.

  • Replace standard media with custom media containing 2 mM D-Ribitol-3-13C[1].

  • Incubate for 24 hours to achieve an isotopic steady state.

Step 2: Biphasic Metabolite Extraction

Causality: Ribitol is a highly polar sugar alcohol. A cold methanol/chloroform/water extraction precipitates proteins while partitioning polar metabolites (ribitol, CDP-ribitol) exclusively into the upper aqueous phase, leaving interfering lipids in the organic phase.

  • Wash cells rapidly with ice-cold PBS to quench metabolism.

  • Add 400 µL cold methanol (-20°C) and scrape cells. Transfer to a microcentrifuge tube.

  • Add 400 µL chloroform and 300 µL LC-MS grade water. Vortex for 60 seconds.

  • Centrifuge at 14,000 x g for 10 mins at 4°C.

  • Isolate the upper aqueous phase. Split the volume: 20% for LC-MS, 80% for NMR (accounting for the sensitivity deficit of NMR). Lyophilize both aliquots.

Step 3: LC-HRMS Acquisition (MID Analysis)

Causality: Due to ribitol's extreme polarity, standard C18 columns result in poor retention and ion suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory to retain and resolve sugar alcohols.

  • Reconstitute the MS aliquot in 50 µL of 50:50 Acetonitrile:Water.

  • Inject 2 µL onto a HILIC column coupled to an Orbitrap HRMS.

  • Acquire data in negative ion mode. Extract the M+0 (m/z 151.06) and M+1 (m/z 152.06) peaks for ribitol to calculate the total Mass Isotopologue Distribution.

Step 4: NMR Spectroscopy (Positional Analysis)

Causality: 1D 1H NMR suffers from severe spectral overlap in the carbohydrate region. 2D 1H-13C HSQC is required to resolve the specific C3-H3 cross-peak, definitively proving the 13C atom is at the 3-position[6].

  • Reconstitute the NMR aliquot in 600 µL of D2O containing 0.1 mM DSS (internal standard).

  • Acquire a 2D 1H-13C HSQC spectrum on a 600 MHz spectrometer equipped with a cryoprobe.

  • Integrate the cross-peak corresponding to the C3 position of ribitol to quantify positional fractional enrichment.

Workflow Sample Cell Culture Labeled with D-Ribitol-3-13C Extract Biphasic Metabolite Extraction (Aqueous Phase) Sample->Extract Split Sample Split Extract->Split MS_Path LC-HRMS Analysis (HILIC Column) Split->MS_Path NMR_Path NMR Spectroscopy (600 MHz, 2D HSQC) Split->NMR_Path MS_Data Mass Isotopologue Distributions (MIDs) MS_Path->MS_Data NMR_Data Positional Isotopomer Quantification (C3-13C) NMR_Path->NMR_Data Integrate Cross-Validation & Flux Calculation MS_Data->Integrate NMR_Data->Integrate

Parallel NMR and LC-MS experimental workflow for D-Ribitol-3-13C cross-validation.

Quantitative Data Presentation

The following table demonstrates a self-validating dataset derived from the dual-modality workflow. In the Wild-Type cells, the MS M+1 enrichment perfectly matches the NMR C3-13C enrichment, validating direct flux. In the Mutant cells, the severe divergence (45.1% vs 15.3%) proves isotopic scrambling occurred—a critical biological insight that MS alone would have entirely missed.

Experimental GroupMS Data: Total M+1 Enrichment (%)NMR Data: Specific C3-13C Enrichment (%)Cross-Validation StatusBiological Interpretation
Wild-Type Cells 85.2 ± 1.484.9 ± 1.6Validated (Concordant)Direct, unscrambled pathway flux
Mutant Cells 45.1 ± 2.115.3 ± 1.2Divergent (Scrambling)Isotopic scrambling via PPP

References

  • BenchChem. "Application Notes and Protocols for Ribitol-3-13C Labeling in Cell Culture." BenchChem.
  • MDPI.
  • PMC.
  • ACS Publications. "NMR: Unique Strengths That Enhance Modern Metabolomics Research." Analytical Chemistry.
  • BenchChem.
  • PMC.

Sources

Reproducibility in GC-MS Metabolic Profiling: The Case for D-Ribitol-3-13C

Author: BenchChem Technical Support Team. Date: March 2026

In the field of untargeted and targeted gas chromatography-mass spectrometry (GC-MS) metabolomics, data reproducibility is the cornerstone of biomarker discovery and pharmacological profiling. Unlike liquid chromatography (LC-MS), where matrix effects primarily cause ionization suppression, GC-MS matrix effects often manifest as signal enhancement due to the blocking of active silanol sites in the injection liner[1]. Furthermore, the mandatory two-step derivatization process required to volatilize polar metabolites introduces significant kinetic variability.

To correct for extraction losses, derivatization inefficiencies, and instrument drift, the selection of an internal standard (IS) is critical. While unlabeled ribitol (adonitol) has historically served as the gold standard for primary polar metabolites [2], the presence of endogenous isobaric interferences in complex biological matrices can severely compromise quantitative accuracy.

This guide objectively compares D-Ribitol-3-13C against traditional internal standards, detailing the mechanistic causality behind its superior reproducibility, and provides a self-validating experimental protocol for its implementation.

The Mechanistic Causality: Why D-Ribitol-3-13C?

As an Application Scientist, I evaluate internal standards based on three mechanistic criteria: Partitioning Dynamics , Derivatization Kinetics , and Isotopic Isolation .

  • Partitioning Dynamics (Liquid-Liquid Extraction): During the standard biphasic extraction (Methanol/Chloroform/Water), polar metabolites (sugars, amino acids, organic acids) partition into the upper aqueous layer. D-Ribitol, a pentose sugar alcohol, possesses a partition coefficient nearly identical to these target analytes, ensuring it tracks extraction recovery perfectly [3].

  • Derivatization Kinetics: Before GC-MS analysis, polar groups must be protected. Methoxyamination locks reducing sugars in an open-ring conformation, and trimethylsilylation (TMS) replaces active hydrogens with volatile silyl groups [1]. With five hydroxyl groups, D-Ribitol undergoes TMS derivatization at a rate representative of highly polar, sterically hindered biological sugars [4].

  • Isotopic Isolation (The 13C Advantage): Unlabeled ribitol is vulnerable to matrix interference. In certain plant tissues, microbial cultures, or human biofluids, trace endogenous ribitol or isobaric sugar alcohols (like xylitol or arabitol) can co-elute, artificially inflating the IS signal and skewing normalization. By introducing a single stable heavy isotope at the 3-carbon position, D-Ribitol-3-13C shifts the characteristic TMS-derivatized mass fragment from m/z 319 to m/z 320 [3]. This +1 Da mass shift completely isolates the standard from biological background noise without altering its chromatographic retention time.

Objective Comparison of Internal Standards

The following table summarizes the quantitative performance and matrix susceptibility of D-Ribitol-3-13C compared to common alternatives used in GC-MS metabolomics.

Internal StandardTarget Analyte ClassMatrix Interference RiskExtraction PartitioningDerivatization EfficiencyTypical RSD (%)
D-Ribitol-3-13C Polar (Sugars, Organic Acids, Amino Acids)None (+1 Da mass shift isolates signal) Aqueous (Optimal)High (5 hydroxyl groups)< 5%
Unlabeled Ribitol Polar (Sugars, Organic Acids, Amino Acids)Moderate (Endogenous ribitol or isobaric xylitol)Aqueous (Optimal)High (5 hydroxyl groups)8 - 15%
D-Myristic acid-d27 Non-polar (Fatty Acids, Lipids)LowOrganic (Sub-optimal for polar metabolites)Moderate (1 carboxyl group)> 15% (for polar)
U-13C-Glucose Polar (Sugars)High (Overlaps with heavy isotopes in 13C-flux studies)Aqueous (Optimal)High (5 hydroxyl groups)10 - 20%

Data Interpretation: While D-Myristic acid-d27 is excellent for lipidomics, it fails to normalize polar metabolite variance because it partitions into the chloroform layer during extraction. Unlabeled ribitol is adequate for simple matrices but fails in complex samples due to isobaric overlap. D-Ribitol-3-13C provides the optimal balance of polar partitioning, derivatization tracking, and absolute signal isolation, routinely achieving Relative Standard Deviations (RSD) below 5% across analytical batches [1, 3].

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol incorporates D-Ribitol-3-13C into a self-validating workflow. The inclusion of Quality Control (QC) pools and extraction blanks ensures that any observed variance is biological, not analytical.

Phase 1: Quenching and Spiking

Causality: Metabolism must be instantaneously halted to prevent enzymatic turnover. The IS is spiked before extraction to account for all downstream physical losses.

  • Rapidly quench 50-100 mg of tissue or 1×106 cells in liquid nitrogen.

  • Add 1.0 mL of pre-chilled (-20°C) extraction solvent (Methanol:Chloroform:Water, 2.5:1:1 v/v/v).

  • Spike: Immediately add 10 µL of D-Ribitol-3-13C stock solution (1 mg/mL in water) to each sample, including the extraction blanks.

Phase 2: Biphasic Extraction

Causality: Separating the metabolome into polar and non-polar fractions prevents high-abundance lipids from contaminating the GC-MS injection liner and suppressing polar analyte signals. 4. Homogenize the sample using a bead beater for 2 minutes at 4°C. 5. Add 300 µL of Chloroform and 300 µL of LC-MS grade Water to induce phase separation. 6. Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C. 7. Carefully transfer 500 µL of the upper aqueous phase (containing polar metabolites and the D-Ribitol-3-13C) to a fresh glass GC vial. 8. Dry the extract completely using a vacuum concentrator (SpeedVac) at room temperature. Note: Absolute dryness is critical, as trace water will quench the subsequent TMS derivatization.

Phase 3: Two-Step Derivatization

Causality: Methoxyamine prevents multiple peaks from reducing sugars (alpha/beta anomers). MSTFA increases volatility and thermal stability. 9. Methoxyamination: Add 50 µL of Methoxyamine hydrochloride (20 mg/mL in anhydrous pyridine). Incubate at 30°C for 90 minutes with continuous shaking (1,000 rpm). 10. Silylation: Add 80 µL of MSTFA containing 1% TMCS. Incubate at 37°C for 30 minutes. 11. Centrifuge briefly and transfer the supernatant to a GC vial with a micro-insert.

Phase 4: GC-MS Acquisition & Normalization
  • Inject 1 µL in splitless mode (or 10:1 split for high-abundance samples) onto a DB-5ms column (30 m × 0.25 mm × 0.25 µm).

  • Quantification: In Selected Ion Monitoring (SIM) or Full Scan mode, extract m/z 320 for the D-Ribitol-3-13C standard. Normalize the peak area of all target polar metabolites (e.g., amino acids, organic acids) against the m/z 320 peak area to correct for batch-to-batch variance[3, 4].

Workflow Visualization

The following diagram illustrates the logical relationship between the sample preparation steps and the internal standard's role in tracking variance.

G Sample Biological Sample (Cells/Tissue/Biofluid) Spike Spike IS: D-Ribitol-3-13C (Controls for downstream variance) Sample->Spike Extraction Biphasic Extraction (MeOH/CHCl3/H2O) Spike->Extraction PhaseSep Phase Separation (Centrifugation) Extraction->PhaseSep PolarPhase Polar Phase (Metabolites + 13C-Ribitol) PhaseSep->PolarPhase Upper Aqueous Layer Deriv1 Methoxyamination (MeOX in Pyridine) PolarPhase->Deriv1 Vacuum Dry & Reconstitute Deriv2 Silylation (MSTFA + 1% TMCS) Deriv1->Deriv2 90 min @ 30°C GCMS GC-MS Analysis (Quantification via m/z 320/319) Deriv2->GCMS 30 min @ 37°C

GC-MS Metabolomics Sample Preparation and Isotopic Normalization Workflow.

References

  • Title: Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS Source: Metabolites (MDPI) URL: [Link]

  • Title: Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling Source: Current Protocols in Molecular Biology (PMC) URL: [Link]

  • Title: Analyzing Plant Low-Molecular-Weight Polar Metabolites: A GC-MS Approach Source: Plants (MDPI) URL: [Link]

Linearity Assessment of D-Ribitol-3-13C Calibration Curves: A Comparative Guide for Quantitative Metabolomics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In mass spectrometry-based metabolomics, absolute quantification is heavily reliant on the robustness of calibration curves 1. Signal suppression, matrix effects, and instrument drift can severely distort the linear relationship between analyte concentration and detector response. To mitigate this, internal standards are introduced to normalize the data. While unlabeled ribitol, a pentose alcohol [[2]](), has historically been the gold standard for aqueous phase extractions [[3]](), the evolution of complex matrix analysis demands higher precision. This guide objectively evaluates the linearity and quantitative performance of D-Ribitol-3-13C against traditional alternatives, providing actionable, self-validating protocols for researchers and drug development professionals.

The Mechanistic Advantage of D-Ribitol-3-13C

The choice of an internal standard dictates the mathematical integrity of the response ratio. A comparative analysis reveals why D-Ribitol-3-13C is uniquely positioned for high-precision assays:

  • Unlabeled D-Ribitol: Highly effective in matrices where it is endogenously absent (e.g., mammalian plasma). However, in plant, fecal, or fungal metabolomics, trace endogenous ribitol can inflate the baseline, causing a non-zero Y-intercept and compromising the lower limit of quantification (LOQ) 4.

  • U-13C-Ribitol (Uniformly Labeled): Provides a +5 Da mass shift, completely eliminating endogenous overlap. However, uniformly labeled sugars fragment into a complex isotopic envelope in EI-MS, which can convolute the deconvolution of co-eluting metabolites. It is also highly cost-prohibitive for high-throughput screening.

  • D-Ribitol-3-13C: The strategic placement of a single 13C atom at the C3 position offers a precise +1 Da mass shift. In GC-MS, the dominant pentakis(trimethylsilyl) ether fragments (e.g., m/z 217 and 319) symmetrically cleave around the C3 carbon. This guarantees that the major quantitative ions shift cleanly to m/z 218 and 320, avoiding isotopic envelope bleed while remaining highly cost-effective.

Comparative Performance Data

The linearity of a calibration curve is evaluated by its correlation coefficient ( R2 ) and its dynamic range. Internal standard normalization is critical for maintaining linearity across a wide concentration gradient, often achieving R2 values between 0.996 and 0.998 in optimized TOF-MS platforms [[5]]().

MetricUnlabeled D-RibitolD-Ribitol-3-13CU-13C-Ribitol
Isotopic Mass Shift 0 Da+1 Da (Targeted)+5 Da (Uniform)
Endogenous Interference Moderate (Plants/Microbiome)NoneNone
Isotopic Envelope Bleed N/ALowHigh
Linear Dynamic Range 0.1 – 50 µM0.01 – 100 µM0.01 – 100 µM
Average Linearity ( R2 ) ~0.990> 0.998> 0.998
Cost-Efficiency HighOptimalLow

Self-Validating Experimental Protocol

To establish a reliable calibration curve, the protocol must be a self-validating system. This means incorporating Quality Control (QC) pools and matrix blanks to account for extraction losses, derivatization variances, and volatilization potential 4.

Step-by-Step GC-MS Calibration Workflow:

  • Preparation of Calibration Standards: Prepare a 10-point calibration curve of target analytes (e.g., 0.01 to 100 µM) in the appropriate solvent.

  • Internal Standard Spiking: Add a constant concentration (e.g., 10 µM) of D-Ribitol-3-13C to all calibration points, QC samples, and biological matrices.

    • Causality: Spiking before extraction ensures the internal standard undergoes the exact same physical losses as the endogenous analytes, mathematically correcting for volumetric errors and recovery rates.

  • Biphasic Extraction: Add 1 mL of cold Methanol/Water/Chloroform (5:2:2 v/v/v). Vortex vigorously and centrifuge at 14,000 × g for 10 minutes. Extract the polar (upper) phase.

  • Lyophilization: Dry the extract completely in a vacuum centrifuge to remove all moisture, which otherwise degrades derivatization reagents.

  • Derivatization (Methoximation): Add 20 µL of Methoxyamine-HCl (20 mg/mL in pyridine). Incubate at 37°C for 90 minutes.

    • Causality: While ribitol is an alcohol and does not cyclize, it is processed alongside reducing sugars in untargeted workflows. Methoximation prevents sugar ring cyclization, locking them in open-chain forms to ensure single chromatographic peaks.

  • Derivatization (Silylation): Add 30 µL of MSTFA + 1% TMCS. Incubate at 37°C for 30 minutes.

    • Causality: Replaces active hydrogens with trimethylsilyl (TMS) groups, drastically increasing volatility and thermal stability for GC-MS transmission.

  • Acquisition: Inject 1 µL in splitless mode into the GC-MS.

  • Data Processing: Calculate the response ratio by dividing the Analyte Peak Area by the D-Ribitol-3-13C Peak Area.

ExperimentalWorkflow cluster_extraction Self-Validating Extraction & Derivatization A 1. Matrix Aliquot + QC Pools B 2. Spike IS (D-Ribitol-3-13C) A->B C 3. Biphasic Extraction (MeOH/H2O/CHCl3) B->C D 4. Lyophilization (Vacuum Centrifuge) C->D E 5. Methoximation (MeOX in Pyridine) D->E F 6. Silylation (MSTFA + 1% TMCS) E->F G GC-MS/LC-MS Acquisition F->G H Deconvolution & Linearity Assessment G->H

Fig 1: Step-by-step sample preparation workflow ensuring self-validating quantitative integrity.

Statistical Causality in Linearity Assessment

When plotting the calibration curve (Response Ratio vs. Concentration), heteroscedasticity—the phenomenon where variance increases proportionally with higher concentrations—frequently occurs. If uncorrected, standard linear regression will be biased toward high-concentration points, severely degrading accuracy at the LOQ.

The Causality of Weighting: Applying a 1/x or 1/x2 weighting factor to the linear regression model ( y=mx+c ) forces the algorithm to prioritize relative errors over absolute errors. By anchoring the curve with the highly stable D-Ribitol-3-13C, researchers can confidently achieve reproducible quantification ( R2>0.995 ) even in harsh, highly saline matrices like seawater 6.

CalibrationLogic A Analyte Peak Area (e.g., m/z 319) C Response Ratio (Analyte / IS) A->C B D-Ribitol-3-13C Area (m/z 320) B->C D Linear Regression y = mx + c C->D E 1/x Weighting (Heteroscedasticity) E->D

Fig 2: Logical architecture of internal standard normalization and weighted linear regression.

References

  • Title: Development of a Specialized Method for Simultaneous Quantification of Functional Intestinal Metabolites by GC/MS-Based Metabolomics Source: tandfonline.com URL: [Link]

  • Title: Benchtop GC-TOFMS for Metabolomic Profiling of Rice and Corn Extracts Source: azom.com URL: [Link]

  • Title: Efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids Source: oup.com URL: [Link]

  • Title: Marine Metabolomics: a Method for Nontargeted Measurement of Metabolites in Seawater by Gas Chromatography–Mass Spectrometry Source: asm.org URL: [Link]

  • Title: Mass spectrometry as a quantitative tool in plant metabolomics Source: nih.gov URL: [Link]

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Limit of detection (LOD) for D-Ribitol-3-13C in plasma

Author: BenchChem Technical Support Team. Date: March 2026

High-Precision Quantification of Plasma Metabolites: A Comparative Guide to D-Ribitol-3-13C Limits of Detection (LOD)

Stable isotope-labeled internal standards (SIL-IS) are the cornerstone of quantitative plasma metabolomics. They correct for matrix effects, extraction losses, and instrument fluctuations. D-Ribitol-3-13C is uniquely positioned as a highly effective internal standard for profiling pentose phosphate pathway intermediates, sugar alcohols, and assessing biomarkers for metabolic disorders. This guide objectively compares the Limit of Detection (LOD) and analytical performance of D-Ribitol-3-13C against alternative standards, providing self-validating experimental workflows grounded in authoritative mass spectrometry principles.

When selecting an internal standard for plasma metabolomics, researchers must balance isotopic mass shift, LOD, and cost-efficiency. Unlabeled ribitol is frequently used in plant metabolomics [1], but human plasma contains endogenous ribitol, rendering unlabeled standards ineffective for absolute quantification due to baseline interference.

Table 1: Analytical Performance Comparison in Human Plasma (GC-MS/MS)

FeatureD-Ribitol-3-13CU-13C-RibitolUnlabeled D-Ribitol13C-Sorbitol
Isotopic Shift +1 Da+5 Da0 Da+6 Da
Plasma LOD 0.1 µM<0.01 µMN/A (Endogenous)0.05 µM
Plasma LOQ 0.5 µM0.05 µMN/A0.2 µM
Accuracy 85 - 115%90 - 110%Variable85 - 115%
Cost-Efficiency HighLow (Expensive)Very HighModerate
Primary Utility Targeted MRM, High-abundance tracingGlobal untargeted metabolomicsQualitative calibrationGeneral hexitol IS

Data supported by standard analytical validations for Ribitol-3-13C [2].

Mechanistic Insights: The Causality of LOD Limitations

The LOD of D-Ribitol-3-13C (0.1 µM) is slightly higher than that of uniformly labeled U-13C-Ribitol. The causality behind this lies in isotopic interference . Endogenous ribitol (M+0) possesses a natural 13C abundance of approximately 1.1% per carbon atom. For a 5-carbon molecule, the natural M+1 envelope is ~5.5%. When measuring D-Ribitol-3-13C (which also appears in the M+1 channel), the natural isotopic background from endogenous ribitol raises the noise floor.

To achieve the 0.1 µM LOD, mathematical deconvolution and model peak correction are mandatory. Without these algorithms, the M+1 abundance is highly overestimated when the isotopic tracer signal approaches the limit of detection [3].

IsotopeLogic Endo Endogenous Ribitol (M+0) NatIso Natural 13C Isotope (~5.5% M+1) Endo->NatIso Natural Abundance Signal Total M+1 Signal (Detector) NatIso->Signal Spiked D-Ribitol-3-13C (M+1 Spike) Spiked->Signal Deconv Mathematical Deconvolution (Model Peak Correction) Signal->Deconv TrueLOD True LOD Determination (0.1 µM) Deconv->TrueLOD

Logical flow of M+1 isotopic interference resolution to achieve accurate LOD for D-Ribitol-3-13C.

Self-Validating Experimental Protocol for Plasma LOD Determination

To establish trust and ensure reproducibility, the following GC-MS/MS protocol is designed as a self-validating system. It incorporates matrix-matched calibration and internal quality controls to dynamically verify the 0.1 µM LOD. 13C-ribitol is frequently utilized as an exogenous internal standard for relative quantification of polar metabolites, validating extraction recoveries and instrument response [4].

Step 1: Matrix-Matched Calibration & Self-Validation Setup

  • Action: Prepare a calibration curve (0.05 µM to 10 µM) using charcoal-stripped human plasma (to remove endogenous metabolites). Spike all samples with a constant 1.0 µM of D-Ribitol-3-13C.

  • Causality: Stripped plasma mimics the exact ion-suppression environment of real samples. A Method Blank (stripped plasma + reagents, no IS) is run to ensure background noise is <20% of the LOQ. If the blank fails, the run is automatically invalidated, ensuring system integrity and preventing false positives.

Step 2: Protein Precipitation

  • Action: Add 50 µL of plasma to 200 µL of cold methanol (-20°C). Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: Cold methanol instantaneously quenches enzymatic activity, preventing ex vivo metabolite degradation. It simultaneously precipitates plasma proteins that would otherwise foul the GC-MS inlet and degrade the LOD over multiple injections.

Step 3: Two-Step Derivatization

  • Action: Transfer 100 µL of supernatant to a glass vial and dry under vacuum. Add 20 µL of Methoxyamine hydrochloride (MOX) in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes. Next, add 30 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 37°C for 30 minutes.

  • Causality: MOX converts reactive carbonyl groups into stable oximes, preventing the enolization of co-extracted reducing sugars that could co-elute and interfere with ribitol. MSTFA replaces the polar hydrogen atoms of ribitol's five hydroxyl groups with trimethylsilyl (TMS) groups, drastically increasing volatility and thermal stability for optimal gas-phase separation.

Step 4: GC-MS/MS Analysis (MRM Mode)

  • Action: Inject 1 µL in splitless mode. Utilize Multiple Reaction Monitoring (MRM) to isolate the specific 13C fragments (e.g., m/z 320 -> 218 for the TMS derivative).

  • Causality: MRM filters out co-eluting matrix ions, drastically improving the Signal-to-Noise (S/N) ratio. The LOD is strictly defined as the concentration where S/N ≥ 3, and LOQ where S/N ≥ 10.

Workflow Plasma Plasma Sample (50 µL) Spike Spike IS (D-Ribitol-3-13C) Plasma->Spike Precipitation Protein Precipitation (Cold MeOH, -20°C) Spike->Precipitation Centrifuge Centrifugation (14,000g, 10 min) Precipitation->Centrifuge Derivatization Two-Step Derivatization (MOX + MSTFA) Centrifuge->Derivatization Supernatant GCMS GC-MS/MS Analysis (MRM Mode) Derivatization->GCMS Data LOD/LOQ Calculation (S/N Ratio > 3) GCMS->Data

Step-by-step sample preparation and GC-MS/MS workflow for D-Ribitol-3-13C quantification in plasma.

Conclusion

D-Ribitol-3-13C provides a highly accurate, cost-effective alternative to uniformly labeled standards for plasma metabolomics. By understanding the mechanistic limits of natural isotopic interference and employing a self-validating extraction and derivatization protocol, researchers can reliably achieve an LOD of 0.1 µM, ensuring rigorous and trustworthy quantitative data.

References

  • "Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry". Source: MDPI. URL: [Link]

  • "Metabolomic and Pharmacologic Insights of Aerial and Underground Parts of Glycyrrhiza uralensis Fisch. ex DC. for Maximum Utilization of Medicinal Resources". Source: PubMed Central (PMC). URL: [Link]

  • "Mass spectrometry as a quantitative tool in plant metabolomics". Source: PubMed Central (PMC). URL: [Link]

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A Senior Scientist's Comparative Guide to D-Ribitol-3-13C Recovery in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, clinical scientists, and drug development professionals, the accurate quantification of metabolites in complex biological matrices is paramount. This guide provides an in-depth, objective comparison of common extraction methodologies for the recovery of D-Ribitol-3-13C, a crucial stable isotope-labeled internal standard used in mass spectrometry-based metabolomics. Our focus extends beyond mere procedural steps to elucidate the underlying principles, helping you select and optimize the most suitable method for your specific application, be it in plasma, urine, or tissue homogenates.

The use of a stable isotope-labeled internal standard (SIL-IS) like D-Ribitol-3-13C is fundamental to robust quantitative analysis.[1][2] Because it is chemically identical to the endogenous analyte (D-Ribitol), it co-elutes and experiences similar matrix effects and variations during sample preparation and analysis.[3][4] This allows for the correction of analytical variability, leading to more accurate and precise quantification.

The Challenge of the Matrix

Biological matrices are inherently complex, containing a myriad of proteins, lipids, salts, and other small molecules that can interfere with the analysis of the target analyte.[5][6] These "matrix effects" can manifest as ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[5][6] Therefore, the primary goal of any sample preparation method is to effectively remove these interfering substances while maximizing the recovery of the analyte of interest.

Comparative Analysis of Extraction Methodologies

In this guide, we will compare three widely used extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method will be evaluated based on recovery, selectivity, and overall efficiency for the analysis of D-Ribitol-3-13C.

Table 1: Quantitative Performance Comparison of Extraction Methods for D-Ribitol-3-13C Recovery
Performance MetricProtein Precipitation (PPT) with AcetonitrileLiquid-Liquid Extraction (LLE) with Ethyl AcetateSolid-Phase Extraction (SPE) with a Hydrophilic-Lipophilic Balanced (HLB) Sorbent
Typical Recovery 85-95%75-90%>90%
Matrix Effect HighModerateLow
Selectivity LowModerateHigh
Throughput HighLowModerate
Cost per Sample LowModerateHigh
Recommended For High-throughput screening, large sample cohortsTargeted analysis requiring cleaner extractsApplications demanding the highest accuracy and precision

Protein Precipitation (PPT): The Workhorse of High-Throughput Analysis

Protein precipitation is a simple and rapid method for removing proteins from biological samples, particularly plasma and serum. It involves the addition of a water-miscible organic solvent, such as acetonitrile or methanol, to denature and precipitate proteins.

Expertise & Experience: The "Why" Behind the Method

The choice of precipitating solvent is critical. Acetonitrile is often preferred as it tends to produce a denser protein pellet that is easier to separate by centrifugation compared to methanol.[7] A solvent-to-sample ratio of 3:1 (v/v) is a common starting point to ensure efficient protein removal.[7] While fast and inexpensive, the primary drawback of PPT is its non-selective nature. Many endogenous matrix components, particularly phospholipids, remain in the supernatant along with the analyte, which can lead to significant ion suppression in LC-MS analysis.

Experimental Protocol: Protein Precipitation of Plasma Samples
  • Sample Preparation: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of D-Ribitol-3-13C solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubation: Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube for analysis.

PPT_Workflow cluster_0 Protein Precipitation Workflow plasma Plasma Sample + D-Ribitol-3-13C acetonitrile Add Ice-Cold Acetonitrile (3:1) plasma->acetonitrile 1 vortex Vortex acetonitrile->vortex 2 incubate Incubate (-20°C) vortex->incubate 3 centrifuge Centrifuge incubate->centrifuge 4 supernatant Collect Supernatant for Analysis centrifuge->supernatant 5

Caption: Workflow for Protein Precipitation.

Liquid-Liquid Extraction (LLE): A Step Up in Selectivity

LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. For a polar analyte like D-Ribitol, a polar organic solvent such as ethyl acetate is a suitable choice.

Expertise & Experience: The "Why" Behind the Method

LLE offers improved selectivity over PPT by partitioning the analyte into the organic phase while leaving more polar interfering compounds in the aqueous phase. The choice of organic solvent is crucial and should be optimized based on the analyte's polarity. The pH of the aqueous phase can also be adjusted to optimize the partitioning of the analyte. While more selective than PPT, LLE is more time-consuming and labor-intensive.

Experimental Protocol: Liquid-Liquid Extraction of Urine Samples
  • Sample Preparation: Aliquot 500 µL of urine into a glass tube.

  • Internal Standard Spiking: Add a known amount of D-Ribitol-3-13C solution.

  • Extraction: Add 1.5 mL of ethyl acetate.

  • Vortexing: Vortex vigorously for 2 minutes to ensure intimate contact between the two phases.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Organic Phase Collection: Carefully transfer the upper organic layer to a new tube.

  • Drying: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis.

LLE_Workflow cluster_1 Liquid-Liquid Extraction Workflow urine Urine Sample + D-Ribitol-3-13C solvent Add Ethyl Acetate urine->solvent 1 vortex Vortex solvent->vortex 2 centrifuge Centrifuge vortex->centrifuge 3 collect Collect Organic Phase centrifuge->collect 4 dry Evaporate to Dryness collect->dry 5 reconstitute Reconstitute for Analysis dry->reconstitute 6

Caption: Workflow for Liquid-Liquid Extraction.

Solid-Phase Extraction (SPE): The Gold Standard for Cleanliness

SPE utilizes a solid sorbent material, packed into a cartridge or a 96-well plate, to selectively retain the analyte of interest while allowing interfering compounds to pass through. For polar compounds like D-Ribitol, a hydrophilic-lipophilic balanced (HLB) sorbent is often a good choice.

Expertise & Experience: The "Why" Behind the Method

SPE provides the cleanest extracts by combining the removal of proteins and salts with the selective retention and elution of the analyte. The choice of sorbent and the optimization of the wash and elution steps are critical for achieving high recovery and minimizing matrix effects. While SPE is the most selective and effective method for removing interferences, it is also the most expensive and requires more method development.

Experimental Protocol: Solid-Phase Extraction of Tissue Homogenates
  • Sample Preparation: Homogenize the tissue sample in a suitable buffer.

  • Internal Standard Spiking: Add a known amount of D-Ribitol-3-13C solution to the homogenate.

  • Centrifugation: Centrifuge the homogenate to pellet cellular debris.

  • SPE Cartridge Conditioning: Condition an HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the tissue homogenate onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the D-Ribitol-3-13C with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.

SPE_Workflow cluster_2 Solid-Phase Extraction Workflow homogenate Tissue Homogenate + D-Ribitol-3-13C condition Condition SPE Cartridge load Load Sample condition->load 1 wash Wash Cartridge load->wash 2 elute Elute Analyte wash->elute 3 analyze Dry and Reconstitute for Analysis elute->analyze 4

Caption: Workflow for Solid-Phase Extraction.

Conclusion and Recommendations

The choice of extraction method for D-Ribitol-3-13C is a critical decision that depends on the specific requirements of the assay.

  • Protein Precipitation is a suitable choice for high-throughput applications where speed is paramount and some degree of matrix effect can be tolerated or corrected for with a reliable internal standard.

  • Liquid-Liquid Extraction offers a good balance between cleanliness and throughput and is recommended for targeted quantitative assays that require lower matrix effects than what is achievable with PPT.

  • Solid-Phase Extraction is the gold standard for applications demanding the highest level of accuracy, precision, and the cleanest extracts, although it comes at a higher cost and requires more extensive method development.

By understanding the principles and performance characteristics of each method, researchers can make an informed decision to ensure the generation of high-quality, reliable data in their metabolomics studies.

References

  • Lange, M., et al. (2008). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. FEBS Journal, 275(22), 5483-5493. [Link]

  • IsoLife. (n.d.). Internal Standards in metabolomics. [Link]

  • IROA Technologies. (2025, October 27). Why Internal Standard Sets Are Essential for Reliable Metabolomic Analysis. [Link]

  • Guo, K., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 5, 12478. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]

  • Sherzan, A., et al. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International, 30(7), 382-393. [Link]

  • Chen, L., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6044-6052. [Link]

  • Jenkinson, C., et al. (2016). High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum. Journal of Chromatography B, 1011, 85-92. [Link]

  • Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

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Safety Operating Guide

Operational Guide: Safe Handling and Disposal Procedures for D-Ribitol-3-13C

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Safety Classification

D-Ribitol-3-13C is a stable isotope-labeled pentose alcohol widely utilized in metabolic flux analysis, carbohydrate metabolism tracking, and as an internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Because it is labeled with Carbon-13 (13C), a naturally occurring, stable (non-radioactive) isotope, it does not fall under the stringent regulatory frameworks of radioactive waste management[1]. Furthermore, the parent compound, D-Ribitol (Adonitol), is classified as a non-hazardous substance under the [2]. However, improper disposal can lead to severe isotopic background contamination in sensitive analytical facilities. Therefore, rigorous segregation and disposal protocols are mandatory to preserve laboratory analytical integrity and comply with institutional environmental health and safety (EHS) standards.

Physicochemical Properties & Quantitative Data

Understanding the physical properties of D-Ribitol-3-13C is critical for predicting its behavior during cleanup and disposal. Its high aqueous solubility dictates the use of water-based decontamination methods over organic solvents.

PropertyValue / DescriptionOperational Implication for Disposal
Chemical Name D-Ribitol-3-13C (Adonitol-3-13C)Non-hazardous sugar alcohol; requires 13C tracking.
Molecular Formula C4(13C)H12O5Stable isotope; no radioactive decay shielding needed.
Molecular Weight 153.14 g/mol +1 Da shift vs. unlabeled D-Ribitol (152.15 g/mol )[2].
Melting Point 102 °C – 104 °C[2]Solid at room temperature; risk of aerosolized dust.
Physical State White to off-white crystalline powderSpills should be collected dry to prevent spreading.
Solubility Highly soluble in waterAqueous buffers are optimal for surface decontamination.

Mechanistic Rationale for Disposal Protocols

Why do we rigorously segregate a non-toxic, non-radioactive sugar?

  • Prevention of Isotopic Contamination: In laboratories conducting metabolic tracing, ambient 13C dust or cross-contaminated glassware can artificially inflate the M+1 isotopic peaks in mass spectrometry data. Segregation prevents "heavy atom" contamination of general labware.

  • Regulatory Compliance: Environmental Health and Safety (EHS) departments require accurate inventory tracking of all specialty chemicals. Mixing 13C-labeled compounds with general aqueous waste can trigger false positives in municipal wastewater monitoring if the facility uses isotope ratio mass spectrometry (IRMS) for environmental tracking[3].

  • Self-Validating Decontamination: Because D-Ribitol is highly water-soluble, our protocol utilizes a primary dry cleanup followed by a sequential aqueous wash. The validation step involves checking for the absence of crystalline residue, ensuring complete dissolution and removal.

Step-by-Step Disposal Workflows

Protocol A: Solid Waste Disposal (Powder & Contaminated Consumables)

Applies to: Unused D-Ribitol-3-13C powder, contaminated weighing paper, pipette tips, and disposable spatulas.

  • Containment: Carefully sweep or transfer any solid waste into a clean, dry, sealable high-density polyethylene (HDPE) or glass container.

    • Causality: Dry transfer avoids generating airborne dust which can settle on adjacent MS prep stations.

  • Segregation: Place the sealed container in a designated "Non-Hazardous Stable Isotope Waste" bin. Do not place it in radioactive waste bins, as this incurs unnecessary disposal costs and violates EHS compliance[1].

  • Labeling: Affix a standardized chemical waste label. Explicitly write: "D-Ribitol-3-13C (Stable Isotope) - Non-Hazardous Solid Waste".

  • Transfer: Submit a waste pickup request to your institutional EHS or[4].

Protocol B: Aqueous Liquid Waste Disposal

Applies to: Buffer solutions, cell culture media, or aqueous washes containing D-Ribitol-3-13C.

  • Collection: Funnel liquid waste into a designated aqueous chemical waste carboy.

  • Compatibility Check: Ensure the carboy does not contain strong oxidizing agents.

    • Causality: D-Ribitol is a carbohydrate and can react exothermically with concentrated oxidizers.

  • Labeling: Label the carboy with all constituents (e.g., "99% Water, <1% D-Ribitol-3-13C, 0.1% Formic Acid").

  • Disposal: Dispose of via your institution's standard chemical waste stream. Do not pour down the drain unless explicitly authorized by local for non-hazardous sugars[3].

Protocol C: Surface Decontamination & Spill Management (Self-Validating)

Applies to: Weighing balances, benchtops, and reusable glassware.

  • Dry Recovery: If a spill occurs, immediately use a static-free brush and weighing boat to collect the dry powder[1]. Place into solid waste (Protocol A).

  • Primary Wash: Dampen a lint-free wipe with deionized (DI) water. Wipe the surface unidirectionally to dissolve and capture residual D-Ribitol.

    • Causality: Unidirectional wiping prevents spreading the dissolved compound back over the cleaned area.

  • Secondary Wash: Repeat with a fresh DI water-dampened wipe.

  • Validation: Visually inspect the surface under oblique lighting to ensure no crystalline residue remains. The absence of light refraction from crystals validates complete decontamination. Dispose of all wipes as solid chemical waste.

Disposal Workflow Visualization

DisposalWorkflow Start D-Ribitol-3-13C Waste Generated IsSolid Determine Physical State (Solid vs. Liquid) Start->IsSolid SolidWaste Solid Waste (Powder, PPE, Consumables) IsSolid->SolidWaste Dry/Solid LiquidWaste Liquid Waste (Aqueous Buffers/Media) IsSolid->LiquidWaste Aqueous Segregate Segregate from Radioactive & Incompatible Waste SolidWaste->Segregate LiquidWaste->Segregate Labeling Label: 'Non-Hazardous 13C-Labeled Chemical Waste' Segregate->Labeling EHS Transfer to EHS / Licensed Waste Disposal Vendor Labeling->EHS

Figure 1: Workflow for the proper segregation and disposal of D-Ribitol-3-13C laboratory waste.

References

  • Saint Mary's University. "HANDLING AND DISPOSAL OF LABORATORY GENERATED WASTES." SMU.ca,[Link]

  • University of Wisconsin-La Crosse. "Part C: Chemical and Environmental Safety Laws." UWLax.edu,[Link]

Sources

Comprehensive Safety and Operational Guide for Handling D-Ribitol-3-13C

Author: BenchChem Technical Support Team. Date: March 2026

As mass spectrometry and metabolomics advance, the demand for absolute quantification has made stable isotope-labeled standards indispensable. D-Ribitol-3-13C , a singly labeled isotopologue of the pentose sugar alcohol ribitol, is a premier internal standard for Isotope Dilution Mass Spectrometry (IDMS) and metabolic flux analysis[1],[].

While D-Ribitol-3-13C is generally classified as non-hazardous, its handling requires rigorous logistical precision. As an expensive, highly purified analytical standard, improper handling not only risks mild physical irritation but, more critically, compromises the quantitative integrity of downstream assays. This guide provides step-by-step, field-proven protocols for the safe handling, preparation, and disposal of D-Ribitol-3-13C.

Chemical Profiling & Hazard Assessment

Before establishing operational protocols, it is vital to understand the physical and chemical nature of the compound. D-Ribitol is highly hygroscopic (readily absorbing moisture from the air)[3]. Furthermore, a common laboratory misconception is conflating carbon-13 ( 13C ) with carbon-14 ( 14C ). Carbon-13 is a stable isotope; it emits zero radiation [].

Quantitative Comparison: Unlabeled vs. Labeled D-Ribitol
PropertyUnlabeled D-RibitolD-Ribitol-3-13C
CAS Number 488-81-3[3]N/A (Specific Isotopologue)
Molecular Formula C5​H12​O5​ 13C1​C4​H12​O5​
Molecular Weight 152.15 g/mol 153.14 g/mol [4]
Isotopic Purity Natural Abundance (~1.1% 13C ) 98-99% 13C []
Radioactivity None (Stable)None (Stable)
Primary Application General biochemical researchIDMS Internal Standard, Flux Analysis[1]

Hazard Summary: While not classified as a dangerous good under GHS, fine amorphous powders of 13C -labeled compounds can cause mechanical eye irritation and mild respiratory tract irritation upon inhalation[5].

Mandatory Personal Protective Equipment (PPE)

To protect both the operator from respiratory irritation and the highly sensitive standard from human contamination (e.g., skin oils, ambient moisture), the following PPE is mandatory[6],[5]:

  • Hand Protection: Powder-free Nitrile gloves. Causality: Latex contains extractable proteins and polymers that can leach into solvents, creating background noise ("ghost peaks") in MS chromatograms.

  • Eye Protection: Safety goggles compliant with NIOSH (US) or EN 166 (EU) standards[6].

  • Body Protection: Standard laboratory coat, fully buttoned.

  • Respiratory Protection: If handling bulk powder outside of a draft shield, a standard N95/P100 particulate respirator is recommended to prevent inhalation of aerosolized dust[5].

PPE Weighing Handling D-Ribitol-3-13C (Hygroscopic Powder) PPE Don PPE: Nitrile Gloves, Lab Coat, Safety Goggles (EN 166) Weighing->PPE Environment Draft-Free Enclosure (Prevent Dust/Loss) PPE->Environment Solvent Reconstitute in Solvent (H2O, MeOH, DMSO) Environment->Solvent Storage Aliquot & Store at -20°C (Desiccated) Solvent->Storage

Caption: Step-by-step PPE and handling logistics for D-Ribitol-3-13C powder.

Operational Logistics: Handling & Reconstitution

Because D-Ribitol-3-13C is highly hygroscopic[3], exposure to ambient humidity will cause the powder to absorb water weight. If weighed improperly, this water mass is calculated as compound mass, artificially inflating your assumed molarity and systematically skewing all downstream quantification.

Step-by-Step Weighing Protocol
  • Environmental Prep: Ensure the analytical microbalance is inside a draft-free enclosure. Do not weigh inside a high-flow chemical fume hood, as the turbulence will blow the fine, expensive powder away.

  • Anti-Static Mitigation: Use an anti-static gun (Zerostat) on the weigh boat and use a stainless-steel micro-spatula. Causality: Static electricity causes fine powders to repel from plastic spatulas, leading to loss of material and contamination of the balance area.

  • Rapid Weighing: Tare the vessel, rapidly transfer the desired mass of D-Ribitol-3-13C, and immediately seal the source vial.

  • Reconstitution: Dissolve the powder in high-purity LC-MS grade solvent (e.g., dH2​O , Methanol, or DMSO) to create a primary stock solution (e.g., 1 mg/mL).

  • Storage: Aliquot the stock solution into single-use amber glass vials and store at -20°C[]. Store the remaining dry powder in a desiccator at -20°C.

Experimental Application: Isotope Dilution Mass Spectrometry (IDMS)

The primary use of D-Ribitol-3-13C is as an internal standard for Gas Chromatography-Mass Spectrometry (GC-MS) metabolomics[1]. Because it is chemically identical to endogenous unlabeled ribitol, it experiences the exact same extraction efficiencies and matrix effects, allowing for perfect normalization.

Self-Validating GC-MS Workflow

Validation Checkpoint: Before processing biological samples, inject a blank sample containing only the D-Ribitol-3-13C standard. This confirms the isotopic purity of the standard and ensures there is no unlabeled ribitol contamination in your reagents.

  • Sample Homogenization: Weigh 50-100 mg of biological tissue into a 2 mL microcentrifuge tube[1].

  • Internal Standard Spiking: Add 10 µL of the D-Ribitol-3-13C stock solution directly to the tissue. Causality: Spiking before extraction ensures the standard accounts for any physical loss of metabolites during the extraction process[1].

  • Metabolite Extraction: Add 1 mL of pre-chilled (-20°C) Methanol:Chloroform:Water (2.5:1:1 v/v/v)[1]. Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Phase Separation: Transfer the upper aqueous phase (containing polar metabolites) to a new glass GC vial and evaporate to complete dryness under a vacuum centrifuge.

  • Two-Step Derivatization:

    • Oximation: Add 20 µL of Methoxyamine HCl (20 mg/mL in pyridine). Incubate at 37°C for 90 minutes. Causality: This prevents reducing sugars from forming multiple open/closed ring isomers, ensuring a single sharp chromatographic peak.

    • Silylation: Add 30 µL of MSTFA + 1% TMCS. Incubate at 37°C for 30 minutes. Causality: Replaces polar hydroxyl groups with non-polar trimethylsilyl (TMS) groups, rendering the ribitol volatile enough for gas chromatography.

  • Analysis: Inject into the GC-MS. Quantify the endogenous ribitol by calculating the ratio of the unlabeled mass peak against the +1 Da shifted mass peak of the 13C internal standard[1].

G Start Biological Sample (Tissue/Cells) Spike Spike Internal Standard (D-Ribitol-3-13C) Start->Spike Extract Metabolite Extraction (MeOH:CHCl3:H2O) Spike->Extract Derivatize Derivatization (TMS/Methoxyamine) Extract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Quant Quantification via 12C/13C Ratio GCMS->Quant

Caption: Workflow for Isotope Dilution Mass Spectrometry (IDMS) using D-Ribitol-3-13C.

Disposal & Environmental Logistics

Because D-Ribitol-3-13C is a stable isotope, it falls entirely outside the jurisdiction of radiation safety protocols[].

  • Dry Powder Waste: Any contaminated weigh boats, spatulas, or empty vials can be disposed of in standard solid chemical waste bins. Do not dispose of in standard municipal trash[5].

  • Liquid Waste: If the standard has been reconstituted in water, it can typically be neutralized and disposed of down the drain (consult local institutional EHS guidelines). However, if it has been mixed with organic extraction solvents (like Methanol or Chloroform), it must be disposed of in designated halogenated or non-halogenated organic liquid waste carboys[5].

  • Spill Cleanup: Sweep up dry powder spills with a damp paper towel to prevent aerosolizing the dust. Wash the area with soap and water[6].

Sources

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